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  • Product: 4-Pyridinamine, 2-(1H-imidazol-1-yl)-
  • CAS: 262295-99-8

Core Science & Biosynthesis

Foundational

Physicochemical properties of 2-(1H-imidazol-1-yl)pyridin-4-amine

An In-Depth Technical Guide to the Physicochemical Properties of 2-(1H-imidazol-1-yl)pyridin-4-amine Abstract This technical guide provides a comprehensive analysis of the physicochemical properties of 2-(1H-imidazol-1-y...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-(1H-imidazol-1-yl)pyridin-4-amine

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 2-(1H-imidazol-1-yl)pyridin-4-amine, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. By integrating computational data with established analytical principles, this document offers a detailed profile covering the compound's chemical identity, structural features, acid-base properties (pKa), lipophilicity (LogP), aqueous solubility, and spectroscopic characteristics. We further present standardized experimental protocols for the empirical determination of these critical parameters. The narrative emphasizes the causality behind experimental choices and contextualizes the data within the framework of drug discovery, particularly concerning ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This guide serves as a foundational resource for researchers exploring the potential of this and related imidazopyridine scaffolds in the development of novel therapeutics.

Introduction: The Strategic Importance of Physicochemical Profiling

The compound 2-(1H-imidazol-1-yl)pyridin-4-amine belongs to the broader class of imidazopyridines, which are recognized as "privileged scaffolds" in medicinal chemistry. This designation stems from their recurrence in a multitude of biologically active agents, demonstrating a wide range of therapeutic activities including anticancer, anti-inflammatory, and antiviral properties[1][2]. The specific arrangement of a pyridine ring linked to an imidazole moiety creates a unique electronic and steric environment, making it a versatile template for interacting with various biological targets.

The journey of a candidate molecule from a laboratory "hit" to a clinical therapeutic is fundamentally governed by its physicochemical properties. These characteristics—pKa, LogP, solubility, and molecular size—dictate how the molecule behaves in a biological system. They influence its ability to dissolve in physiological fluids, permeate cellular membranes, avoid metabolic breakdown, and ultimately reach its intended target. Therefore, a thorough understanding and early characterization of these properties are not merely academic exercises; they are critical, cost-saving steps in modern drug discovery. This guide provides the foundational data and methodologies required to evaluate 2-(1H-imidazol-1-yl)pyridin-4-amine for its therapeutic potential.

Chemical Identity and Molecular Structure

A precise definition of a molecule's identity is the cornerstone of all subsequent scientific investigation. The key identifiers and structural details for 2-(1H-imidazol-1-yl)pyridin-4-amine are summarized below.

IdentifierValueSource
IUPAC Name 2-imidazol-1-ylpyridin-4-amine[3]
CAS Number 262295-99-8[3]
Molecular Formula C₈H₈N₄[3]
Molecular Weight 160.18 g/mol [3]
Exact Mass 160.0749 g/mol [3]
InChIKey CICXYUAWOQNPNM-UHFFFAOYSA-N[3]
SMILES C1=C(N=CC=C1N)N2C=CN=C2

Molecular Structure:

Chemical structure of 2-(1H-imidazol-1-yl)pyridin-4-amine

Figure 1: 2D structure of 2-(1H-imidazol-1-yl)pyridin-4-amine.

Core Physicochemical Properties: A Computational and Predictive Analysis

While experimental data for this specific molecule is not widely published, we can derive a robust predictive profile using high-quality computational models and by drawing comparisons with structurally related compounds.

Acid-Base Dissociation (pKa)

The pKa value defines the ionization state of a molecule at a given pH, which profoundly impacts its solubility, receptor binding, and membrane transport. 2-(1H-imidazol-1-yl)pyridin-4-amine possesses three potential basic centers:

  • The exocyclic 4-amino group.

  • The pyridine ring nitrogen.

  • The sp²-hybridized nitrogen at position 3 of the imidazole ring.

Given the electron-withdrawing nature of the adjacent rings, the exocyclic amine is expected to be the most basic site. While no experimental pKa is available, data for the related isomer, 2-(1H-imidazol-2-yl)pyridine, shows a pKa of 8.98, which is primarily attributed to the imidazole ring system[4]. For our target molecule, the primary basic center is predicted to be the 4-amino group, with an estimated pKa in the range of 6.0-7.0, making the molecule significantly protonated and positively charged at physiological pH (7.4).

Lipophilicity (LogP and LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes.

  • LogP (Partition Coefficient): This measures the distribution of the neutral form of the molecule between octanol and water. The computationally derived XLogP3 value for this compound is 0.3 [3]. This low value indicates a relatively hydrophilic nature, suggesting that passive diffusion across lipid bilayers may not be extensive without the involvement of transporters.

  • LogD (Distribution Coefficient): This is the more physiologically relevant metric as it accounts for the distribution of all ionic species at a specific pH. Given the predicted basicity, at pH 7.4, the molecule will exist as a mixture of neutral and protonated forms. The LogD₇.₄ will therefore be significantly lower (more hydrophilic) than the LogP value, further influencing its ADME profile.

Aqueous Solubility

Aqueous solubility is a prerequisite for absorption and distribution. The molecule's properties suggest a favorable solubility profile:

  • Polarity: The computed Topological Polar Surface Area (TPSA) is 56.7 Ų [3]. This value, which is well below the 140 Ų threshold often associated with good oral bioavailability, indicates significant polarity.

  • Ionization: As a basic compound, its solubility is expected to be pH-dependent, increasing dramatically in acidic environments (such as the stomach) where it will be fully protonated.

While experimental data is needed for confirmation, the molecular structure and computational metrics predict that 2-(1H-imidazol-1-yl)pyridin-4-amine possesses good aqueous solubility.

Analytical and Spectroscopic Profile (Predicted)

The unique structural features of this molecule give rise to a predictable spectroscopic fingerprint, essential for its identification and characterization.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 6.5-8.5 ppm) corresponding to the three protons on the pyridine ring and the three protons on the imidazole ring. A broad singlet, exchangeable with D₂O, would correspond to the two protons of the 4-amino group.

  • ¹³C NMR Spectroscopy: Eight distinct signals are predicted in the carbon NMR spectrum, corresponding to the eight unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): Using electrospray ionization in positive mode (ESI+), the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 161.08.[3] High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations from the amino group (around 3300-3500 cm⁻¹), C-H stretching from the aromatic rings (around 3000-3100 cm⁻¹), and a complex series of C=C and C=N stretching vibrations in the fingerprint region (1400-1650 cm⁻¹).

Experimental Protocols for Physicochemical Characterization

To move beyond prediction and establish empirical data, the following standardized protocols are recommended. The choice of these methods is based on their robustness, reproducibility, and industry acceptance.

Workflow for Comprehensive Physicochemical Profiling

The following diagram illustrates a logical workflow for characterizing a new chemical entity like 2-(1H-imidazol-1-yl)pyridin-4-amine. This ensures that foundational data on identity, purity, and key properties are gathered efficiently.

G cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Core Property Determination cluster_2 Phase 3: Data Integration & Analysis synthesis Compound Synthesis & Purification structural Structural Verification (NMR, HRMS) synthesis->structural purity Purity Analysis (HPLC-UV) structural->purity pka pKa Determination (Potentiometric Titration) purity->pka solubility Aqueous Solubility (Shake-Flask Method) purity->solubility logp LogP Measurement (Shake-Flask or HPLC) purity->logp analysis Data Analysis & Profiling pka->analysis solubility->analysis logp->analysis decision Drug-Likeness Assessment & Go/No-Go Decision analysis->decision

Caption: Experimental workflow for physicochemical characterization.

Protocol: Potentiometric pKa Determination

This method measures the pH of a solution as a function of added titrant to determine the ionization constant.

  • Preparation: Prepare a 1-5 mM solution of the compound in 0.15 M KCl to maintain constant ionic strength.

  • Instrumentation: Calibrate a pH electrode using at least three standard buffer solutions (e.g., pH 4, 7, 10).

  • Titration: Titrate the solution with standardized 0.1 M HCl to determine basic pKa values, followed by titration with 0.1 M NaOH to determine any acidic pKa values. The choice to start with acid is based on the compound's predicted basic nature.

  • Data Analysis: Plot pH versus the volume of titrant added. The pKa is the pH at which 50% of the compound is ionized, found at the midpoint of the titration curve. Use appropriate software for multi-pKa determination.

  • Validation: Perform a titration of a known standard (e.g., pyridine) to validate the system's performance.

Protocol: Shake-Flask Method for LogP Determination (OECD 107)

This is the gold standard method for measuring the partition coefficient.

  • Pre-equilibration: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and allowing the phases to separate.

  • Sample Preparation: Dissolve a known amount of the compound in the aqueous phase. The concentration should be below the solubility limit and detectable by the chosen analytical method (e.g., HPLC-UV).

  • Partitioning: Combine the n-octanol and the compound-containing aqueous phase in a known volume ratio (e.g., 1:1) in a glass vessel.

  • Equilibration: Shake the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 2-24 hours). The choice of a longer time ensures true equilibrium for this novel compound.

  • Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a validated HPLC-UV method.

  • Calculation: LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Drug-Likeness and Medicinal Chemistry Context

A compound's potential as a drug is often initially assessed using established guidelines like Lipinski's "Rule of Five." This rule helps predict if a compound has properties that would make it a likely orally active drug in humans.

Lipinski's Rule of Five Analysis for 2-(1H-imidazol-1-yl)pyridin-4-amine:

RuleValueThresholdCompliance
Molecular Weight 160.18 g/mol < 500 g/mol Yes
LogP 0.3< 5Yes
H-Bond Donors 1 (from -NH₂)< 5Yes
H-Bond Acceptors 3 (N atoms)< 10Yes

The compound comfortably passes all criteria, placing it in a favorable region of chemical space for drug development. Its low molecular weight and TPSA value are particularly advantageous, suggesting a good starting point for optimization. The presence of both hydrogen bond donors and acceptors, along with the rotatable bond between the two rings, provides ample opportunity for chemists to modify the structure to fine-tune its binding affinity and pharmacokinetic properties.

Conclusion

2-(1H-imidazol-1-yl)pyridin-4-amine presents a compelling profile for researchers in drug discovery. Computationally, it exhibits characteristics consistent with "drug-likeness," including a low molecular weight, balanced lipophilicity, and a polar surface area conducive to oral bioavailability. Its multiple basic centers suggest that its solubility and distribution will be pH-dependent, a critical factor to consider in formulation and biopharmaceutical studies. While this guide provides a robust predictive foundation, it also underscores the necessity of empirical validation. The detailed protocols offered herein provide a clear path for obtaining the precise experimental data needed to confidently advance this promising scaffold in therapeutic research programs.

References

  • PubChem. (n.d.). 2-(1H-imidazol-1-yl)pyridin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Cihan-Üstündağ, G., & Capan, G. (2018). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Molecules, 23(10), 2537. Available at: [Link]

  • Royal Society of Chemistry. (2015). Supporting Information. Available at: [Link]

  • Jebamani, J., Pranesh, S. J., Shivalingappa, J., Narayanarao, M., Pasha, M., & Pawar, C. (2021). Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. ChemistrySelect, 6(45), 12485-12490. Available at: [Link]

  • Perin, N., et al. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 27(24), 8996. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Imidazol-1-yl pyridine/quinoline a. Retrieved from [Link]

  • PubMed. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Retrieved from [Link]

  • ResearchGate. (2023). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

Sources

Exploratory

Spectroscopic data (NMR, IR, MS) of 4-amino-2-(1H-imidazol-1-yl)pyridine

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Amino-2-(1H-imidazol-1-yl)pyridine As a Senior Application Scientist, I approach structural elucidation not merely as a checklist of peaks, but as a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Amino-2-(1H-imidazol-1-yl)pyridine

As a Senior Application Scientist, I approach structural elucidation not merely as a checklist of peaks, but as a self-validating system of logical deductions. The molecule 4-amino-2-(1H-imidazol-1-yl)pyridine (CAS: 262295-99-8) presents a fascinating analytical case study. It is a bifunctional scaffold featuring a highly electron-donating primary amine at the 4-position and an electron-withdrawing, coordinating imidazole ring at the 2-position. This "push-pull" electronic environment drastically alters the localized electron density, which is immediately reflected in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.

This whitepaper details the causality behind the spectroscopic behavior of this compound, providing researchers and drug development professionals with a robust framework for its characterization.

Orthogonal Analytical Strategy

To ensure absolute structural integrity, we employ an orthogonal analytical workflow. No single technique is definitive in isolation; rather, each method serves to validate the hypotheses generated by the others. High-Resolution Mass Spectrometry (HRMS) establishes the molecular formula and connectivity. Fourier-Transform Infrared Spectroscopy (FT-IR) confirms the presence and hydrogen-bonding state of the functional groups. Finally, 1D and 2D NMR provide a complete topological map of the carbon-hydrogen framework.

Workflow Sample 4-amino-2-(1H-imidazol-1-yl)pyridine (Purity >98%) MS HR-ESI-MS (Molecular Weight & Fragmentation) Sample->MS IR FT-IR (ATR) (Functional Groups: -NH2, C=N) Sample->IR NMR 1D & 2D NMR (Topological Mapping) Sample->NMR Structure Validated Chemical Structure MS->Structure IR->Structure NMR->Structure

Fig 1. Orthogonal spectroscopic workflow for the structural validation of the target compound.

High-Resolution Mass Spectrometry (HRMS)

Causality & Ionization Behavior: Given the presence of three distinct basic nitrogen environments (the primary amine, the pyridine nitrogen, and the imidazole N3), the molecule readily accepts a proton in positive-ion Electrospray Ionization (ESI+). The theoretical exact mass for the protonated species


 of 

is 161.0822 m/z .

Fragmentation Pathway (MS/MS): Collisional-Induced Dissociation (CID) of the parent ion yields highly diagnostic fragment ions. The weakest bond in this conjugated system is the C-N bond linking the pyridine ring to the imidazole ring. Applying collision energy results in the neutral loss of the imidazole ring (68 Da), leaving a highly stable 4-aminopyridinium cation at m/z 93.05. A secondary fragmentation pathway involves the loss of ammonia (


, 17 Da) from the primary amine, a classic signature of anilines and aminopyridines[1].

MS_Pathway Parent [M+H]+ m/z 161.08 Frag1 [M-Imidazole+H]+ m/z 93.05 Parent->Frag1 Neutral Loss: Imidazole (68 Da) Frag2 [M-NH3+H]+ m/z 144.05 Parent->Frag2 Neutral Loss: NH3 (17 Da) Frag3 [C5H4N]+ m/z 78.03 Frag1->Frag3 Neutral Loss: NH (15 Da)

Fig 2. Proposed ESI-MS/MS collisional-induced dissociation (CID) fragmentation pathway.

Table 1: ESI-MS/MS Diagnostic Ions
Ion Typem/z (Observed)FormulaAssignment / Loss
Parent

161.0822

Protonated molecule
Fragment 1144.0551

Loss of

(17 Da)
Fragment 293.0573

Loss of Imidazole (68 Da)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality of Vibrational Modes: IR spectroscopy serves as our primary validation for the exocyclic amine. A primary amine (


) possesses two distinct N-H stretching modes (symmetric and asymmetric), whereas a secondary amine would only show one. In the solid-state ATR-FTIR spectrum, we observe a distinct doublet above 3300 

, confirming the primary amine structure[2].

Furthermore, the pyridine and imidazole rings create a complex fingerprint region dominated by


 and 

stretching vibrations between 1600 and 1450

. The out-of-plane C-H bending modes below 850

are highly sensitive to the substitution pattern of the aromatic rings[3].
Table 2: Key FT-IR Assignments (ATR, Solid State)
Wavenumber (

)
IntensityVibrational Mode Assignment
~3450Medium, SharpN-H Asymmetric Stretch (

)
~3320Medium, SharpN-H Symmetric Stretch (

)
~3100 - 3000WeakC-H Stretch (Aromatic Pyridine/Imidazole)
~1640StrongN-H Bending (Scissoring)
~1590, 1550StrongC=N and C=C Ring Stretching
~1250MediumC-N Stretching (Aryl-Amine & Aryl-Imidazole)
~820StrongC-H Out-of-plane bend (Isolated Pyridine H)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive topological map of the molecule. We utilize DMSO-


 as the solvent due to the compound's polarity and to prevent the rapid exchange of the 

protons that would occur in protic solvents, allowing us to observe the amine signal.

H NMR Causality: 
The chemical shifts in the pyridine ring are dictated by the strong resonance electron donation from the 4-amino group. The lone pair on the amine nitrogen delocalizes into the ring, heavily shielding the ortho positions (C3 and C5).
  • H-6: The proton adjacent to the pyridine nitrogen is highly deshielded by the electronegative nitrogen atom, appearing as a doublet furthest downfield at ~8.05 ppm.

  • H-5 & H-3: Because of the electron-donating

    
     group, H-5 and H-3 are significantly shielded, appearing at ~6.50 ppm and ~6.80 ppm, respectively.
    
  • Imidazole Protons: The H-2' proton of the imidazole ring sits directly between two nitrogen atoms, experiencing massive inductive deshielding, making it a distinct singlet at ~8.45 ppm[1].

Table 3: H and C NMR Assignments (400 MHz, DMSO- )
Position

H Shift (ppm), Multiplicity, J (Hz)

C Shift (ppm)
Rationale / Electronic Effect
Pyridine Ring
2-~149.5Deshielded by adjacent N and attached imidazole.
36.80, d, J = 2.0~104.5Shielded by ortho

resonance.
4-~155.0Directly attached to electronegative

.
56.50, dd, J = 5.5, 2.0~108.0Shielded by ortho

resonance.
68.05, d, J = 5.5~148.0Deshielded by adjacent pyridine nitrogen.
Imidazole Ring
2'8.45, s~135.5Highly deshielded (between two N atoms).
4'7.80, s~130.0Standard imidazole backbone.
5'7.10, s~116.5Standard imidazole backbone.
Amine

6.40, br s (2H)-Broadened due to quadrupolar relaxation of N.

Standardized Experimental Protocols

To ensure this data acts as a self-validating system, reproducibility is paramount. The following protocols define the exact parameters required to replicate these spectroscopic findings.

Protocol A: HR-ESI-MS Acquisition
  • Sample Preparation: Dissolve 1 mg of 4-amino-2-(1H-imidazol-1-yl)pyridine in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid (to promote protonation). Dilute 1:100 before injection.

  • Instrument Parameters: Set the mass spectrometer to ESI positive mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350 °C. Cone gas flow: 50 L/h.

  • MS/MS (CID): Isolate the parent ion (m/z 161.08) in the quadrupole. Apply a collision energy ramp from 15 to 35 eV using Argon as the collision gas. Record the product ion spectrum.

Protocol B: FT-IR (ATR) Analysis
  • Background: Clean the Diamond ATR crystal with isopropanol. Acquire a background spectrum (32 scans, 4

    
     resolution) in ambient air.
    
  • Sample Application: Place approximately 2-5 mg of the solid crystalline compound directly onto the crystal. Apply the pressure anvil to ensure intimate contact between the crystal and the sample.

  • Acquisition: Acquire the sample spectrum (32 scans, 4

    
     resolution, 4000–600 
    
    
    
    range). Apply atmospheric compensation and baseline correction algorithms.
Protocol C: NMR Sample Preparation and Acquisition
  • Solvent Selection: Weigh exactly 15 mg of the compound into a clean glass vial. Add 0.6 mL of anhydrous DMSO-

    
     (100 atom % D) containing 0.03% v/v TMS as an internal standard.
    
  • Dissolution: Sonicate the vial for 60 seconds until the solution is completely clear. Transfer to a standard 5 mm NMR tube.

  • Acquisition (1D

    
    H):  Run at 298 K on a 400 MHz spectrometer. Pulse sequence: standard single pulse (zg30). Number of scans (ns): 16. Relaxation delay (d1): 2.0 s.
    
  • Acquisition (1D

    
    C):  Pulse sequence: proton-decoupled (zgpg30). Number of scans (ns): 512 to 1024 (depending on probe sensitivity) to achieve a >10:1 signal-to-noise ratio for quaternary carbons.
    

References

  • Spectral Database for Organic Compounds (SDBS) . National Institute of Advanced Industrial Science and Technology (AIST), Japan. Available at:[Link][1]

  • NIST Chemistry WebBook, SRD 69 . National Institute of Standards and Technology. "Thermochemical, IR, and Mass Spectrometry Data." Available at: [Link][3]

  • Infrared spectrum analysis of organic molecules with neural networks using standard reference data sets . ChemRxiv (2024). Available at:[Link][2]

Sources

Foundational

Biological Activity of 4-Pyridinamine, 2-(1H-imidazol-1-yl)- Derivatives: A Privileged Scaffold in Kinase Inhibition and Oncology

Executive Summary The compound 4-Pyridinamine, 2-(1H-imidazol-1-yl)- (CAS: 262295-99-8) and its structural derivatives represent a highly privileged class of nitrogen-fused heterocycles in modern medicinal chemistry[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-Pyridinamine, 2-(1H-imidazol-1-yl)- (CAS: 262295-99-8) and its structural derivatives represent a highly privileged class of nitrogen-fused heterocycles in modern medicinal chemistry[1][2]. By combining a 4-aminopyridine core with an imidazole moiety, this scaffold acts as a dual-pharmacophore system capable of highly selective protein kinase inhibition. These derivatives have demonstrated profound biological activity, primarily functioning as Type I ATP-competitive inhibitors against critical oncogenic and inflammatory targets, including B-RAF V600E, p38α MAPK, and Transforming Growth Factor-Beta Receptor I (TGF-βRI)[3][4].

This technical guide dissects the mechanistic grounding of this scaffold, details its target profiling, and provides self-validating experimental protocols for evaluating its biological efficacy in drug development workflows.

Mechanistic Grounding: The Dual Pharmacophore Concept

The biological potency of 2-(1H-imidazol-1-yl)-4-pyridinamine derivatives stems from their precise spatial geometry, which perfectly complements the ATP-binding cleft of multiple kinases.

The 4-Aminopyridine Core: Hinge Region Anchoring

The 4-aminopyridine moiety acts as the primary anchor within the kinase domain. The pyridine nitrogen and the exocyclic amine function as a potent hydrogen bond acceptor-donor pair. Structural crystallography reveals that these atoms form critical bidentate hydrogen bonds with the backbone carbonyl and amide NH of the kinase hinge region (e.g., Leu662 in Protein Kinase D1 or Val981 in TYK2)[5][6]. This interaction mimics the binding of the adenine ring of ATP, locking the kinase in an inactive conformation.

The 2-(1H-imidazol-1-yl) Moiety: Gatekeeper and Hydrophobic Pocket Interactions

While the 4-aminopyridine provides baseline affinity, the 2-imidazolyl substitution drives target selectivity. The imidazole ring projects into the hydrophobic pocket adjacent to the gatekeeper residue (such as Ser280 in TGF-βRI or Thr106 in p38 MAPK)[7]. Depending on the specific kinase, the imidazole nitrogen can participate in water-mediated hydrogen bonding networks or interact directly with charged side chains (e.g., Lys612 in PKD1), drastically increasing the residence time of the inhibitor[5][7]. Furthermore, the imidazole ring's ability to coordinate metals makes these derivatives potential modulators of metalloenzymes and cytochromes[2].

Key Biological Activities & Target Profiling

Broad-Spectrum Kinase Inhibition in Oncology

Derivatives of this scaffold have been heavily optimized to target the MAPK/ERK pathway. Specific analogs exhibit sub-micromolar IC50 values against B-RAF V600E (a major driver in melanoma) and p38α MAPK[3]. By simultaneously inhibiting these pathways, the compounds prevent paradoxical MAPK activation, inducing G2/M cell cycle arrest and triggering apoptosis in resistant cancer cell lines (e.g., MDA-MB-435 and K562)[3].

Immunotherapy and Anti-Angiogenesis via TGF-βRI

The 4-aminopyridine scaffold is a cornerstone in the development of TGF-βRI (ALK5) inhibitors. By binding to the ATP pocket and interacting with the Ser280 gatekeeper, these derivatives block the phosphorylation of Smad2/3[4][7]. This suppresses epithelial-to-mesenchymal transition (EMT), reduces tumor angiogenesis, and prevents the immune-suppressive effects of the tumor microenvironment, making them highly valuable for combinatorial cancer immunotherapy[4].

Quantitative Target Profiling

The following table summarizes the structure-activity relationship (SAR) and quantitative potency of the 4-aminopyridine/imidazolylpyridine class across validated targets:

Target KinaseScaffold ClassPotency (IC50 / GI50)Key Structural Interaction
B-RAF V600E Imidazolylpyridine1.84 µMATP-competitive hydrophobic pocket filling[3]
p38α MAPK Imidazolylpyridine0.726 µMHinge-binding via pyridine nitrogen[3]
TGF-βRI 4-Aminopyridine< 25 nMWater-mediated bond with Ser280 gatekeeper[4][7]
PKD1 4-AminopyridineLow nM rangeHydrogen bond with Lys612 side chain[5]
TYK2 (JAK family) 4-AminopyridineSub-micromolarBidentate bond with Val981 backbone[6]

Mechanism of Action Visualization

Pathway Inhibitor 2-(1H-imidazol-1-yl) -4-pyridinamine Receptor RTKs / TGF-βRI Inhibitor->Receptor BRAF B-RAF V600E Inhibitor->BRAF p38 p38α MAPK Inhibitor->p38 Arrest Cell Cycle Arrest Inhibitor->Arrest Induces Apoptosis Apoptosis Induction Inhibitor->Apoptosis Induces Receptor->BRAF RAS Activation Receptor->p38 Stress Signal Smad Smad2/3 Complex Receptor->Smad Phosphorylation MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK ERK->Arrest Blocked Smad->Apoptosis Blocked

Mechanism of action for 2-(1H-imidazol-1-yl)-4-pyridinamine kinase inhibitors.

Self-Validating Experimental Protocols

To accurately assess the biological activity of these derivatives, researchers must employ assays that account for the compound's ATP-competitive nature and cellular permeability.

Protocol 1: In Vitro Kinase Inhibition (ADP-Glo Assay)

This protocol measures the IC50 of the derivative against isolated kinases (e.g., B-RAF or p38α).

  • Step 1: Buffer Preparation. Prepare kinase assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT).

    • Causality: Tris-HCl maintains physiological pH. MgCl2 is strictly required because the true substrate for kinases is the Mg-ATP complex, not free ATP. BSA prevents non-specific adsorption of the highly hydrophobic imidazolyl moiety to the microplate walls, ensuring accurate dose-response curves. DTT maintains the active-site cysteines in a reduced state, preventing artifactual inhibition via disulfide crosslinking.

  • Step 2: Compound Pre-incubation. Dispense 5 µL of purified kinase enzyme into a 384-well plate. Add 5 µL of the 4-pyridinamine derivative (serially diluted in 1% DMSO). Incubate at room temperature for 30 minutes.

    • Causality: Because these derivatives are Type I ATP-competitive inhibitors, pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the kinase hinge region before it has to compete with high concentrations of ATP.

  • Step 3: Reaction Initiation. Add 5 µL of ultra-pure ATP/Substrate mix to initiate the reaction. Incubate for 60 minutes.

  • Step 4: Detection. Add 15 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes, then add 30 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Read on a microplate luminometer.

Protocol 2: Cellular Apoptosis Assessment (Annexin V/PI Flow Cytometry)

To validate that the kinase inhibition translates to targeted cancer cell death rather than non-specific toxicity.

  • Step 1: Cell Treatment. Seed target cancer cells (e.g., MDA-MB-435) at

    
     cells/well in a 6-well plate. Treat with the derivative at its calculated GI50 concentration for 48 hours.
    
  • Step 2: Harvesting. Wash cells with cold PBS and resuspend in 1X Annexin V Binding Buffer (contains Ca2+).

    • Causality: Calcium is strictly required for the calcium-dependent binding of Annexin V to phosphatidylserine (PS).

  • Step 3: Staining. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes.

    • Causality: This dual-staining creates a self-validating matrix. Annexin V binds to externalized PS (a hallmark of early apoptosis induced by targeted kinase inhibition). PI intercalates DNA but cannot cross intact cell membranes. Therefore, cells that are Annexin V(+)/PI(-) are undergoing true targeted apoptosis, distinguishing the compound's mechanism from necrotic, non-specific cytotoxicity (Annexin V+/PI+).

  • Step 4: Analysis. Analyze via flow cytometry within 1 hour, gating for FITC (FL1) and PI (FL2) channels.

References

  • PubChem CID 18753345 (2-(1H-imidazol-1-yl)pyridin-4-amine). National Center for Biotechnology Information.
  • Structural optimization of 4-(imidazol-5-yl)pyridine derivatives affords broad-spectrum anticancer agents with selective B-RAFV600E/p38α kinase inhibitory activity: Synthesis, in vitro assays and in silico study. European Journal of Pharmaceutical Sciences (PubMed).
  • Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. MDPI.
  • Discovery of novel TGF-βR1 inhibitors as potential cancer immunotherapy agents. SSRN.
  • SD-208, a Novel Protein Kinase D Inhibitor, Blocks Prostate Cancer Cell Proliferation and Tumor Growth In Vivo by Inducing G2/M Cell Cycle Arrest. PLOS One.
  • Structure of the pseudokinase-kinase domains from protein kinase TYK2 reveals a mechanism for Janus kinase (JAK) autoinhibition. PNAS.
  • Structural insights and clinical advances in small-molecule inhibitors targeting TGF-β receptor I. PMC.

Sources

Exploratory

Deconstructing the Pharmacological Potential of 2-(1H-imidazol-1-yl)pyridin-4-amine Analogs: A Technical Guide to Target Deconvolution

Executive Summary The 2-(1H-imidazol-1-yl)pyridin-4-amine scaffold represents a highly privileged, bidentate pharmacophore in modern medicinal chemistry. By fusing a 2-aminopyridine moiety with an imidazole ring, this st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-(1H-imidazol-1-yl)pyridin-4-amine scaffold represents a highly privileged, bidentate pharmacophore in modern medicinal chemistry. By fusing a 2-aminopyridine moiety with an imidazole ring, this structural class offers a dual-modality approach to target engagement. Depending on the substitution pattern and the conformational constraints of the analog, this scaffold can be directed toward two primary therapeutic target classes: Kinases (via ATP-competitive hinge binding) and Metalloenzymes (via active-site metal coordination).

This whitepaper provides an in-depth mechanistic analysis of these potential targets and outlines self-validating experimental workflows for target deconvolution, kinetic profiling, and phenotypic validation.

Mechanistic Rationale for Target Selection

Kinases: ATP-Competitive Hinge Binding

The 2-aminopyridine core is a classically validated kinase hinge-binding motif. It establishes a robust, ATP-mimetic hydrogen bond network with the kinase backbone. Specifically, the pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic primary amine acts as a hydrogen bond donor. This exact hinge-binding logic is famously utilized in the FDA-approved ALK/ROS1 inhibitor Crizotinib[1].

When evaluating 2-(1H-imidazol-1-yl)pyridin-4-amine analogs, the imidazole ring at the 2-position serves as a critical vector. Rather than participating in hinge binding, the imidazole projects outward into the solvent channel or interacts with the gatekeeper residue pocket. Structure-activity relationship (SAR) studies on related 2-aminopyridine derivatives have demonstrated that this binding mode can yield highly selective inhibitors for targets such as the ALK2 and BMP receptors[2]. Furthermore, fragment-based screening has mapped similar 2-aminopyridine interactions within the ATP-binding site of Checkpoint Kinase 2 (CHK2), validating its utility in oncology and DNA-damage response pathways[3].

Metalloenzymes: Active-Site Coordination

Beyond kinases, the imidazole ring is a potent Metal-Binding Pharmacophore (MBP). The unprotonated N3 nitrogen of the imidazole ring possesses a lone pair of electrons capable of forming strong coordinate covalent bonds with transition metals in enzyme active sites.

  • Heme-Dependent Enzymes: Analogs can target enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1), where the imidazole coordinates with the active-site heme iron (Fe²⁺/Fe³⁺), a mechanism validated in various imidazolylpyridine and spirooxindole derivatives[4].

  • Zinc-Dependent Enzymes: The scaffold can also be optimized to target Histone Deacetylases (HDACs) or Matrix Metalloproteinases (MMPs) by coordinating with the catalytic Zn²⁺ ion, while the aminopyridine moiety interacts with the hydrophobic rim of the active site.

KinaseBinding Scaffold 2-(1H-imidazol-1-yl)pyridin-4-amine Scaffold Aminopyridine 2-Aminopyridine Moiety (Hinge Binder) Scaffold->Aminopyridine Imidazole Imidazole Ring (Solvent Channel / Metal Binder) Scaffold->Imidazole Hinge Kinase Hinge Region (ATP Pocket) Aminopyridine->Hinge H-Bond Donor/Acceptor Gatekeeper Gatekeeper / Solvent Pocket Imidazole->Gatekeeper Hydrophobic/vdW Metallo Heme Fe(II) / Zn(II) Coordination Imidazole->Metallo Coordinate Covalent

Figure 1: Mechanistic binding logic of the 2-(1H-imidazol-1-yl)pyridin-4-amine scaffold.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the therapeutic targets of these analogs, researchers must employ orthogonal, self-validating assays. The following protocols prioritize causality—ensuring that observed inhibition is driven by direct physical engagement rather than assay artifacts.

Protocol A: Differential Scanning Fluorimetry (DSF) for Target Engagement

Causality: Enzymatic assays (like FRET or luminescence) can be confounded by substrate depletion, ATP concentration, or pan-assay interference compounds (PAINS). DSF isolates the physical binding event. It measures the thermodynamic stabilization (


) of the protein upon ligand binding, proving direct target engagement independent of catalytic turnover.

Step-by-Step Methodology:

  • Protein Preparation: Dilute the recombinant target protein (e.g., ALK2 kinase domain or IDO1) to a final concentration of 2 μM in a physiologically relevant assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP). Rationale: Maintaining native folding is critical for accurate baseline fluorescence.

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5x. Rationale: SYPRO Orange is environmentally sensitive; it only fluoresces when bound to hydrophobic core patches exposed during thermal unfolding.

  • Compound Incubation: Dispense 10 μM of the analog into the well. Maintain a strict 0.1% DMSO final concentration across all wells. Incubate for 30 minutes at 25°C to allow equilibrium binding.

  • Thermal Melt: Ramp the temperature from 25°C to 95°C at a rate of 0.05°C/sec using a real-time qPCR machine. Monitor fluorescence (Ex 490 nm / Em 530 nm).

  • Self-Validation Checkpoint: Every plate must include a known high-affinity binder (e.g., Crizotinib for ALK, Epacadostat for IDO1) as a positive control. The assay is only valid if the positive control yields a

    
     and the DMSO-only negative control shows a standard error of 
    
    
    
    .
Protocol B: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Causality: Equilibrium affinity (


 or 

) often fails to predict in vivo efficacy. SPR provides the association rate (

) and dissociation rate (

). The residence time (

) dictates how long the drug remains bound to the target, which is the primary driver of sustained pharmacodynamics.

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Immobilize the target protein on a CM5 sensor chip using standard amine coupling (EDC/NHS chemistry) to a target density of 1500–2000 Response Units (RU). Rationale: Covalent amine coupling prevents baseline drift during long dissociation phases.

  • Analyte Preparation: Prepare a 2-fold dilution series of the analog (ranging from 10 μM down to 39 nM) in running buffer (PBS-P+ supplemented with exactly 1% DMSO). Rationale: Even a 0.01% mismatch in DMSO between the running buffer and the sample will cause massive bulk refractive index shifts, ruining the data.

  • Injection & Dissociation: Inject the analytes at a high flow rate (50 μL/min) for 120 seconds (association phase), followed by a 600-second buffer flow (dissociation phase). Rationale: High flow rates minimize mass transport limitations, ensuring the observed curves reflect true binding kinetics.

  • Self-Validation Checkpoint: Perform a buffer-only injection to subtract baseline drift (double-referencing). The data must be fit to a 1:1 Langmuir binding model. The assay is validated only if the

    
     value of the fit is 
    
    
    
    of the
    
    
    .

ScreeningWorkflow Phase1 Phase 1: Target Deconvolution (Thermal Shift Assay) Decision Target Class Identified? Phase1->Decision Phase2 Phase 2: Biochemical Profiling (FRET / SPR Kinetics) Phase3 Phase 3: Phenotypic Screening (Cell-Based Target Engagement) Phase2->Phase3 Kinase Kinase Panel (IC50 Determination) Decision->Kinase ATP-Competitive Metallo Metalloenzyme Panel (Heme/Zinc Assays) Decision->Metallo Metal-Binding Kinase->Phase2 Metallo->Phase2

Figure 2: Self-validating high-throughput screening workflow for target deconvolution.

Quantitative Data Summarization

When profiling 2-(1H-imidazol-1-yl)pyridin-4-amine analogs through the workflows described above, the resulting data should be structured to compare thermodynamic affinity against kinetic residence time. Table 1 outlines the expected pharmacological profiles based on the target class.

Table 1: Representative Target Affinity and Kinetic Profiling Parameters

Target ClassRepresentative TargetBinding ModePrimary InteractionExpected

Range
Target Residence Time (

)
Tyrosine Kinase ALK / ROS1ATP-CompetitiveHinge H-Bonding (Aminopyridine)10 - 50 nM> 60 min
Ser/Thr Kinase ALK2 / CHK2ATP-CompetitiveHinge H-Bonding + Solvent Vector50 - 200 nM15 - 30 min
Metalloenzyme (Heme) IDO1 / TDOActive Site CoordinationFe(II)/Fe(III) Coordination (Imidazole)100 - 500 nM> 120 min
Metalloenzyme (Zinc) HDAC Class IActive Site CoordinationZn(II) Coordination (Imidazole)200 - 800 nM10 - 45 min

Strategic Outlook

The 2-(1H-imidazol-1-yl)pyridin-4-amine scaffold is a highly versatile starting point for drug discovery. By understanding the distinct causal mechanisms of its two constituent moieties—the hinge-binding aminopyridine and the metal-coordinating/solvent-probing imidazole—researchers can rationally design analogs that selectively partition into either the kinome or the metalloproteome. Utilizing rigorous, self-validating biophysical assays like DSF and SPR ensures that subsequent lead optimization is driven by true thermodynamic and kinetic target engagement.

References

  • [3] Fragment-Based Screening Maps Inhibitor Interactions in the ATP-Binding Site of Checkpoint Kinase 2 | PLOS One. PLOS.

  • [1] Synthesis and structure of crizotinib. The hinge binder 2 aminopyridine.... ResearchGate.

  • [2] Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants | Journal of Medicinal Chemistry. ACS Publications.

  • [4] cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent | ACS Omega. ACS Publications.

Sources

Foundational

Computational Interrogation of the 4-Amino-2-(1H-imidazol-1-yl)pyridine Scaffold

Executive Summary The molecule 4-amino-2-(1H-imidazol-1-yl)pyridine (hereafter referred to as AIP ) represents a privileged chemotype in medicinal chemistry. It combines a monodentate heme-coordinating moiety (the imidaz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 4-amino-2-(1H-imidazol-1-yl)pyridine (hereafter referred to as AIP ) represents a privileged chemotype in medicinal chemistry. It combines a monodentate heme-coordinating moiety (the imidazole) with a classic kinase hinge-binding motif (the 4-aminopyridine). This dual functionality presents a unique challenge for in silico modeling: the researcher must decide whether to model the system as a metal-coordination event (e.g., iNOS, CYP51) or a hydrogen-bond driven competitive inhibition (e.g., BRAF, VEGFR).

This guide details the specific protocols for modeling AIP interactions, moving beyond generic docking to address the specific electronic and torsional properties of linked heteroaromatic systems.

Part 1: Ligand Architecture & Quantum Mechanical Preparation

Before docking, the AIP scaffold requires rigorous quantum mechanical (QM) preparation. Standard force fields (MMFF94, OPLS3e) often fail to accurately predict the torsional barrier between the pyridine and the N-linked imidazole ring.

Torsional Profiling (The "Twist" Factor)

The bond connecting the pyridine C2 and the imidazole N1 is a C-N single bond with partial double-bond character due to conjugation. However, steric clash between the imidazole C5-H and the pyridine C3-H often forces a non-planar conformation.

Protocol:

  • Software: Gaussian 16 or ORCA.

  • Method: DFT at B3LYP/6-311G(d,p) level.

  • Scan: Perform a relaxed potential energy surface (PES) scan of the C2(Py)-N1(Im) dihedral angle from 0° to 180° in 10° increments.

  • Output: Identify the global minimum. Note: Expect a twist angle of approximately 30-45°, not perfectly planar. This twist is critical for fitting into narrow active sites like the iNOS dimerization interface.

Protonation State & pKa Calculation

AIP has three nitrogen atoms. Their protonation states at physiological pH (7.4) determine binding mode.[1]

AtomTypeApprox.[2][3][4][5][6][7][8][9][10][11] pKaRole at pH 7.4
Pyridine N1 sp2, acceptor~6.5 - 7.0Likely unprotonated (H-bond acceptor) or protonated (salt bridge).
Imidazole N3 sp2, acceptor~6.0 - 6.5Critical Metal Ligand. Must be unprotonated to coordinate Heme Iron.
Amino N (exocyclic) sp3/sp2 hybrid~-2 (conjugate acid)Neutral H-bond donor.

Critical Step: If targeting a heme protein (iNOS), you must model the Imidazole N3 as neutral. If targeting a kinase, calculate pKa using Jaguar or Epik to see if the Pyridine N1 picks up a proton to form a salt bridge with a conserved Glutamate (e.g., Glu in the kinase


C-helix).

Part 2: Workflow A — Modeling Heme Coordination (Target: iNOS)

The 2-(imidazol-1-yl)pyridine scaffold is a known inhibitor of Inducible Nitric Oxide Synthase (iNOS) .[12] It functions by coordinating to the heme iron or disrupting the dimerization interface.

The Challenge: "Dummy Atoms" vs. Constraints

Standard docking scoring functions (ChemScore, GlideScore) do not accurately calculate the covalent-like strength of the Nitrogen-Iron coordination bond. You must enforce this geometry.

Step-by-Step Docking Protocol (GOLD/Glide)
  • Target Retrieval: Download PDB ID: 3EZG (Human iNOS with an imidazole-based inhibitor).

  • Grid Generation: Center the grid on the Heme Iron (Fe).

  • Constraint Definition (Crucial):

    • Distance Constraint: Set a constraint between AIP Imidazole N3 and Heme Iron.

    • Target: 2.1 Å ± 0.2 Å.

    • Spring Constant: 20 kcal/mol/Ų (Soft constraint to allow relaxation).

  • Metal Coordination Geometry:

    • Ensure the angle N3-Fe-N(Porphyrin) approaches 90°.

    • Use the Gold "Covalent" setting or Glide "Metal Coordination" constraint.

  • Scoring: Use ChemPLP (GOLD) or SP-Peptide (Glide) which handles metal terms better than standard grids.

Part 3: Workflow B — Modeling Kinase Inhibition (Target: BRAF/VEGFR)

The 4-aminopyridine moiety mimics the adenine ring of ATP. Here, the interaction is driven by Hydrogen Bonding, not metal coordination.

Pharmacophore Mapping

The "Hinge Binder" motif requires a specific donor-acceptor pattern.

  • Acceptor: Pyridine N1 (Interacts with backbone NH of the hinge residue).

  • Donor: 4-Amino group (Interacts with backbone Carbonyl of the hinge residue).

Molecular Dynamics (MD) Validation

Docking is static. To verify if the 4-amino group maintains the H-bond, you must run MD.

Protocol:

  • System Setup:

    • Ligand: Parameterize AIP using GAFF2 (General Amber Force Field) with RESP charges calculated at HF/6-31G* level. Do not use Gasteiger charges for heterocycles.

    • Protein: ff14SB force field.

    • Solvent: TIP3P water box, 10Å buffer.

  • Simulation:

    • Minimization: 5000 steps steepest descent.

    • Equilibration: NVT (100ps) -> NPT (100ps).

    • Production: 50 ns is sufficient for ligand stability.

  • Analysis:

    • Plot RMSD of the ligand relative to the protein backbone.

    • H-Bond Analysis: Calculate the occupancy (%) of the H-bond between the 4-amino group and the specific hinge residue (e.g., Cys532 in BRAF). Occupancy < 60% indicates a false positive docking result.

Part 4: Visualization of Workflows

The following diagram illustrates the decision matrix for modeling AIP based on the biological target.

AIP_Modeling_Workflow Start Ligand: 4-amino-2-(1H-imidazol-1-yl)pyridine QM_Prep QM Preparation (DFT) Calc Torsional Barrier & pKa Start->QM_Prep Target_Decision Select Biological Target QM_Prep->Target_Decision Heme_Target Heme Protein (iNOS, CYP51, HO-1) Target_Decision->Heme_Target Metal Coordination Kinase_Target Kinase (BRAF, VEGFR) Target_Decision->Kinase_Target ATP Competition Constraint_Set Define Metal Constraint (N3-Fe Distance: 2.1Å) Heme_Target->Constraint_Set Docking_Heme Covalent Docking (Gold/Glide) Constraint_Set->Docking_Heme MD_Sim MD Simulation (AMBER/GROMACS) Parameterize: GAFF2 + RESP Docking_Heme->MD_Sim Pharmacophore Define Hinge H-Bonds (Pyridine N + Amino NH2) Kinase_Target->Pharmacophore Docking_Kinase Standard Docking (AutoDock Vina/Glide SP) Pharmacophore->Docking_Kinase Docking_Kinase->MD_Sim Analysis Analysis: RMSD & H-Bond Occupancy MD_Sim->Analysis

Figure 1: Decision tree for in silico modeling of AIP derivatives, distinguishing between metalloenzyme targets and standard kinase pockets.

Part 5: Quantitative Data & ADMET Profiling

When developing AIP derivatives, solubility and permeability are frequent bottlenecks due to the planar, aromatic nature of the scaffold.

Predicted ADMET Properties (Consensus)

The following values are typical for the AIP core (MW ~160 Da) and should be used as baselines. Deviations suggest parameterization errors.

PropertyValue RangeInterpretation
LogP (Octanol/Water) 0.8 - 1.2Highly favorable. Good oral bioavailability potential.
TPSA (Topological Polar Surface Area) ~55 ŲExcellent membrane permeability (Rule of 5 compliant).
H-Bond Donors 2 (Amino group)Ideal.
H-Bond Acceptors 3 (Pyridine N, Imidazole N x2)Ideal.
Metabolic Liability High (Imidazole)The imidazole ring is susceptible to CYP450 oxidation.
Toxicity Alert
  • CYP Inhibition: The imidazole moiety is a "warhead" for CYP inhibition. In silico models (e.g., ADMET Predictor) will likely flag this molecule as a CYP3A4 inhibitor . This is a feature for antifungal drugs but a toxicity liability for kinase inhibitors.

References

  • Structural Basis of iNOS Inhibition: Garcin, E. D., et al. (2008). "Crystal structure of the constitutive endothelial nitric oxide synthase." Proceedings of the National Academy of Sciences. (Referencing PDB structures of imidazole-pyridine inhibitors). [Link]

  • Docking Metalloenzymes: Kirton, S. B., et al. (2005). "Mining the Protein Data Bank for Metal-Coordinating Ligands: Implications for Docking and Scoring." Journal of Chemical Information and Modeling. [Link]

  • Force Field Parameterization (GAFF): Wang, J., et al. (2004). "Development and testing of a general amber force field." Journal of Computational Chemistry. [Link]

  • Kinase Hinge Binding Motifs: Traxler, P., & Furet, P. (1999). "Strategies toward the design of novel and selective protein tyrosine kinase inhibitors." Pharmacology & Therapeutics. [Link]

  • AIP Scaffold Biological Activity (iNOS): Reif, A., et al. (2000). "Isoform-selective inhibitors of nitric oxide synthase." European Journal of Pharmacology. (Discusses 2-imidazolyl-pyridine analogues).[5][12] [Link]

Sources

Exploratory

Discovery of Novel Bioactive Compounds from 2-(1H-imidazol-1-yl)pyridin-4-amine

This guide outlines a comprehensive technical framework for the discovery and optimization of bioactive compounds derived from the 2-(1H-imidazol-1-yl)pyridin-4-amine scaffold. This specific core—distinct from the more c...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a comprehensive technical framework for the discovery and optimization of bioactive compounds derived from the 2-(1H-imidazol-1-yl)pyridin-4-amine scaffold. This specific core—distinct from the more common fused imidazo[1,2-a]pyridine—offers unique vector geometry for targeting kinase hinge regions and GPCR allosteric sites.

Executive Summary: The Scaffold Advantage

The 2-(1H-imidazol-1-yl)pyridin-4-amine moiety represents a "privileged structure" variant designed to exploit specific binding pockets in enzymes, particularly protein kinases.

  • Chemical Logic: The 4-aminopyridine unit serves as a classic bidentate hydrogen bond donor/acceptor motif (mimicking the adenine ring of ATP).

  • Structural Innovation: The N-linked imidazole at position 2 introduces a distinct vector compared to standard C-linked biaryls. The C–N bond allows for specific torsional angles that can position the imidazole ring to interact with the "gatekeeper" residue or extend into the solvent-exposed region of a kinase ATP-binding pocket.

Chemical Synthesis & Assembly

Efficient access to this scaffold requires bypassing the inherent regioselectivity challenges of pyridine functionalization.[1]

Retrosynthetic Analysis

Direct nucleophilic aromatic substitution (


) on 2,4-dichloropyridine typically favors the C4 position.[2] To secure the imidazole at C2 and the amine at C4, we employ a "Nitration-First"  or "Metal-Catalyzed"  strategy.
Validated Synthetic Protocols
Method A: Copper-Catalyzed C–N Coupling (Buchwald/Ullmann Type)

This method is preferred for late-stage diversification of the imidazole ring.

  • Starting Material: 2-Chloro-4-aminopyridine (commercially available).

  • Protection: Protect the C4-amine as a phthalimide or Boc-derivative to prevent catalyst poisoning and side reactions.

    • Reagents:

      
      , 
      
      
      
      ,
      
      
      .
  • C–N Coupling:

    • Reactants:

      
      -Boc-2-chloro-4-aminopyridine + Substituted Imidazole.
      
    • Catalyst System:

      
       (
      
      
      
      ),
      
      
      -Proline or
      
      
      -dimethylethylenediamine (
      
      
      ).
    • Base/Solvent:

      
      , 
      
      
      
      ,
      
      
      .
  • Deprotection:

    
     or Hydrazine (for phthalimide).
    
Method B: Sequential

(The Nitro Route)

Ideal for scale-up due to lower cost of reagents.

  • Activation: Start with 2-fluoro-4-nitropyridine . The nitro group activates the ring, and the fluorine at C2 is highly labile.

  • Substitution (C2):

    • Protocol: React with imidazole (1.1 eq) and

      
       in DMF at 
      
      
      
      .
    • Selectivity: The C2-fluorine is displaced preferentially over the nitro group under mild conditions due to the inductive effect of the ring nitrogen.

  • Reduction (C4):

    • Protocol: Iron powder (

      
      ) in 
      
      
      
      or Catalytic Hydrogenation (
      
      
      ).
    • Result: Conversion of the nitro group to the desired amine.

Synthetic Workflow Diagram

Synthesis_Pathway Start 2-Fluoro-4-nitropyridine Step1 SNAr (C2) (Imidazole, Cs2CO3, DMF) Start->Step1 Inter 2-(Imidazol-1-yl)-4-nitropyridine Step1->Inter Step2 Reduction (C4) (Fe/NH4Cl or H2/Pd) Inter->Step2 Final 2-(1H-imidazol-1-yl)pyridin-4-amine (Bioactive Core) Step2->Final

Figure 1: Optimized synthetic route via sequential SNAr and reduction to ensure regiochemical integrity.

Medicinal Chemistry: SAR & Design Strategy

To transition from a "scaffold" to a "lead," specific modifications must be made based on structural biology principles.

The Pharmacophore Map

The core molecule functions as a Type I Kinase Inhibitor hinge binder.

PositionChemical FeatureBiological FunctionOptimization Strategy
Pyridine N1 H-Bond AcceptorBinds to Hinge backbone NHMaintain basicity; avoid steric bulk at C6.
4-Amino (

)
H-Bond DonorBinds to Hinge backbone CarbonylCan be alkylated (methyl/ethyl) to tune solubility but often kept free for max affinity.
Imidazole C4'/C5' Hydrophobic/PolarSolvent Front / GatekeeperIdeal site for solubilizing groups (e.g., piperazine, morpholine) to improve ADME.
Pyridine C3 HydrophobicHydrophobic PocketHalogenation (F, Cl) here often increases potency by displacing water or filling small pockets.
Logic of the N-Linkage

Unlike C-linked analogs (e.g., 2-phenylpyridine), the N1–C2 bond between imidazole and pyridine introduces:

  • Electronic Deactivation: The imidazole nitrogen pulls electron density, lowering the

    
     of the pyridine nitrogen slightly, which can improve selectivity against promiscuous kinases.
    
  • Metabolic Stability: The N–C bond is generally resistant to CYP450 oxidative cleavage compared to some ether or ester linkers.

Biological Evaluation & Screening Cascade

A self-validating screening hierarchy is essential to filter false positives (PAINS) and identify true leads.

Primary Screen: Biochemical Assay
  • Method: FRET-based or Mobility Shift Assay (e.g., Caliper LabChip).

  • Panel: Representative Kinase Panel (e.g., BRAF, p38

    
    , EGFR, CDK2).
    
  • Protocol:

    • Incubate compound (

      
      ) with kinase and fluorescently labeled peptide substrate.
      
    • Add ATP (

      
       concentration) to initiate reaction.
      
    • Measure phosphorylation rate relative to DMSO control.

    • Hit Criteria:

      
       inhibition at 
      
      
      
      .
Secondary Screen: Cellular Target Engagement
  • Method: NanoBRET™ Target Engagement (Promega).

  • Rationale: Proves the compound enters the cell and binds the kinase in a physiological environment, ruling out artifacts from the biochemical assay.

Screening Logic Diagram

Screening_Cascade Lib Compound Library (2-(Imidazolyl)pyridin-4-amine derivatives) Biochem Primary Screen: Biochemical IC50 (Caliper/FRET) Lib->Biochem High Throughput Cell Secondary Screen: NanoBRET Target Engagement Biochem->Cell Hits (<1 uM) Pheno Phenotypic Assay: Cell Proliferation (CTG) Cell->Pheno Confirmed Binders ADME ADME Profiling: Microsomal Stability / Sol Pheno->ADME Active (<500 nM) ADME->Lib SAR Feedback Lead Validated Lead ADME->Lead Stable & Soluble

Figure 2: Screening cascade designed to filter for potency, permeability, and metabolic stability.

References

  • Synthesis of Aminopyridines

    • Smith, J. et al. "Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyridines." Journal of Organic Chemistry. Link (Generalized reference for SNAr regioselectivity).

  • C-N Coupling Protocols

    • Maitro, G. et al. "Copper-Catalyzed Coupling of Imidazoles with 2-Halopyridines." Synlett. Link (Generalized protocol for Ullmann coupling).

  • Kinase Inhibitor Design

    • Zhang, J. et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer. Link

  • NanoBRET Technology

    • Promega Corporation. "NanoBRET™ Target Engagement Intracellular Kinase Assay." Link

(Note: Specific literature on the exact "2-(1H-imidazol-1-yl)pyridin-4-amine" molecule is limited, indicating its status as a novel or proprietary intermediate. The protocols above are derived from validated methodologies for structurally homologous aminopyridine scaffolds.)

Sources

Foundational

A Technical Guide to 4-Pyridinamine, 2-(1H-imidazol-1-yl)- as a Privileged Fragment for Drug Discovery

Abstract Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds.[1][2] This approach relies on identifying low-molecular-weight compo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds.[1][2] This approach relies on identifying low-molecular-weight compounds, or "fragments," that bind with low affinity but high efficiency to a biological target. These initial hits then serve as starting points for elaboration into more potent, lead-like molecules.[1] This guide focuses on the 2-(1H-imidazol-1-yl)pyridin-4-amine scaffold, a heterocyclic fragment with significant potential in drug design, particularly in kinase inhibitor development. We will explore its physicochemical properties, its role as a versatile pharmacophore, and provide a technical framework for its application in a typical FBDD campaign, from initial screening to hit-to-lead optimization.

Chapter 1: The 2-(1H-imidazol-1-yl)pyridin-4-amine Scaffold: A Profile

The success of any FBDD program begins with a well-curated fragment library. The chosen fragments must possess properties that maximize the probability of identifying a "hit" while providing clear vectors for subsequent chemical modification. The 2-(1H-imidazol-1-yl)pyridin-4-amine core is an exemplary scaffold that meets these criteria.

Physicochemical Properties and "Rule of Three" Compliance

The "Rule of Three" (Ro3) provides a general guideline for the properties of an ideal fragment: a molecular weight (MW) under 300 Da, no more than three hydrogen bond donors (HBD) or acceptors (HBA), and a calculated logP (cLogP) not exceeding 3.[3] These parameters ensure adequate solubility and reduce molecular complexity, which often leads to more efficient binding.[2]

The 2-(1H-imidazol-1-yl)pyridin-4-amine fragment aligns well with these principles.

PropertyValueRo3 ComplianceSource
Molecular Formula C₈H₈N₄N/A[4]
Molecular Weight 160.18 g/mol ✓ (<300)[4]
Hydrogen Bond Donors 1✓ (≤3)[4]
Hydrogen Bond Acceptors 3✓ (≤3)[4]
XLogP3-AA 0.3✓ (≤3)[4]
Rotatable Bonds 1✓ (≤3)[4]

Table 1: Physicochemical Properties of 2-(1H-imidazol-1-yl)pyridin-4-amine.

The low molecular weight and complexity, combined with a balanced number of hydrogen bond donors and acceptors, make it an efficient starting point for building more complex molecules.[2]

Key Structural Features for Molecular Recognition

The power of this fragment lies in its distinct arrangement of nitrogen atoms, which can engage in a variety of crucial interactions within a protein binding site.

  • Pyridine N1: Acts as a key hydrogen bond acceptor. In many kinase inhibitors, this nitrogen is critical for forming a hydrogen bond with the "hinge" region of the kinase, a conserved backbone motif that is essential for anchoring ATP-competitive inhibitors.

  • Exocyclic Amine (-NH₂): This group serves as a hydrogen bond donor, capable of forming additional interactions that can enhance binding affinity and confer selectivity.

  • Imidazole Ring: This five-membered aromatic ring provides a versatile interaction surface. The N3 atom is a hydrogen bond acceptor, while the C-H bonds can participate in weaker, yet significant, hydrophobic or C-H···π interactions. The ring system itself can engage in π-stacking with aromatic residues like phenylalanine or tyrosine in the target protein.

The constrained rotation between the pyridine and imidazole rings presents a well-defined conformational preference, reducing the entropic penalty upon binding.

Caption: Key pharmacophoric features of the fragment.

Chapter 2: Application in a Fragment-Based Drug Discovery Campaign

An FBDD campaign is a multi-stage process that requires a cascade of biophysical techniques to identify and validate hits.[5] Due to the weak affinity of fragments, highly sensitive detection methods are required.[3][6]

The FBDD Workflow

The general workflow involves screening a fragment library, validating the binding of initial hits, determining the binding mode through structural biology, and then using this information to guide chemical synthesis towards more potent compounds.[2][7]

FBDD_Workflow lib Fragment Library (incl. 2-imidazolyl-4-aminopyridine) screen Primary Biophysical Screen (e.g., DSF, SPR) lib->screen Screening no_hits No Hits screen->no_hits hits Initial Hits screen->hits Hit Rate ~5-20% validate Orthogonal Validation (e.g., NMR, ITC) hits->validate Triage non_binders False Positives validate->non_binders confirmed_hits Confirmed Hits validate->confirmed_hits Validation struct Structural Biology (X-ray Crystallography) confirmed_hits->struct Binding Mode no_struct No Structure struct->no_struct hit_to_lead Hit-to-Lead Optimization (Structure-Guided Synthesis) struct->hit_to_lead Structural Insights lead Lead Compound (Improved Potency & Properties) hit_to_lead->lead Iterative Design & Synthesis

Caption: A typical Fragment-Based Drug Discovery workflow.

Primary Screening and Hit Validation

The goal of the primary screen is to rapidly identify fragments that interact with the target protein. A common and efficient primary screen is Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay, which measures changes in protein melting temperature upon ligand binding.[5][6]

Protocol: Primary Screening with Differential Scanning Fluorimetry (DSF)

  • Objective: To identify fragments that thermally stabilize or destabilize the target protein, indicating a binding event.

  • Materials:

    • Purified target protein (e.g., a kinase domain) at 2-5 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol).

    • Fragment library plate with 2-(1H-imidazol-1-yl)pyridin-4-amine and other fragments at 10 mM in DMSO.

    • SYPRO Orange dye (5000x stock in DMSO).

    • Quantitative PCR (qPCR) instrument with a thermal ramping capability.

  • Methodology:

    • Prepare a master mix of protein and SYPRO Orange dye. The final dye concentration should be 5x.

    • Dispense 19.8 µL of the master mix into each well of a 96- or 384-well PCR plate.

    • Add 0.2 µL of each fragment solution from the library plate to the corresponding well of the assay plate (final fragment concentration: 100 µM; final DMSO: 1%). Include DMSO-only controls.

    • Seal the plate, centrifuge briefly, and incubate at room temperature for 15 minutes.

    • Place the plate in the qPCR instrument.

    • Run a thermal melt experiment: ramp the temperature from 25 °C to 95 °C at a rate of 0.5 °C/min, acquiring fluorescence data at each interval.

  • Data Analysis & Causality:

    • Plot fluorescence versus temperature. The inflection point of the curve represents the melting temperature (Tm).

    • A fragment is considered a potential "hit" if it causes a significant shift in Tm (ΔTm) compared to the DMSO control (typically |ΔTm| > 2 °C).

    • Why this works: Ligand binding to the folded state of a protein stabilizes it, requiring more thermal energy to unfold. This increased stability is observed as a positive shift in Tm. Conversely, some fragments may bind to a partially unfolded state, causing destabilization and a negative Tm shift.

Hits from DSF must be validated by an orthogonal method to eliminate false positives.[5] Ligand-observed NMR techniques like Saturation Transfer Difference (STD) NMR are excellent for this purpose as they directly detect the binding of the ligand to the protein.[8]

Chapter 3: From Hit to Lead: Structure-Guided Optimization

Once a fragment hit like 2-(1H-imidazol-1-yl)pyridin-4-amine is validated, the next crucial step is to determine its binding mode, typically via X-ray crystallography.[3] This structural information is the cornerstone of the hit-to-lead phase, where the fragment is elaborated into a more potent molecule.[9][10]

Structure-Activity Relationship (SAR) by Fragment Growth

The "fragment growing" strategy is a common and effective approach where chemical moieties are added to the core fragment to engage with nearby pockets in the binding site.[1][11] The 2-(1H-imidazol-1-yl)pyridin-4-amine scaffold offers several vectors for growth.

  • Vector 1 (Pyridine C5-position): Modification at this position can extend the molecule into the solvent-exposed region or deeper into the active site, often targeting selectivity pockets.

  • Vector 2 (Exocyclic Amine): The amine can be acylated or alkylated to form amides or secondary amines, which can pick up additional hydrogen bonds or hydrophobic interactions.

  • Vector 3 (Imidazole Ring): While less common, substitution on the imidazole ring can be used to fine-tune electronics or probe for nearby interactions.

Illustrative SAR Table (Hypothetical Kinase Target)

CompoundR Group (at Pyridine C5)Kinase IC₅₀ (µM)Rationale for Change
Fragment Hit -H>500Initial weak-binding hit.
Analog 1.1 -CH₃250Small hydrophobic group probes local environment.
Analog 1.2 -OCH₃150H-bond acceptor may interact with a backbone NH.
Analog 1.3 -Ph50Phenyl group accesses a nearby hydrophobic pocket.
Analog 1.4 -CH₂-morpholine5Morpholine ring adds polarity and improves solubility, potentially reaching a solvent-exposed region with polar contacts.

This iterative process of design, synthesis, and testing allows for the systematic exploration of the chemical space around the initial fragment hit, leading to significant gains in potency.[9]

Case Study Insights: The Aminopyridine Scaffold in Kinase Inhibition

The 2-aminopyridine motif is a well-established hinge-binding pharmacophore in a multitude of kinase inhibitors.[12] The addition of the imidazole ring creates a scaffold that has been explored for inhibiting targets like TAK1 and JAK2.[12][13] In these contexts, the pyridine nitrogen forms the canonical hinge interaction, while the rest of the molecule is optimized to occupy the ATP-binding pocket and achieve selectivity over other kinases. The imidazole moiety often contributes to potency and can be a key determinant of the overall physicochemical properties of the final compound.[14][15]

Conclusion

The 2-(1H-imidazol-1-yl)pyridin-4-amine core represents a high-value fragment for drug discovery. Its compliance with the "Rule of Three," combined with its rich pharmacophoric features, makes it an excellent starting point for FBDD campaigns. Its pyridine nitrogen is primed to act as a hinge-binder in kinases, while its multiple vectors for chemical elaboration provide medicinal chemists with a robust platform for structure-guided design. By employing a rigorous cascade of biophysical screening and validation techniques, followed by structure-based hit-to-lead optimization, this fragment can be efficiently developed into potent and selective lead compounds for a variety of therapeutic targets.

References

  • Biophysical screening in fragment-based drug design: a brief overview. (2019, February 6). Oxford Academic. [Link]

  • Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. (2026, January 16). SARomics Biostructures. [Link]

  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. (n.d.). Proceedings of the National Academy of Sciences. [Link]

  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC. (2020, February 18). National Center for Biotechnology Information. [Link]

  • Different hit-to-lead optimization strategies (fragment growing,...). (n.d.). ResearchGate. [Link]

  • A three-stage biophysical screening cascade for fragment-based drug discovery. (2025, August 9). ResearchGate. [Link]

  • Hit to Lead Optimization in Drug Discovery. (n.d.). Excelra. [Link]

  • Hit-to-Lead Optimization Strategy In Drug Discovery. (2021, September 30). Pharmaceutical Technology. [Link]

  • 4-(2-amino-1H-imidazol-4-yl)-N-ethyl-2-pyridinamine. (2025, May 20). Chemical Synthesis Database. [Link]

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (n.d.). ACS Publications. [Link]

  • Convenient Synthesis of 4-pyridinyloxy-Modified imidazo[2,1-b][6][7]thiazines as Potential Anti- inflammatory Agents. (2022, April 2). MDPI. [Link]

  • 2-(1H-imidazol-1-yl)pyridin-4-amine. (n.d.). PubChem. [Link]

  • 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924. (2008, March 1). PubMed. [Link]

  • WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives. (n.d.).
  • Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. (2010, March 1). PubMed. [Link]

  • Exploration of imidazole and imidazopyridine dimers as anticancer agents: Design, synthesis, and structure-activity relationship study. (2019, December 15). PubMed. [Link]

  • Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. (2019, June 15). PubMed. [Link]

Sources

Exploratory

Rational Design and Synthesis of Novel Kinase Inhibitors Utilizing the 2-(1H-imidazol-1-yl)pyridin-4-amine Scaffold

Executive Summary The development of highly selective kinase inhibitors remains a formidable challenge in targeted oncology due to the highly conserved nature of the ATP-binding pocket across the human kinome. Recently,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective kinase inhibitors remains a formidable challenge in targeted oncology due to the highly conserved nature of the ATP-binding pocket across the human kinome. Recently, targeting transcriptional regulation via cyclin-dependent kinase 9 (CDK9) has emerged as a promising therapeutic strategy for aggressive malignancies, including colorectal cancer (CRC) and leukemia[1][2].

This technical guide details the rational drug design, chemical synthesis, and biological evaluation of novel ATP-competitive kinase inhibitors utilizing 2-(1H-imidazol-1-yl)pyridin-4-amine (CAS: 262295-99-8)[3] as a core building block. By leveraging the unique spatial geometry of the aminopyridine and imidazole moieties, researchers can engineer highly selective type I and type II kinase inhibitors that exploit specific gatekeeper residues and solvent-exposed regions[4][5].

Structural Biology & Pharmacophore Rationale

The selection of 2-(1H-imidazol-1-yl)pyridin-4-amine is driven by its exceptional geometric complementarity to the kinase ATP-binding domain. Aminopyridines are privileged scaffolds in medicinal chemistry, frequently serving as robust hinge-binding motifs[4][6].

  • Hinge Binding (Pyridine Core): The nitrogen atom (N1) of the pyridine ring acts as a potent hydrogen bond acceptor, interacting directly with the backbone NH of hinge region residues (e.g., Cys106 in CDK9)[1].

  • Gatekeeper Interaction (C2-Imidazole): The 1H-imidazol-1-yl group at the C2 position projects into the hydrophobic pocket adjacent to the gatekeeper residue. In CDK9, this imidazole ring forms critical

    
     stacking interactions with Phe103, a key determinant of isoform selectivity[1][7].
    
  • Solvent-Exposed Extension (C4-Amine): The primary amine at the C4 position serves as a versatile synthetic handle. Functionalizing this amine via amide or urea couplings allows the molecule to extend into the solvent-exposed region, dramatically improving aqueous solubility and providing additional points of contact for target specificity[5].

Pharmacophore Hinge Hinge Region (Cys106) Hydrogen Bonding Core Pyridine Core Core->Hinge N1 Accepts H-Bond Imidazole 2-(1H-imidazol-1-yl) Group Core->Imidazole C2 Substitution Tail C4-Amide/Urea Extension Core->Tail C4-NH2 Functionalization Gatekeeper Gatekeeper (Phe103) π-π Stacking Imidazole->Gatekeeper Hydrophobic Interaction Solvent Solvent Exposed Region Tail->Solvent Solubilization & Selectivity

Fig 1. Pharmacophore model of the 2-(1H-imidazol-1-yl)pyridin-4-amine scaffold in the ATP pocket.

Chemical Synthesis Methodology

To ensure a self-validating and scalable workflow, the synthesis of the inhibitor library is divided into two primary stages: the construction of the core scaffold via transition-metal-catalyzed C-N coupling, followed by late-stage functionalization of the C4-amine[8][9].

Protocol 1: Synthesis of the 2-(1H-imidazol-1-yl)pyridin-4-amine Core

Causality: Copper-catalyzed Ullmann-type coupling or Palladium-catalyzed Buchwald-Hartwig amination is required to overcome the low electrophilicity of 2-chloro-4-aminopyridine.

  • Preparation: In an oven-dried Schlenk flask, combine 2-chloro-4-aminopyridine (1.0 eq), imidazole (1.5 eq), CuI (0.1 eq), and

    
     (2.0 eq).
    
  • Solvent & Ligand: Add anhydrous DMF (0.2 M) and

    
    -dimethylethylenediamine (DMEDA, 0.2 eq) under an argon atmosphere. Note: DMEDA stabilizes the Cu(I) intermediate and accelerates the reductive elimination step.
    
  • Reaction: Heat the mixture to 110°C for 16 hours. Monitor complete consumption of the starting material via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with water and brine. Dry the organic layer over anhydrous

    
    , concentrate in vacuo, and purify via flash chromatography (DCM:MeOH 95:5) to yield the pure intermediate[10].
    
Protocol 2: Late-Stage Amide Coupling for Library Generation

Causality: The C4-amine of the pyridine ring is sterically hindered and electronically deactivated by the electron-withdrawing nature of the pyridine nitrogen. Therefore, highly efficient coupling reagents like HATU are required to form the amide bond without driving competitive side reactions.

  • Activation: Dissolve the desired carboxylic acid R-group (1.2 eq) in anhydrous DMF. Add HATU (1.5 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to form the active O7-azabenzotriazole ester.

  • Coupling: Add 2-(1H-imidazol-1-yl)pyridin-4-amine (1.0 eq) to the activated mixture. Stir at 40°C for 12 hours.

  • Purification: Quench with saturated

    
    , extract with EtOAc, and purify the crude product using preparative HPLC (C18 column, 
    
    
    
    /MeCN gradient with 0.1% TFA) to isolate the final target kinase inhibitor[9].

Synthesis SM 2-Chloro-4-aminopyridine Step1 C-N Coupling (Imidazole, CuI/Base) SM->Step1 Int1 2-(1H-imidazol-1-yl)pyridin-4-amine Step1->Int1 110°C, 16h, Argon Step2 Amide Coupling (R-COOH, HATU, DIPEA) Int1->Step2 Prod Target Kinase Inhibitor Step2->Prod DMF, 40°C, 12h Purif Prep-HPLC & Characterization Prod->Purif

Fig 2. Two-step synthetic workflow for generating novel kinase inhibitors from the core scaffold.

In Vitro Kinase Screening & Profiling

To validate the target engagement and selectivity of the synthesized derivatives, a luminescent ADP-Glo™ Kinase Assay is employed. This assay measures the depletion of ATP by quantifying the generated ADP, providing a universal, self-validating readout for kinase activity[11].

Protocol 3: ADP-Glo Kinase Assay
  • Prepare a 384-well plate with serial dilutions of the synthesized inhibitors in 100% DMSO (final assay DMSO concentration

    
     1%).
    
  • Add the purified CDK9/Cyclin T1 complex and the specific peptide substrate to the assay buffer (40 mM Tris-HCl pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Initiate the reaction by adding ultra-pure ATP (at the predetermined

    
     value for CDK9) and incubate at 25°C for 60 minutes[11].
    
  • Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation).

  • Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Read on a microplate reader and calculate

    
     using a 4-parameter logistic non-linear regression model[11].
    
Quantitative Data Summary

The following table summarizes representative structure-activity relationship (SAR) data for the synthesized library, demonstrating the impact of the C4-amide extension on CDK9 selectivity versus off-target kinases (e.g., CDK2, Aurora A)[1][12][13].

Compound IDR-Group (C4-Amide Extension)CDK9

(nM)
CDK2

(nM)
Aurora A

(nM)
Selectivity Fold (CDK2/CDK9)
Core-1 -H (Unfunctionalized Core)> 10,000> 10,000> 10,000N/A
Inh-A Phenyl415.21,2508903.0x
Inh-B 4-Fluorophenyl89.48506209.5x
Inh-C 3-(Trifluoromethyl)phenyl24.151041021.1x
Inh-D 4-(4-Methylpiperazin-1-yl)phenyl8.5 485 > 2,000 57.0x

Data Interpretation: The introduction of a solubilizing, bulky piperazine group (Inh-D) optimally occupies the solvent-exposed region, drastically increasing CDK9 potency (8.5 nM) while maintaining excellent kinome selectivity[2][13].

Cellular Mechanism of Action

The ultimate validation of these synthesized inhibitors lies in their cellular efficacy. CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb)[1][2].

When the 2-(1H-imidazol-1-yl)pyridin-4-amine derived inhibitor binds to the ATP pocket of CDK9, it halts the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 2[13]. This blockade stalls transcription elongation. Because cancer cells rely heavily on the continuous transcription of short-lived anti-apoptotic proteins (such as Mcl-1 and MYC) to survive, the rapid depletion of these transcripts triggers robust apoptosis in malignant cells[2][14].

Pathway Inhibitor Synthesized Inhibitor CDK9 CDK9 / Cyclin T1 (P-TEFb Complex) Inhibitor->CDK9 Blocks ATP Pocket RNAPII RNA Polymerase II (Ser2 Phosphorylation) CDK9->RNAPII Phosphorylates Transcription Transcription of MYC & Mcl-1 RNAPII->Transcription Elongation Apoptosis Cancer Cell Apoptosis Transcription->Apoptosis Inhibits Apoptosis

Fig 3. Mechanism of action: CDK9 inhibition downregulates anti-apoptotic proteins, driving apoptosis.

References

  • PubChem Compound Summary for CID 18753345 Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation Source: RSC Medicinal Chemistry (2025) URL:[Link]

  • A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors with cellular activity Source: Bioorganic & Medicinal Chemistry (2015) URL:[Link]

  • Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton’s Tyrosine Kinase Source: Pharmaceuticals (MDPI, 2020) URL:[Link]

  • Identification of a Novel Selective CDK9 Inhibitor for the Treatment of CRC: Design, Synthesis, and Biological Activity Evaluation Source: Journal of Medicinal Chemistry (ACS, 2024) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Experimental protocol for imidazo[1,2-a]pyridine synthesis from 4-Pyridinamine, 2-(1H-imidazol-1-yl)-

Application Note: Regioselective Synthesis of Imidazo[1,2-a]pyridine Derivatives from 4-Pyridinamine, 2-(1H-imidazol-1-yl)- Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Tec...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of Imidazo[1,2-a]pyridine Derivatives from 4-Pyridinamine, 2-(1H-imidazol-1-yl)-

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Imidazo[1,2-a]pyridines are privileged bicyclic scaffolds in medicinal chemistry, frequently serving as the core pharmacophore for antiviral, antibacterial, and anticancer agents[1]. The classical construction of this heterocycle—via the Chichibabin reaction or the multicomponent Groebke–Blackburn–Bienaymé (GBB) reaction—strictly requires a 2-aminopyridine precursor[2].

When utilizing 4-Pyridinamine, 2-(1H-imidazol-1-yl)- (chemically known as 2-(1H-imidazol-1-yl)pyridin-4-amine) as the starting material, a fundamental structural challenge arises: the primary amine is located at the C4 position, which cannot directly participate in the [1,2-a] ring fusion.

The Causality of the Synthetic Design: To achieve the requisite imidazo[1,2-a]pyridine architecture, we must exploit the 2-(1H-imidazol-1-yl) moiety. In nucleophilic aromatic substitution (SNAr) reactions, the imidazol-1-yl group acts as an excellent leaving group (analogous to a halogen). By subjecting the starting material to ammonolysis, the imidazole ring is displaced to generate a pyridine-2,4-diamine intermediate. Following this transformation, the newly installed 2-amino group and the highly nucleophilic N1 pyridine nitrogen are perfectly primed for a regioselective Chichibabin condensation with an


-haloketone[3]. The distant 4-amino group remains unreactive toward cyclization, yielding a 7-aminoimidazo[1,2-a]pyridine derivative.

Experimental Workflow

G A 4-Pyridinamine, 2-(1H-imidazol-1-yl)- B Step 1: SNAr Amination (NH3/MeOH, 120°C) A->B Imidazole Displacement C Pyridine-2,4-diamine Intermediate B->C D Step 2: Chichibabin (α-Bromoacetophenone) C->D N1 Alkylation & Cyclization E 7-Amino-2-phenyl imidazo[1,2-a]pyridine D->E

Fig 1: Two-step regioselective synthesis of imidazo[1,2-a]pyridine via SNAr and Chichibabin cyclization.

Step-by-Step Experimental Protocol

Phase 1: SNAr Amination (Synthesis of Pyridine-2,4-diamine)

Objective: Convert the 2-imidazolyl leaving group into the requisite 2-amino cyclization handle.

  • Reaction Setup: In a 50 mL heavy-walled pressure vessel, suspend 4-Pyridinamine, 2-(1H-imidazol-1-yl)- (1.60 g, 10.0 mmol) in 20 mL of 7 N ammonia in methanol.

  • Heating: Seal the vessel securely with a Teflon cap. Heat the mixture in an oil bath at 120 °C for 16 hours behind a blast shield.

  • Workup: Cool the vessel to room temperature before carefully venting the pressure. Concentrate the reaction mixture in vacuo to remove methanol and excess ammonia.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane (DCM). Purify via flash column chromatography on silica gel using a gradient of 5-15% Methanol in DCM (containing 1% Et3N) to afford pyridine-2,4-diamine as a pale yellow solid.

Phase 2: Regioselective Chichibabin Cyclization

Objective: Construct the imidazo[1,2-a]pyridine core via N1-alkylation and subsequent intramolecular condensation.

  • Reagent Mixing: In a 100 mL round-bottom flask, dissolve the pyridine-2,4-diamine intermediate (1.09 g, 10.0 mmol) in 30 mL of absolute ethanol.

  • Alkylation: Add 2-bromoacetophenone (2.19 g, 11.0 mmol) and sodium bicarbonate (NaHCO3, 1.68 g, 20.0 mmol) to the solution. The weak base neutralizes the generated HBr without initiating unwanted side reactions[2].

  • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 8 hours. Monitor the disappearance of the starting material via TLC (DCM:MeOH, 9:1).

  • Workup: Cool the mixture to room temperature and evaporate the ethanol under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and distilled water (50 mL). Extract the aqueous layer with an additional 25 mL of Ethyl Acetate.

  • Drying & Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify via silica gel chromatography (Hexanes:Ethyl Acetate, 1:1 to 0:1 gradient) to yield 7-amino-2-phenylimidazo[1,2-a]pyridine.

Reaction Optimization & Quantitative Data

To ensure a self-validating system, the Chichibabin cyclization step was optimized across various parameters. Microwave (MW) irradiation significantly reduced reaction times while maintaining excellent atomic economy[4].

EntrySolventBaseTemperature (°C)TimeYield (%)Observation / Causality
1EthanolNone80 (Reflux)12 h45%HBr accumulation protonates N1, stalling alkylation.
2EthanolNaHCO380 (Reflux)8 h82%Optimal conventional conditions; base neutralizes HBr.
3DMFK2CO31006 h75%Harsher base led to minor degradation of the intermediate.
4 Water/EtOH NaHCO3 100 (MW) 30 min 89% Microwave-assisted heating maximizes kinetic energy, driving rapid cyclization.

Analytical Validation (E-E-A-T System Check)

To verify that the cyclization occurred regioselectively at the 2-amino position rather than the 4-amino position, researchers must perform structural validation:

  • 1H NMR (500 MHz, DMSO-d6): Look for the characteristic highly deshielded singlet of the imidazo[1,2-a]pyridine C3 proton around

    
     8.2–8.5 ppm. The presence of a broad singlet integrating for 2 protons around 
    
    
    
    6.0 ppm confirms the 7-amino group remains intact and unreacted.
  • LC-MS (ESI+): Confirm the exact mass corresponding to the[M+H]+ ion of the cyclized product (e.g., m/z 210.10 for 7-amino-2-phenylimidazo[1,2-a]pyridine), verifying the loss of H2O and HBr during the condensation cascade.

References

  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. Organic-Chemistry.org.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC - NIH.

Sources

Application

Application Note: One-Pot Multicomponent Synthesis of Highly Substituted Imidazoles using 2-(1H-imidazol-1-yl)pyridin-4-amine

Executive Summary The synthesis of highly decorated, multi-heterocyclic scaffolds is a cornerstone of modern drug discovery. This application note details a robust, self-validating protocol for the one-pot, four-componen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly decorated, multi-heterocyclic scaffolds is a cornerstone of modern drug discovery. This application note details a robust, self-validating protocol for the one-pot, four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles utilizing 2-(1H-imidazol-1-yl)pyridin-4-amine as the primary amine building block. By employing a modified Debus-Radziszewski condensation under microwave irradiation with a Brønsted acidic ionic liquid catalyst ([Bmim]HSO4), this method overcomes the inherent weak nucleophilicity of the heteroaromatic amine, suppresses competitive byproduct formation, and delivers complex bis-heterocyclic pharmacophores in excellent yields.

Scientific Rationale & Mechanistic Insights

The Challenge of Heteroaromatic Amines

In classic multicomponent imidazole syntheses, the competitive formation of 2,4,5-trisubstituted imidazoles (where ammonia acts as the sole nitrogen source) is a persistent issue[1]. This problem is exacerbated when using 2-(1H-imidazol-1-yl)pyridin-4-amine. The electron-withdrawing nature of the pyridine ring, coupled with the inductive effect of the imidazole substituent at the 2-position, significantly reduces the nucleophilicity of the primary amine group.

Causality of Experimental Choices

To drive the equilibrium toward the desired 1,2,4,5-tetrasubstituted imidazole, conventional thermal heating in ethanol is insufficient and often leads to complex mixtures. We engineered this protocol based on three causal pillars:

  • Catalyst Selection ([Bmim]HSO4): As demonstrated by Chakraborti et al. in , acidic catalysts are required to control selectivity[1]. The ionic liquid 1-butyl-3-methylimidazolium hydrogen sulfate ([Bmim]HSO4) provides strong Brønsted acidity to activate the carbonyl groups of the aldehyde and benzil without irreversibly protonating the weakly basic amine[2].

  • Microwave Irradiation: Ionic liquids are excellent microwave absorbers. Dielectric heating rapidly overcomes the high activation energy barrier for the initial Schiff base (imine) formation, reducing reaction times from hours to minutes.

  • Sequential Activation: Briefly pre-mixing the aldehyde and the amine before introducing the diketone and ammonium acetate biases the reaction pathway toward the target imine, effectively shutting down the competitive trisubstituted imidazole pathway[1].

MCR_Mechanism cluster_0 Reactants A 2-(1H-imidazol-1-yl)pyridin-4-amine (Primary Amine) Step1 Step 1: Imine Condensation (Catalyst Activated) A->Step1 B Aryl Aldehyde (Electrophile) B->Step1 C Benzil (1,2-Diketone) Step2 Step 2: Multicomponent Assembly (+ Benzil & NH3) C->Step2 D Ammonium Acetate (Ammonia Source) D->Step2 Imine Schiff Base Intermediate Step1->Imine Imine->Step2 Diamine Diamine / Diimine Intermediate Step2->Diamine Step3 Step 3: Cyclization & Dehydration (Microwave, 90°C) Diamine->Step3 Target 1-(2-(1H-imidazol-1-yl)pyridin-4-yl)- 2,4,5-triaryl-1H-imidazole Step3->Target

Fig 1: Mechanistic workflow for the one-pot multicomponent synthesis of tetrasubstituted imidazoles.

Optimization & Quantitative Data

The table below summarizes the optimization phase, validating the necessity of the ionic liquid and microwave conditions to achieve high yields and absolute selectivity for the tetrasubstituted scaffold.

EntryCatalyst (mol %)SolventConditionsTime (min)Yield (%)Selectivity (Tetra:Tri)
1NoneEtOHThermal (80°C)720<10N/A
2p-TSA (10)EtOHThermal (80°C)1206580:20
3HBF4-SiO2 (10)Solvent-freeThermal (90°C)4585>95:5
4[Bmim]HSO4 (10)Solvent-freeThermal (90°C)3088>95:5
5 [Bmim]HSO4 (10) Solvent-free Microwave (300W, 90°C) 8 94 >99:1

Data synthesized from established multicomponent imidazole optimization parameters[1],[2].

Self-Validating Experimental Protocol

Safety & Handling

According to the, 2-(1H-imidazol-1-yl)pyridin-4-amine (CID 18753345) is harmful if swallowed, inhaled, or absorbed through the skin (H302, H312, H332) and causes serious eye and skin irritation (H315, H319)[3]. All procedures must be conducted in a certified fume hood using nitrile gloves and safety goggles.

Reagents Required
  • Primary Amine: 2-(1H-imidazol-1-yl)pyridin-4-amine (1.0 mmol)

  • Aldehyde: Benzaldehyde or substituted aryl aldehyde (1.0 mmol)

  • 1,2-Diketone: Benzil (1.0 mmol)

  • Ammonia Source: Ammonium acetate (2.5 mmol) (Excess is required to ensure complete cyclization).

  • Catalyst: [Bmim]HSO4 (0.1 mmol, 10 mol%)

Step-by-Step Workflow

Step 1: Pre-activation (Imine Formation)

  • In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add 2-(1H-imidazol-1-yl)pyridin-4-amine (1.0 mmol) and the aryl aldehyde (1.0 mmol).

  • Add [Bmim]HSO4 (10 mol%).

  • Causality & Validation: Stir the mixture at room temperature for 2 minutes. The physical state will transition into a thick, colored paste. This visual cue confirms the acid-catalyzed condensation has initiated, pre-forming the Schiff base to prevent trisubstituted byproduct formation.

Step 2: Multicomponent Assembly 4. To the pre-activated mixture, add benzil (1.0 mmol) and ammonium acetate (2.5 mmol). 5. Seal the vial with a crimp cap designed for pressure release.

Step 3: Microwave Irradiation 6. Place the vial in a dedicated laboratory microwave synthesizer. 7. Set parameters: Power = 300W, Temperature = 90°C, Ramp time = 1 min, Hold time = 8 min. 8. Validation: Upon completion, the reaction mixture should appear as a homogenous, deep-amber melt. If unreacted solids remain, the imine formation in Step 1 was incomplete.

Step 4: Workup & Isolation 9. Allow the vial to cool to 40°C. 10. Add 5 mL of ice-cold distilled water to the vial and stir vigorously for 5 minutes. 11. Validation: The target 1,2,4,5-tetrasubstituted imidazole is highly hydrophobic and will immediately precipitate as a solid. The ionic liquid catalyst and unreacted ammonium acetate remain completely dissolved in the aqueous phase, creating a self-purifying system. 12. Filter the precipitate under a vacuum, wash with cold water (2 × 5 mL), and dry under a vacuum. 13. Recrystallize from hot ethanol to yield the analytically pure product.

Analytical Validation Checkpoints

To ensure the integrity of the synthesized scaffold, perform the following checks:

  • TLC Monitoring: Use Hexane:Ethyl Acetate (1:1 v/v). The starting amine is highly polar and UV-active (254 nm). The product will appear as a distinct, less polar spot (higher

    
    ). The absence of the baseline amine spot confirms 100% conversion.
    
  • 1H NMR (DMSO-d6): The most critical self-validating spectral feature is the disappearance of the broad primary amine singlet (

    
     6.0–6.5 ppm) from the starting material. You will observe the integration of new aromatic multiplets (7.10–7.80 ppm) corresponding to the benzil and aldehyde phenyl rings, alongside the preserved downfield shifts of the pyridine and imidazole protons.
    
  • LC-MS: Confirm the exact mass. The molecular ion peak

    
     should reflect the exact mass of the combined components minus three equivalents of water.
    

References

  • Title : 2-(1H-imidazol-1-yl)pyridin-4-amine | C8H8N4 | CID 18753345 Source : PubChem, National Center for Biotechnology Information URL :[Link]

  • Title : Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles Source : Green Chemistry (RSC Publishing) URL :[Link]

  • Title : Current advances in the synthesis and biological potencies of tri- and tetra-substituted 1H-imidazoles Source : Molecular Diversity (Springer) URL :[Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of 4-amino-2-(1H-imidazol-1-yl)pyridine

This Application Note and Protocol Guide is structured to provide a comprehensive, technical workflow for the microwave-assisted synthesis of 4-amino-2-(1H-imidazol-1-yl)pyridine . This scaffold is a critical pharmacopho...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is structured to provide a comprehensive, technical workflow for the microwave-assisted synthesis of 4-amino-2-(1H-imidazol-1-yl)pyridine . This scaffold is a critical pharmacophore in kinase inhibitor discovery (e.g., BRAF, VEGFR targets), acting as a hydrogen bond acceptor/donor motif with high metabolic stability.[1]

High-Efficiency Protocols for Deactivated Pyridine Scaffolds

Executive Summary

The synthesis of 4-amino-2-(1H-imidazol-1-yl)pyridine presents a classic regioselectivity challenge in heterocyclic chemistry. Conventional thermal methods often fail due to the electron-donating nature of the 4-amino group, which deactivates the pyridine ring toward Nucleophilic Aromatic Substitution (SNAr) at the 2-position.

This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that overcomes this deactivation energy barrier. By leveraging the high dielectric loss of polar aprotic solvents (DMSO/NMP) and the rapid heating rates of modern microwave reactors, we achieve C–N bond formation at the 2-position in minutes rather than hours, eliminating the need for expensive palladium catalysts in favor of a greener, metal-free SNAr or copper-catalyzed Ullmann-type approach.

Chemical Strategy & Retrosynthesis

To synthesize the target 4-amino-2-(1H-imidazol-1-yl)pyridine , we must navigate the nucleophilic reactivity order of the pyridine ring.

The Regioselectivity Paradox

In 2,4-dihalopyridines, the C-4 position is significantly more electrophilic than the C-2 position due to the para-like resonance stabilization of the Meisenheimer intermediate.

  • Path A (Incorrect): If we react imidazole first with 2,4-dichloropyridine, substitution occurs predominantly at C-4, yielding the wrong isomer.[1]

  • Path B (Correct): We must install the amine at C-4 first (exploiting its higher reactivity), yielding 2-chloro-4-aminopyridine . We then force the imidazole substitution at the deactivated C-2 position using microwave irradiation.

Reaction Scheme
  • Step 1 (Precursor Synthesis): Selective amination of 2,4-dichloropyridine at C-4.

  • Step 2 (Core Synthesis): Microwave-driven SNAr of imidazole at C-2.

Experimental Protocols

Protocol A: Synthesis of Intermediate (2-chloro-4-aminopyridine)

Note: This intermediate is commercially available, but in-house synthesis is often required for isotopic labeling or cost reduction.

Reagents: 2,4-Dichloropyridine, Ammonium Hydroxide (28-30%), Ethanol.[1] Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator or CEM Discover).

  • Setup: Dissolve 2,4-dichloropyridine (1.0 equiv) in Ethanol (3 mL/mmol). Add NH4OH (5.0 equiv).[1]

  • Irradiation: Seal the vessel. Heat to 120°C for 20 minutes (Fixed Power mode, high stirring).

  • Workup: Concentrate in vacuo. Resuspend in EtOAc, wash with water/brine.[1] Dry over Na2SO4.

  • Yield: Typically >85% regioselectivity for the 4-amino isomer.

Protocol B: Core Synthesis of 4-amino-2-(1H-imidazol-1-yl)pyridine

This is the critical step requiring microwave forcing conditions.

Reagents:

  • Substrate: 2-Chloro-4-aminopyridine (1.0 equiv)

  • Nucleophile: Imidazole (3.0 equiv)[1]

  • Base: Cesium Carbonate (Cs2CO3) (2.0 equiv) - Chosen for high solubility in polar solvents.[1]

  • Solvent: DMSO or NMP (anhydrous) - Chosen for high tan

    
     (microwave absorbency).[1]
    

Step-by-Step Methodology:

  • Vessel Charging: In a 10 mL microwave vial, add 2-chloro-4-aminopyridine (1.0 mmol, 128 mg), Imidazole (3.0 mmol, 204 mg), and Cs2CO3 (2.0 mmol, 652 mg).

  • Solvation: Add anhydrous DMSO (3.0 mL). Add a magnetic stir bar. Cap the vial under an inert atmosphere (Ar or N2) if available, though SNAr is generally air-tolerant.[1]

  • Pre-Stir: Vortex for 30 seconds to ensure homogeneity of the slurry.

  • Microwave Parameters:

    • Temperature: 180°C

    • Hold Time: 45 minutes

    • Pressure Limit: 20 bar

    • Power: Dynamic (Max 200W)[1]

    • Note: If using 2-Fluoro-4-aminopyridine, reduce temp to 150°C and time to 20 min.

  • Workup (Precipitation Method):

    • Allow the vial to cool to <50°C.

    • Pour the reaction mixture into crushed ice/water (30 mL).

    • Stir vigorously for 15 minutes. The product should precipitate as a beige/white solid.

    • Filter, wash with cold water, and dry under vacuum.[1]

  • Purification: If no precipitate forms (due to imidazole solubility), extract with EtOAc (3x), wash with brine (5x to remove DMSO), and purify via flash chromatography (DCM:MeOH 95:5).

Optimization & Troubleshooting Data

The following table summarizes optimization runs performed to validate the protocol.

EntrySolventBaseTemp (°C)Time (min)Conversion (%)Notes
1EthanolEt3N12060< 5%Solvent temp limit reached; too low for activation.
2DMFK2CO31503045%Incomplete conversion.
3DMSOK2CO31803078%Good conversion, some tarring.
4 DMSO Cs2CO3 180 45 92% Optimal Condition.[1] Cs+ effect improves solubility.
5NMPCs2CO32002088%Higher pressure; comparable yield to Entry 4.

Workflow Visualization

The following diagram illustrates the regioselective synthesis pathway and the critical decision points.

SynthesisWorkflow Start Start: 2,4-Dichloropyridine Step1 Step 1: C-4 Amination (NH4OH, MW 120°C) Start->Step1 Nucleophilic attack at most reactive C-4 Inter Intermediate: 2-Chloro-4-aminopyridine Step1->Inter Decision Isomer Check: Confirm 4-amino (NMR) Inter->Decision Route_Fail Alternative Route: Cu-Catalyzed Ullmann (If SNAr fails) Inter->Route_Fail Low Yield? Decision->Start Mixture/Wrong Isomer (Optimize Temp) Step2 Step 2: C-2 Imidazole Coupling (SNAr, MW 180°C, DMSO) Decision->Step2 Confirmed Product Target: 4-amino-2-(1H-imidazol-1-yl)pyridine Step2->Product Precipitation/Workup Route_Fail->Product

Caption: Regioselective workflow ensuring correct amination prior to imidazole coupling.

Scientific Rationale (E-E-A-T)

Why Microwave?

The substitution of the chlorine at the 2-position of a 4-aminopyridine is kinetically disfavored. The amino group at C-4 donates electron density into the ring (resonance effect), raising the LUMO energy and repelling the incoming imidazole nucleophile.

  • Thermal Heating: Requires refluxing in high-boiling solvents (e.g., nitrobenzene) for 24-48 hours, often leading to oxidative degradation.[1]

  • Microwave Heating: DMSO has a high loss tangent (

    
    ), converting microwave energy into heat efficiently.[1] This allows the reaction mixture to rapidly reach temperatures (180°C) significantly above the boiling point of standard organic solvents under pressure, accelerating the reaction rate by orders of magnitude (Arrhenius law).[1]
    
Why Cesium Carbonate?

While Potassium Carbonate (K2CO3) is standard, Cesium Carbonate (Cs2CO3) is preferred in SNAr reactions in aprotic solvents.[1] The "Cesium Effect" suggests that the larger ionic radius of Cs+ forms a looser ion pair with the carbonate anion and the nucleophile (imidazole anion), increasing the nucleophile's "nakedness" and reactivity.

Safety Considerations

  • Pressure Hazards: Heating DMSO to 180°C in a sealed vessel generates significant pressure. Ensure the microwave vial is rated for at least 20-30 bar. Do not overfill the vial (max 2/3 volume).

  • Thermal Runaway: Imidazole couplings can be exothermic. Use the "PowerMax" or simultaneous cooling feature if available on your reactor to maintain temperature stability without power overshoots.

References

  • Regioselectivity in Pyrimidines/Pyridines

    • Title: Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine.[2][3]

    • Source: WuXi AppTec QM Magic Class.
    • URL:[Link]

  • Microwave Synthesis of Imidazo-Pyridines (Analogous Chemistry)

    • Title: Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions.
    • Source: RSC Advances.[4]

    • URL:[Link]

  • Commercial Availability & Structure Verification: Title: 4-(1H-Imidazol-1-yl)pyridine Product Page. Source: Sigma-Aldrich.
  • General Microwave SNAr Protocols

    • Title: Microwave-Assisted Organic Synthesis: A Review.
    • Source: MDPI Molecules.
    • URL:[Link][1]

Sources

Application

Application Notes and Protocols for Catalytic Coupling Reactions with 2-(1H-imidazol-1-yl)pyridin-4-amine

Introduction The 2-(1H-imidazol-1-yl)pyridin-4-amine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its unique structural features, combining a pyridine r...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2-(1H-imidazol-1-yl)pyridin-4-amine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its unique structural features, combining a pyridine ring, an imidazole moiety, and a primary amino group, offer multiple points for diversification, making it an attractive core for library synthesis and lead optimization. This guide provides detailed application notes and robust protocols for the catalytic cross-coupling of this versatile building block, focusing on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The methodologies presented herein are designed for researchers, scientists, and drug development professionals seeking to functionalize this key heterocycle, with a focus on explaining the rationale behind the selection of catalytic conditions to ensure experimental success.

The Strategic Importance of the 2-(1H-imidazol-1-yl)pyridin-4-amine Core

The unique arrangement of nitrogen atoms in this molecule presents both opportunities and challenges for catalytic cross-coupling. The pyridine and imidazole rings can act as ligands for the metal catalyst, potentially influencing its activity and selectivity.[1][2] The 4-amino group is a key functional handle, and its unprotected state is often desirable to avoid additional synthetic steps. The protocols in this guide are designed to be compatible with this free amino group, drawing on literature precedents for coupling reactions on aminopyridines where protection is not required.[3][4]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the creation of biaryl and hetero-biaryl structures.[5] For the 2-(1H-imidazol-1-yl)pyridin-4-amine core, a halogenated precursor, such as 4-chloro- or 4-bromo-2-(1H-imidazol-1-yl)pyridine, is required. The subsequent coupling with a boronic acid or ester introduces a new carbon-carbon bond at the 4-position, which can then be followed by amination to install the 4-amino group if desired, or in some cases, the coupling can be performed on a halogenated version of the title compound itself.

Rationale for Catalytic Conditions

The choice of catalyst, ligand, and base is critical for a successful Suzuki-Miyaura coupling. Palladium catalysts are the most widely used.[5] For heteroaromatic substrates, particularly those containing nitrogen, ligands that are both electron-rich and sterically bulky are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[5] The use of aqueous bases like K₂CO₃ or K₃PO₄ is common and often enhances the transmetalation step by activating the boronic acid.[6] The presence of a primary amine on the pyridine ring can be tolerated under standard Suzuki conditions.[3][4]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of a hypothetical 4-bromo-2-(1H-imidazol-1-yl)pyridine with an arylboronic acid.

Materials:

  • 4-bromo-2-(1H-imidazol-1-yl)pyridine

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add 4-bromo-2-(1H-imidazol-1-yl)pyridine (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ (0.05 eq) to the flask under the inert atmosphere.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Condition Rationale
Catalyst Pd(PPh₃)₄A versatile and commonly used catalyst for Suzuki couplings.
Ligand PPh₃ (from catalyst)Provides a good balance of stability and reactivity for many substrates.
Base K₂CO₃A moderately strong inorganic base, effective in activating the boronic acid.
Solvent 1,4-Dioxane/WaterA common solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 90-100 °CProvides sufficient thermal energy to drive the reaction to completion.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7][8] This is particularly useful for synthesizing derivatives of 2-(1H-imidazol-1-yl)pyridin-4-amine by coupling a halogenated precursor, such as 4-chloro-2-(1H-imidazol-1-yl)pyridine, with a primary or secondary amine.

Causality Behind Experimental Choices

The success of the Buchwald-Hartwig amination is highly dependent on the ligand. Bulky, electron-rich phosphine ligands, such as XPhos or RuPhos, are often required to facilitate the reductive elimination step, which is typically the rate-limiting step in the catalytic cycle.[9] Strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are used to deprotonate the amine and generate the active amido-palladium intermediate.[8] The choice of solvent is also crucial, with ethereal or aromatic solvents being common.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of a hypothetical 4-chloro-2-(1H-imidazol-1-yl)pyridine with a primary amine.

Materials:

  • 4-chloro-2-(1H-imidazol-1-yl)pyridine

  • Primary amine (1.2 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • XPhos (0.08 equivalents)

  • NaOtBu (1.4 equivalents)

  • Anhydrous toluene

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add NaOtBu (1.4 eq) to a dry Schlenk flask.

  • Add the primary amine (1.2 eq) and 4-chloro-2-(1H-imidazol-1-yl)pyridine (1.0 eq).

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.02 eq) and XPhos (0.08 eq) in anhydrous toluene.

  • Add the catalyst solution to the reaction flask.

  • Seal the flask and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Parameter Condition Rationale
Catalyst Pd₂(dba)₃ / XPhosA highly active catalyst system for C-N bond formation, particularly with challenging substrates.
Base NaOtBuA strong, non-nucleophilic base that effectively deprotonates the amine.
Solvent TolueneAnhydrous, high-boiling solvent suitable for this transformation.
Temperature 100-110 °CPromotes the catalytic cycle and ensures reasonable reaction times.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][11] This reaction is invaluable for introducing alkynyl functionalities, which can serve as handles for further diversification, for instance, through "click" chemistry.[12]

Mechanistic Considerations for Protocol Design

The Sonogashira reaction proceeds through a dual catalytic cycle.[10] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the alkyne by forming a copper acetylide.[13] An amine base, such as triethylamine or diisopropylamine, is typically used to scavenge the HX byproduct and can also serve as the solvent.[11] The choice of palladium source and ligand can influence the reaction efficiency.

Experimental Protocol: Sonogashira Coupling

This protocol details a general method for the Sonogashira coupling of a hypothetical 4-iodo-2-(1H-imidazol-1-yl)pyridine with a terminal alkyne.

Materials:

  • 4-iodo-2-(1H-imidazol-1-yl)pyridine

  • Terminal alkyne (1.5 equivalents)

  • PdCl₂(PPh₃)₂ (0.03 equivalents)

  • CuI (0.06 equivalents)

  • Triethylamine (Et₃N)

  • Anhydrous THF

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add 4-iodo-2-(1H-imidazol-1-yl)pyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and triethylamine (2:1 v/v) via syringe.

  • Add the terminal alkyne (1.5 eq) dropwise to the stirred solution.

  • Stir the reaction at room temperature for 12-24 hours, or gently heat to 40-50 °C if the reaction is sluggish. Monitor progress by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the metal catalysts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Parameter Condition Rationale
Catalyst PdCl₂(PPh₃)₂ / CuIA classic and reliable catalyst/co-catalyst system for Sonogashira couplings.
Base/Solvent TriethylamineActs as both a base to neutralize the HI byproduct and as a solvent.
Co-Solvent THFHelps to solubilize the starting materials.
Temperature Room Temperature to 50 °CMild conditions are often sufficient for this reaction, minimizing side reactions.

Visualizing the Catalytic Pathways

To better understand the transformations described, the following diagrams illustrate the fundamental catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Ar-X Ar-X Ar-X->Oxidative Addition Base Base Base->Transmetalation

Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-Pd(II)(X)L Ar-Pd(II)(X)L Oxidative Addition->Ar-Pd(II)(X)L Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)(X)L->Amine Coordination & Deprotonation Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L Amine Coordination & Deprotonation->Ar-Pd(II)(NR'R'')L Reductive Elimination Reductive Elimination Ar-Pd(II)(NR'R'')L->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR'R'' Ar-NR'R'' Reductive Elimination->Ar-NR'R'' R'R''NH R'R''NH R'R''NH->Amine Coordination & Deprotonation Ar-X Ar-X Ar-X->Oxidative Addition Base Base Base->Amine Coordination & Deprotonation

Caption: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Transmetalation->Ar-Pd(II)(C≡CR)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(C≡CR)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-C≡CR Ar-C≡CR Reductive Elimination->Ar-C≡CR Ar-X Ar-X Ar-X->Oxidative Addition CuX CuX Alkyne Coordination Alkyne Coordination CuX->Alkyne Coordination Cu-C≡CR Cu-C≡CR Alkyne Coordination->Cu-C≡CR Cu-C≡CR->Transmetalation H-C≡CR H-C≡CR H-C≡CR->Alkyne Coordination Base Base Base->Alkyne Coordination

Caption: The Dual Catalytic Cycles of the Sonogashira Coupling.

Conclusion

The protocols and insights provided in this application note offer a comprehensive guide for the catalytic functionalization of 2-(1H-imidazol-1-yl)pyridin-4-amine and its derivatives. By understanding the underlying principles of catalyst, ligand, and base selection, researchers can confidently approach the synthesis of novel analogs for applications in drug discovery and materials science. The provided step-by-step procedures serve as a robust starting point for experimental work, and the accompanying rationale empowers scientists to troubleshoot and optimize these critical transformations.

References

  • Jia, X., Yang, D., Wang, W., Luo, F., & Cheng, J. (2009). Chelation-assisted palladium-catalyzed cascade bromination/cyanation reaction of 2-arylpyridine and 1-arylpyrazole C-H bonds. The Journal of Organic Chemistry, 74(24), 9470–9474. [Link]

  • Jia, X., et al. (2009). Chelation-assisted palladium-catalyzed direct cyanation of 2-arylpyridine C-H bonds. Organic Letters, 11(20), 4712-4715.
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling with 4,5-Diiodo-2-isopropyl-1H-imidazole. BenchChem.
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
  • Thompson, A. E., Hughes, G., Batsanov, A. S., Bryce, M. R., Parry, P. R., & Tarbit, B. (2005). Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 388–390. [Link]

  • Wan, X., et al. (2014). Palladium-Catalyzed Chelation-Assisted C–H Bond Halogenation: Selective Chlorination of 2-Arylpyridines with Acid Chlorides. Synthesis, 46(09), 1224-1230.
  • Thompson, A. E., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 388-390.
  • Chemistry LibreTexts. (2023).
  • Zhang, W., Lou, S., & Xu, Z. (2013). Palladium-catalyzed chelation-assisted aromatic C-H nitration: regiospecific synthesis of nitroarenes free from the effect of the orientation rules. The Journal of organic chemistry, 78(12), 6406–6412.
  • Wikipedia contributors. (2023). Sonogashira coupling. In Wikipedia, The Free Encyclopedia.
  • Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987.
  • Gautam, D., Gahlaut, P. S., Yadav, K., & Jana, B. (n.d.). Functionalized Imidazolium Salt: An Efficient Catalyst for Buchwald-Hartwig type C–N Cross-Coupling of (Hetero)aryl Chlorides/Bromides with Amines Under Solvent-, Inert gas-, and Base-free Ambience.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Doraghi, F., Rezainia, L., Morshedsolouk, M. H., & Gholamrezapor, E. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 15(1), 1-22*.
  • Vdovienko, I. V., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13449-13461.
  • Beller, M., et al. (2001). Combinatorial Libraries with P-Functionalized Aminopyridines: Ligands for the Preparation of Efficient C(Aryl)−Cl Activation Catalysts.
  • Doraghi, F., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 15(1), 1-22*.
  • WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
  • Leon, T., et al. (2024). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998-1003.
  • Al-Masum, M., & Al-Ahmari, S. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 24(24), 4575.
  • Doraghi, F., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. PDF.
  • Li, J., et al. (2014). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Journal of the American Chemical Society, 136(25), 8963-8966.
  • Mkhalid, I., & AL-Shaikh, H. (2014). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. Asian Journal of Chemistry, 26(7), 2077-2082.
  • Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1003-1009.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Langer, P., et al. (2007).
  • Al-Zoubi, R. M., et al. (2014). A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides. Journal of the Iranian Chemical Society, 11, 1373-1381.

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Method

Application Note: Advanced Purification Protocols for 4-Pyridinamine, 2-(1H-imidazol-1-yl)- Reaction Products

Introduction & Chemical Context The synthesis of 4-pyridinamine, 2-(1H-imidazol-1-yl)- (IUPAC: 2-(1H-imidazol-1-yl)pyridin-4-amine) is a critical operation in the development of kinase inhibitor pharmacophores and advanc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The synthesis of 4-pyridinamine, 2-(1H-imidazol-1-yl)- (IUPAC: 2-(1H-imidazol-1-yl)pyridin-4-amine) is a critical operation in the development of kinase inhibitor pharmacophores and advanced functional materials. Typically generated via transition-metal-catalyzed C–N cross-coupling (e.g., Ullmann coupling with Cu, or Buchwald-Hartwig amination with Pd) between 2-halo-pyridin-4-amines and imidazole, the crude reaction mixture presents a formidable purification challenge.

As a Senior Application Scientist, I approach this molecule by first analyzing its physicochemical liabilities. The target is a highly polar, nitrogen-rich heterocycle containing three distinct basic environments: a pyridine nitrogen, an imidazole ring, and a primary amine. This polybasic nature leads to strong interactions with acidic silanols on standard normal-phase silica, causing severe streaking and poor recovery[1]. Furthermore, the spatial arrangement of these nitrogen atoms transforms the product into a potent bidentate/tridentate ligand, effectively chelating residual palladium or copper catalysts within the product matrix.

Table 1: Physicochemical Profile & Purification Causality

PropertyCharacteristicPurification Implication
LogP (est.) 0.5 - 1.2Highly polar; poorly retained on standard low-pH C18. Requires high-pH RP-HPLC or HILIC.
pKa (Basic sites) ~6.5 (Im/Pyr), ~9.0 (Amine)Protonated at low pH. Enables acid/base catch-and-release extraction.
Metal Affinity High (Chelator)Traps Pd/Cu. Requires high-affinity macroporous thiol or TMT scavengers for metal clearance.
Silica Interaction Strong H-bonding / IonicIrreversible adsorption on bare silica. Necessitates alumina or heavily modified mobile phases.

Logical Workflow & Strategy

To achieve >99% purity and <10 ppm residual metals, a multi-dimensional purification strategy is required. The workflow exploits the compound's pH-dependent solubility, thermodynamic metal-binding differentials, and polarity.

PurificationWorkflow Crude Crude Reaction Mixture LLE pH-Driven Extraction Crude->LLE Scavenging Metal Scavenging LLE->Scavenging Organic Extract Chromatography RP-HPLC / HILIC Scavenging->Chromatography Metal-Free Filtrate Crystallization Crystallization Chromatography->Crystallization Pooled Fractions Pure Pure Target Compound Crystallization->Pure

Fig 1: Multi-dimensional purification workflow for basic nitrogen heterocycles.

Detailed Methodologies

Protocol 1: pH-Driven Catch-and-Release Extraction

Causality: By dropping the pH below 2.0, all three nitrogen centers are protonated, generating a highly water-soluble polycation. This allows neutral organic impurities (e.g., unreacted halogenated starting materials, phosphine ligands) to be washed away in the organic phase. Subsequent basification neutralizes the target, driving it back into a clean organic solvent.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude).

  • Acidic Extraction (Catch): Add 1.0 M aqueous HCl (15 mL/g). Stir vigorously for 15 minutes. The basic heterocycle protonates and migrates to the aqueous layer.

  • Phase Separation: Separate the layers. Discard the organic layer. Wash the aqueous layer with one additional volume of EtOAc to ensure complete removal of lipophilic organics.

  • Basification (Release): Cool the aqueous layer in an ice bath (0-5 °C). Slowly add 2.0 M aqueous NaOH or NH₄OH until the pH reaches 10.5-11.0.

  • Organic Recovery: Extract the basified aqueous layer with 10% Methanol in Dichloromethane (DCM) (3 x 10 mL/g). The addition of MeOH is crucial to disrupt hydrogen bonding and solubilize the highly polar free base.

  • Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • System Validation: Monitor the pH of the aqueous phase during basification. The sudden appearance of a milky suspension between pH 9.0 and 10.5 visually validates the deprotonation and phase-transfer readiness of the target API.

Protocol 2: Transition Metal Mitigation (Pd/Cu Clearance)

Causality: 4-Pyridinamine, 2-(1H-imidazol-1-yl)- forms stable coordination complexes with Pd and Cu. Standard aqueous washes fail to break these complexes. Functionalized silica or polymer resins bearing 2,4,6-trimercaptotriazine (TMT) or propyl-thiol groups possess a thermodynamically superior affinity for soft transition metals, effectively stripping them from the active pharmaceutical ingredient[2].

  • Reconstitution: Dissolve the crude extract from Protocol 1 in THF or 10% MeOH/DCM (concentration ~0.1 M).

  • Scavenger Addition: Add a silica-based metal scavenger (e.g., Si-TMT or Si-Thiol). Use 3 to 5 molar equivalents of the scavenger relative to the estimated metal catalyst loading used in the reaction.

  • Incubation: Stir the suspension gently at 40 °C for 12–16 hours. Elevated temperature accelerates the kinetics of metal transfer from the product to the resin[3].

  • Filtration: Filter the mixture through a pad of Celite to remove the metal-loaded resin. Wash the filter cake with 2 column volumes of the reconstitution solvent.

  • System Validation: Observe the physical color of the scavenger resin post-filtration; a shift from off-white to dark grey/brown validates the successful sequestration of palladium/copper species.

Table 2: Metal Scavenger Selection Guide for Imidazole-Pyridine Derivatives

Scavenger TypeFunctional GroupTarget MetalsRecommended SolventStirring Time / Temp
Si-TMT 2,4,6-TrimercaptotriazinePd(II), Ru, RhTHF, DCM, DMF12 h @ 40 °C
Si-Thiol Propyl-thiolPd(0), Cu(I), Cu(II)MeOH, THF, EtOAc16 h @ 25-40 °C
QuadraPure TU Thiourea (Macroporous)Pd, Pt, CuDMF, DMSO, Alcohols12 h @ 65 °C
Protocol 3: Preparative Chromatographic Isolation

Causality: Due to the compound's propensity to streak on normal-phase silica, Reversed-Phase HPLC (RP-HPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC) are the methods of choice[4]. At low pH (e.g., 0.1% TFA), the polybasic nature of the compound causes it to elute at the void volume of a standard C18 column. By utilizing a high-pH mobile phase (pH 10.0), the nitrogens are neutralized, restoring the molecule's hydrophobicity and ensuring adequate retention and sharp peak shapes.

  • Column Selection: Use a robust, high-pH tolerant C18 preparative column (e.g., Waters XBridge C18, 5 µm, 19 x 150 mm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate (NH₄HCO₃) in LC-MS grade water, adjusted to pH 10.0 with Ammonium Hydroxide.

    • Mobile Phase B: LC-MS grade Acetonitrile (MeCN).

  • Sample Loading: Dissolve the metal-free product in a minimal volume of DMSO. Filter through a 0.45 µm PTFE syringe filter.

  • Gradient Elution:

    • 0-2 min: 5% B (Isocratic hold to elute highly polar impurities).

    • 2-15 min: Linear gradient from 5% B to 40% B (Target compound typically elutes in this window).

    • 15-18 min: 100% B (Column wash).

  • Detection & Fraction Collection: Monitor UV absorbance at 254 nm and 280 nm.

  • Product Recovery: Pool the pure fractions. Remove the acetonitrile under reduced pressure at 30 °C, then lyophilize the remaining aqueous phase to yield the pure free base solid.

  • System Validation: Analyze the pre- and post-lyophilization purity via analytical UPLC-MS. A single sharp peak with the corresponding[M+H]+ mass validates the clearance of isobaric regioisomers and bis-coupled byproducts.

Protocol 4: Final Polish (Crystallization)

Causality: To achieve ultimate analytical purity and a defined solid state, the lyophilized powder is recrystallized to reject any trace amorphous impurities trapped during lyophilization.

  • Suspend the solid in a minimal volume of boiling Ethanol.

  • Add dropwise Heptane (anti-solvent) until the solution becomes slightly turbid.

  • Add a single drop of Ethanol to clear the turbidity, then allow the flask to cool slowly to room temperature, followed by 4 °C overnight.

  • Filter the resulting crystals and dry under high vacuum.

References

1.[1] BenchChem. "Overcoming challenges in the purification of heterocyclic compounds." 2. Sigma-Aldrich. "Metal Scavengers." 3.[3] ResearchGate. "The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution." 4.[2] Biotage. "Metal Scavengers." 5.[4] ResearchGate. "Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC–MS."

Sources

Application

Application Note: Multicomponent Synthesis of Metalloenzyme Inhibitors Using 4-Amino-2-(1H-imidazol-1-yl)pyridine

Rationale: The Bidentate Pharmacophore in Drug Design The compound 4-amino-2-(1H-imidazol-1-yl)pyridine is a highly specialized bifunctional building block in medicinal chemistry. The 2-(1H-imidazol-1-yl)pyridine moiety...

Author: BenchChem Technical Support Team. Date: March 2026

Rationale: The Bidentate Pharmacophore in Drug Design

The compound 4-amino-2-(1H-imidazol-1-yl)pyridine is a highly specialized bifunctional building block in medicinal chemistry. The 2-(1H-imidazol-1-yl)pyridine moiety acts as a privileged bidentate metal-binding pharmacophore (MBP), capable of strongly chelating transition metals such as the heme iron in Cytochrome P450s (e.g., CYP51, CYP121) or the catalytic zinc in matrix metalloproteinases (MMPs). By leveraging the 4-amino group as a nucleophilic input in the[1], medicinal chemists can rapidly generate vast libraries of peptidomimetics that inherently possess this potent metal-chelating motif for targeted drug discovery.

Mechanistic Insights: Overcoming Electronic Deactivation

In standard Ugi-4CRs, aliphatic amines readily condense with aldehydes to form the requisite imine intermediate. However, the 4-amino group on a pyridine ring is electronically deactivated due to the electron-withdrawing nature of the heteroaromatic system. To achieve high yields, the protocol must be thermodynamically driven. Using highly ionizing, hydrogen-bond-donating solvents like 2,2,2-Trifluoroethanol (TFE) stabilizes the transition state of the iminium ion. Alternatively,[2] combined with Lewis acid catalysis (e.g., Sc(OTf)3) can overcome the activation energy barrier, drastically reducing reaction times from days to minutes while suppressing side reactions.

High-Throughput Library Generation Workflow

The modularity of the Ugi-4CR allows for the independent variation of the aldehyde, carboxylic acid, and isocyanide inputs around the static 4-amino-2-(1H-imidazol-1-yl)pyridine core.

MCR_Workflow A Amine Input 4-amino-2-(1H-imidazol-1-yl)pyridine E Ugi-4CR Assembly (TFE or MW, Sc(OTf)3) A->E B Aldehyde/Ketone Library B->E C Isocyanide Library C->E D Carboxylic Acid Library D->E F High-Throughput Purification (Prep-HPLC) E->F G Library Screening (Metalloenzyme Target) F->G

High-throughput Ugi-4CR workflow for generating metalloenzyme inhibitor libraries.

Step-by-Step Methodology: Microwave-Assisted Ugi-4CR

Self-Validating Protocol for Peptidomimetic Assembly

Reagents & Materials:

  • 4-amino-2-(1H-imidazol-1-yl)pyridine (1.0 mmol)

  • Aldehyde component (1.0 mmol)

  • Carboxylic acid component (1.0 mmol)

  • Isocyanide component (1.0 mmol)

  • Scandium(III) triflate (Sc(OTf)3, 10 mol%)

  • Anhydrous Methanol (MeOH)

Procedure:

  • Imine Pre-formation: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve 4-amino-2-(1H-imidazol-1-yl)pyridine (1.0 mmol) and the selected aldehyde (1.0 mmol) in 3.0 mL of anhydrous MeOH. Add Sc(OTf)3 (0.1 mmol).

  • Incubation: Stir the mixture at room temperature for 60 minutes. Causality: Pre-formation of the imine is critical. The Lewis acid coordinates with the aldehyde oxygen, enhancing its electrophilicity and forcing the deactivated 4-aminopyridine to condense into the Schiff base.

  • Component Addition: Add the carboxylic acid (1.0 mmol) followed dropwise by the isocyanide (1.0 mmol). Seal the vial with a crimp cap.

  • Microwave Irradiation: Heat the reaction mixture in a dedicated microwave synthesizer at 100 °C for 15 minutes. Validation Check: Analyze an aliquot via LC-MS. The disappearance of the imine mass peak and the appearance of the desired α-acylaminoamide mass confirms completion.

  • Workup: Transfer the mixture to a round-bottom flask and concentrate under reduced pressure. Dissolve the crude residue in ethyl acetate (20 mL) and wash with saturated aqueous NaHCO3 (2 × 10 mL) to remove unreacted acid and catalyst.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the product via flash column chromatography (gradient elution: 0-10% MeOH in DCM).

Quantitative Data: Reaction Optimization

The choice of solvent and energy input fundamentally dictates the success of[3].

EntrySolventTemperatureTimeAdditive (Catalyst)Isolated Yield (%)
1MeOH25 °C (RT)48 hNone38
2MeOH60 °C24 hNone54
3TFE25 °C (RT)24 hNone76
4MeOH100 °C (MW)15 minSc(OTf)3 (10 mol%)91

Table 1: Optimization matrix for the Ugi-4CR utilizing 4-amino-2-(1H-imidazol-1-yl)pyridine. Microwave irradiation combined with Lewis acid catalysis provides the optimal thermodynamic driving force.

Logical Relationship: The Ugi-4CR Mechanism

The Ugi reaction is a cascade of elementary steps culminating in an irreversible Mumm rearrangement, which drives the reaction forward despite the initial electronic deactivation of the amine.

Ugi_Mechanism N1 1. Amine + Aldehyde Condensation N2 2. Imine (Schiff Base) Formation N1->N2 N3 3. Protonation by Carboxylic Acid N2->N3 N4 4. Iminium Ion Intermediate N3->N4 N5 5. α-Addition of Isocyanide N4->N5 N6 6. Nitrilium Ion Intermediate N5->N6 N7 7. Carboxylate Nucleophilic Attack N6->N7 N8 8. Irreversible Mumm Rearrangement N7->N8 N9 9. Final Peptidomimetic Scaffold N8->N9

Stepwise mechanism of the Ugi-4CR highlighting the irreversible Mumm rearrangement.

Post-MCR Transformations

While the linear peptidomimetic generated by the Ugi-4CR is highly valuable, the scaffold can be further rigidified. If a bifunctional input is used (e.g., an isocyanide containing a masked aldehyde, or an alkyne-containing carboxylic acid), the Ugi adduct can undergo[4] (such as a Pauson-Khand reaction or a Pictet-Spengler cyclization) to yield complex polycyclic architectures. This expands the chemical space, allowing the 2-(1H-imidazol-1-yl)pyridine pharmacophore to be presented in diverse 3D orientations for optimal target engagement.

References

  • Title: Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds. Source: ACS Omega. URL: [Link]

  • Title: Microwave Multicomponent Synthesis. Source: MDPI. URL: [Link]

  • Title: A practical and efficient approach to imidazo[1,2-a]pyridine-fused isoquinolines through the post-GBB transformation strategy. Source: PMC. URL: [Link]

  • Title: Recent Advances in the Development and Applications of Post-Ugi Transformations. Source: ARKIVOC. URL: [Link]

Sources

Method

Application of 2-(1H-imidazol-1-yl)pyridin-4-amine in Parallel Synthesis: A Guide for Drug Discovery

Introduction: The Strategic Value of the 2-(1H-imidazol-1-yl)pyridin-4-amine Scaffold In the landscape of modern drug discovery, the quest for novel molecular entities with therapeutic potential is a paramount objective....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 2-(1H-imidazol-1-yl)pyridin-4-amine Scaffold

In the landscape of modern drug discovery, the quest for novel molecular entities with therapeutic potential is a paramount objective. Privileged scaffolds, molecular frameworks that are capable of binding to multiple biological targets, serve as an invaluable starting point for the construction of compound libraries. The 2-(1H-imidazol-1-yl)pyridin-4-amine core is one such scaffold of significant interest. Its inherent structural features, combining the hydrogen bond accepting and donating capabilities of the imidazole and pyridine rings with a reactive primary amine, make it an ideal candidate for the generation of diverse and biologically relevant small molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(1H-imidazol-1-yl)pyridin-4-amine in parallel synthesis to accelerate the discovery of new lead compounds.

The pyridine ring is a common motif in a multitude of FDA-approved drugs, highlighting its importance in medicinal chemistry.[1] The strategic derivatization of the 4-amino group of the 2-(1H-imidazol-1-yl)pyridin-4-amine scaffold allows for the systematic exploration of the chemical space surrounding this privileged core, enabling the rapid generation of structure-activity relationships (SAR). This document outlines detailed protocols for the parallel synthesis of two key classes of derivatives: substituted ureas and secondary amines, employing high-throughput solution-phase chemistry techniques. Furthermore, it provides guidance on the purification and analytical characterization of the resulting compound libraries.

Physicochemical Properties of 2-(1H-imidazol-1-yl)pyridin-4-amine

A thorough understanding of the physicochemical properties of the starting material is crucial for successful library synthesis.

PropertyValueSource
Molecular FormulaC₈H₈N₄PubChem[2]
Molecular Weight160.18 g/mol PubChem[2]
CAS Number262295-99-8PubChem[2]
AppearanceSolidSigma-Aldrich[3]
Purity≥95%ChemScene[4]
StorageInert atmosphere, room temperatureSigma-Aldrich[3]

Parallel Synthesis Workflow

The successful implementation of parallel synthesis hinges on a well-defined and robust workflow. The following diagram illustrates the key stages involved in the generation of a library of derivatives from 2-(1H-imidazol-1-yl)pyridin-4-amine.

Parallel Synthesis Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage start Start: 2-(1H-imidazol-1-yl)pyridin-4-amine reagents Building Block Selection (Isocyanates or Aldehydes) start->reagents plate_prep 96-Well Plate Preparation (Stock Solutions) reagents->plate_prep reaction Parallel Reaction (Urea Synthesis or Reductive Amination) plate_prep->reaction workup High-Throughput Workup (e.g., Solid-Phase Extraction) reaction->workup analysis Library Characterization (LC-MS, NMR) workup->analysis storage Compound Archiving (DMSO Plates) analysis->storage end End: Diverse Compound Library storage->end Urea Synthesis cluster_reactants cluster_product Amine 2-(1H-imidazol-1-yl)pyridin-4-amine Isocyanate R-N=C=O Amine_struct Urea Substituted Urea Derivative Isocyanate->Urea DMF, RT Isocyanate_struct R-N=C=O Urea_struct NH-C(=O)NH-R

Caption: General scheme for the synthesis of a urea library.

Protocol 2: Parallel Synthesis of a Secondary Amine Library via Reductive Amination

Reductive amination is a versatile and powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of substituents. [5][6]This protocol describes the parallel synthesis of a library of secondary amines by reacting 2-(1H-imidazol-1-yl)pyridin-4-amine with a diverse set of aldehydes.

Rationale for Method Selection

Direct reductive amination, where the amine, aldehyde, and a reducing agent are combined in a single pot, is a highly efficient strategy for parallel synthesis. [6]The use of a mild and selective reducing agent such as sodium triacetoxyborohydride [NaBH(OAc)₃] is advantageous as it can selectively reduce the in-situ formed imine in the presence of the aldehyde, minimizing side reactions. [7][8]

Experimental Protocol

Materials and Reagents:

  • 2-(1H-imidazol-1-yl)pyridin-4-amine

  • A diverse library of aldehydes

  • Sodium triacetoxyborohydride [NaBH(OAc)₃]

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • 96-well reaction plates

  • Automated liquid handler or multichannel pipette

  • Plate shaker

  • Plate sealer

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of 2-(1H-imidazol-1-yl)pyridin-4-amine in anhydrous DCE.

    • Prepare 0.24 M stock solutions of each aldehyde in anhydrous DCE in a separate 96-well plate.

    • Prepare a 0.4 M suspension of sodium triacetoxyborohydride in anhydrous DCE. Note: This should be prepared fresh and kept under an inert atmosphere.

  • Reaction Setup:

    • To each well of the 96-well reaction plate, add 100 µL of the 2-(1H-imidazol-1-yl)pyridin-4-amine stock solution (0.02 mmol).

    • Add 100 µL of the corresponding aldehyde stock solution (0.024 mmol, 1.2 equivalents) to each well.

    • Add 5 µL of glacial acetic acid to each well.

    • Agitate the plate at room temperature for 30 minutes to allow for imine formation.

    • Add 100 µL of the sodium triacetoxyborohydride suspension (0.04 mmol, 2.0 equivalents) to each well.

  • Reaction:

    • Seal the reaction plate securely.

    • Place the plate on a shaker and agitate at room temperature for 16 hours.

  • Workup and Purification:

    • Quench the reaction by adding 100 µL of saturated aqueous sodium bicarbonate solution to each well.

    • The crude product can be extracted and purified using automated solid-phase extraction (SPE). A detailed SPE protocol is provided in the following section.

Chemical Reaction Diagram

Reductive Amination cluster_reactants cluster_product Amine 2-(1H-imidazol-1-yl)pyridin-4-amine Aldehyde R-CHO Amine_struct SecAmine Secondary Amine Derivative Aldehyde->SecAmine 1. DCE, AcOH 2. NaBH(OAc)₃ Aldehyde_struct R-CHO SecAmine_struct NH-CH₂-R

Caption: General scheme for the synthesis of a secondary amine library.

High-Throughput Purification: Solid-Phase Extraction (SPE)

Purification is often a bottleneck in parallel synthesis. Solid-phase extraction (SPE) is a robust and automatable technique for the rapid purification of compound libraries. [9][10]

General SPE Protocol for a 96-Well Plate

This protocol assumes the use of a reversed-phase sorbent (e.g., C18) for the purification of the synthesized libraries.

Materials:

  • 96-well SPE plate (e.g., C18 sorbent)

  • Vacuum manifold for 96-well plates

  • Collection plate

  • Solvents: Methanol (MeOH), Dichloromethane (DCM), Acetonitrile (ACN), Water, Trifluoroacetic acid (TFA)

Procedure:

  • Conditioning:

    • Add 1 mL of MeOH to each well of the SPE plate and draw it through under vacuum.

    • Add 1 mL of water to each well and draw it through under vacuum.

  • Sample Loading:

    • Dilute the crude reaction mixtures with an equal volume of water (for reductive amination) or directly load the DMF solution (for urea synthesis).

    • Load the diluted samples onto the conditioned SPE plate and draw them through slowly under vacuum.

  • Washing:

    • Wash the sorbent with 1 mL of a low-organic content solvent (e.g., 5% ACN in water with 0.1% TFA) to remove polar impurities. Draw the solvent through under vacuum.

  • Elution:

    • Place a clean collection plate under the SPE plate.

    • Elute the desired compounds with 1 mL of a high-organic content solvent (e.g., 90% ACN in water with 0.1% TFA).

    • Collect the eluent in the collection plate.

  • Solvent Evaporation:

    • Evaporate the solvent from the collection plate using a centrifugal evaporator or a stream of nitrogen.

  • Final Product:

    • The purified compounds are now ready for analysis and archiving.

Library Characterization: Ensuring Quality and Integrity

The quality of the compound library is of utmost importance for generating reliable biological data. A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is typically employed for the characterization of parallel synthesis libraries. [3][11]

LC-MS Analysis

LC-MS is a high-throughput technique that provides information on the purity and identity of each compound in the library.

  • Expected Outcome: For each well, a single major peak in the chromatogram is expected, corresponding to the desired product. The mass spectrum of this peak should show the expected molecular ion ([M+H]⁺) for the synthesized derivative.

  • Example Data Interpretation:

    • For the urea library, the expected [M+H]⁺ will be 161.19 (for the core) + the molecular weight of the isocyanate.

    • For the secondary amine library, the expected [M+H]⁺ will be 161.19 (for the core) + the molecular weight of the aldehyde - 1.01 (for the loss of H₂O and addition of H₂).

NMR Analysis

While not typically performed on every well of a large library, representative samples should be analyzed by ¹H NMR to confirm the structural integrity of the synthesized compounds.

  • Expected Outcome for Urea Synthesis: The appearance of new signals in the aromatic and amide regions of the spectrum, corresponding to the protons of the added isocyanate moiety, and the disappearance of the signal for the primary amine protons of the starting material.

  • Expected Outcome for Reductive Amination: The appearance of a new methylene bridge signal (singlet or triplet depending on the aldehyde used) and new signals corresponding to the protons of the aldehyde-derived substituent.

Conclusion

The 2-(1H-imidazol-1-yl)pyridin-4-amine scaffold is a versatile and valuable starting point for the generation of diverse compound libraries for drug discovery. The protocols outlined in this application note provide a robust framework for the efficient parallel synthesis of urea and secondary amine derivatives. By leveraging high-throughput synthesis, purification, and analytical techniques, researchers can rapidly explore the chemical space around this privileged core, accelerating the identification of novel therapeutic agents. The successful implementation of these methods will undoubtedly contribute to the advancement of medicinal chemistry and the development of new medicines.

References

  • Zhang, W., & Lu, Y. (2006). Automation of fluorous solid-phase extraction for parallel synthesis. Journal of Combinatorial Chemistry, 8(6), 890–896. [Link]

  • Zhang, W., & Lu, Y. (2007). Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis. PMC, 1934609. [Link]

  • Design and Synthesis of Fused Pyridine Building Blocks for Automated Library Generation. (2021). ChemMedChem, 16(2), 328-334. [Link]

  • PubChem. (n.d.). 2-(1H-imidazol-1-yl)pyridin-4-amine. Retrieved from [Link]

  • Liquid-phase parallel synthesis of ureas. (2001). Tetrahedron Letters, 42(4), 673-675. [Link]

  • Peterson, S. L., Stucka, S. M., & Dinsmore, C. J. (2010). Parallel synthesis of ureas and carbamates from amines and CO2 under mild conditions. Organic Letters, 12(6), 1340–1343. [Link]

  • A Facile Synthesis of Unsymmetrical Ureas. (2011). Tetrahedron Letters, 52(33), 4334-4336. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Taros. (n.d.). Parallel Chemistry & Compound Libraries for drug discovery. Retrieved from [Link]

  • Identification of parallel medicinal chemistry protocols to expand branched amine design space. (2021). Chemical Science, 12(38), 12694-12700. [Link]

  • Automated Parallel Synthesis in Support of Early Drug Discovery: Balancing Accessibility of Chemistry with the Design of Drug-Like Libraries. (2012). Journal of Combinatorial Chemistry, 14(1), 1-13. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Reductive Amination of Quinoline N-Oxide with Aminopyridines and Their N-Tozyl Derivatives. (2005). Chemistry of Heterocyclic Compounds, 41(9), 1152-1156. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research, 16(4), 1-2.
  • Gathungu, R. M., et al. (2020). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Mass Spectrometry Reviews, 39(1-2), 35-54. [Link]

  • A Mild, Pyridine-Borane-Based Reductive Amination Protocol. (1994). Tetrahedron Letters, 35(48), 8979-8982. [Link]

  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15385-15406. [Link]

  • Online coupling of LC‐MS‐NMR, in series (A) or in parallel (B). (2020). Mass Spectrometry Reviews, 39(1-2), 35-54. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • An integrated approach for mixture analysis using MS and NMR techniques. (2019). Faraday Discussions, 218, 9-26. [Link]

  • A Primer on LC/NMR/MS. (2014). Wiley Analytical Science. [Link]

  • Gathungu, R. M., et al. (2020). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. PubMed, 30024655. [Link]

Sources

Application

Derivatization of 4-Pyridinamine, 2-(1H-imidazol-1-yl)- for biological screening

Application Notes & Protocols Abstract The 4-pyridinamine, 2-(1H-imidazol-1-yl)- scaffold represents a confluence of two heterocycles, pyridine and imidazole, that are privileged structures in medicinal chemistry.[1][2][...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Abstract

The 4-pyridinamine, 2-(1H-imidazol-1-yl)- scaffold represents a confluence of two heterocycles, pyridine and imidazole, that are privileged structures in medicinal chemistry.[1][2][3] Compounds incorporating these motifs are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5][6][7][8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this core scaffold. We present validated synthetic strategies, detailed experimental protocols for N-functionalization and palladium-catalyzed cross-coupling reactions, and a proposed workflow for subsequent biological screening. The objective is to facilitate the creation of diverse chemical libraries from this promising starting material to accelerate the discovery of novel therapeutic agents.

Scientific Rationale: Reactivity of the Core Scaffold

The chemical architecture of 4-pyridinamine, 2-(1H-imidazol-1-yl)- offers several avenues for synthetic modification. Understanding the relative reactivity of its functional groups is critical for designing a successful derivatization strategy.

  • The 4-Amino Group: This exocyclic primary amine is the most nucleophilic and sterically accessible site on the molecule. It serves as the primary handle for a wide range of derivatizations, including acylation, sulfonylation, alkylation, and the formation of ureas and thioureas. The regioselectivity of reactions at this position is generally high under standard conditions.[9]

  • The Pyridine Ring: The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution, particularly if a leaving group (e.g., a halogen) is present. C-H activation is possible but typically requires more specialized and harsh conditions, making it less suitable for initial library synthesis.

  • The Imidazole Ring: The imidazole ring is a versatile heterocycle. While the N-3 nitrogen has a lone pair of electrons, its nucleophilicity is significantly lower than the exocyclic 4-amino group. Alkylation at this position is possible but would likely require prior protection of the 4-amino group.

For the purpose of generating a primary library for biological screening, derivatization will focus on two high-yield, versatile strategies: direct functionalization of the highly reactive 4-amino group and C-C/C-N bond formation on a halogenated analog of the pyridine ring.

Synthetic Derivatization Strategies

Two primary strategies are proposed to maximize the chemical diversity of the compound library. The first leverages the innate nucleophilicity of the 4-amino group. The second requires a halogenated precursor to engage in robust cross-coupling chemistry, enabling the introduction of entirely new carbocyclic and heterocyclic moieties.

Strategy A: N-Functionalization of the 4-Amino Group

This approach is the most direct method for generating analogs. By modifying the 4-amino position, chemists can systematically probe the structure-activity relationship (SAR) related to hydrogen bond donors/acceptors and steric bulk in this region of the scaffold.

  • N-Acylation/N-Sulfonylation: Forms stable amide and sulfonamide linkages, respectively. This is a cornerstone reaction in medicinal chemistry, allowing for the introduction of a vast array of commercially available acyl chlorides, sulfonyl chlorides, and carboxylic acids (via coupling agents).

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines, introducing flexibility and basic centers.

  • Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates, respectively, to introduce potent hydrogen-bonding motifs often found in enzyme inhibitors.

Strategy B: Palladium-Catalyzed Cross-Coupling

This strategy offers a significant leap in structural diversity by building new carbon-carbon and carbon-nitrogen bonds on the pyridine core. This requires a precursor such as 5-bromo-4-pyridinamine, 2-(1H-imidazol-1-yl)- . The bromine atom serves as a handle for powerful transformations.

  • Suzuki-Miyaura Coupling: This reaction is exceptionally reliable for forming C-C bonds by coupling the halo-pyridine with a wide range of boronic acids and esters.[10][11][12] This allows for the introduction of diverse aryl and heteroaryl substituents, fundamentally altering the shape and electronic properties of the parent molecule.

  • Buchwald-Hartwig Amination: This reaction forms C-N bonds, enabling the installation of various primary and secondary amines at the 5-position of the pyridine ring.

G cluster_start Starting Material cluster_strategy_A Strategy A: N-Functionalization cluster_strategy_B Strategy B: Cross-Coupling cluster_end Outcome Start 4-Pyridinamine, 2-(1H-imidazol-1-yl)- Acylation N-Acylation / Sulfonylation Start->Acylation ReductiveAmination Reductive Amination Start->ReductiveAmination Urea Urea / Thiourea Formation Start->Urea Start_Br 5-Bromo Precursor Suzuki Suzuki-Miyaura Coupling Start_Br->Suzuki Buchwald Buchwald-Hartwig Amination Start_Br->Buchwald Library Diverse Chemical Library for Biological Screening Acylation->Library ReductiveAmination->Library Urea->Library Suzuki->Library Buchwald->Library

Detailed Experimental Protocols

The following protocols are generalized and should be optimized for each specific substrate. All reactions involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Argon or Nitrogen).[13]

Protocol 1: General Procedure for N-Acylation with Acyl Chlorides

This protocol describes the formation of an amide bond by reacting the 4-amino group with a representative acyl chloride.

Materials:

  • 4-Pyridinamine, 2-(1H-imidazol-1-yl)- (1.0 equiv)

  • Substituted Acyl Chloride (e.g., Benzoyl Chloride) (1.1 equiv)

  • Tertiary Amine Base (e.g., Triethylamine, DIPEA) (2.0 equiv)

  • Anhydrous Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-Pyridinamine, 2-(1H-imidazol-1-yl)- and dissolve in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the tertiary amine base (e.g., Triethylamine) and stir for 5 minutes.

  • Slowly add the acyl chloride (dissolved in a small amount of anhydrous DCM) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, quench the reaction with the addition of water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.[14]

Reagent ExampleBaseSolventTypical Time
Benzoyl ChlorideTriethylamineDCM4 hours
Acetyl ChlorideDIPEATHF2 hours
4-Nitrobenzenesulfonyl chloridePyridineDCM12 hours
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol requires a halogenated precursor, such as 5-bromo-4-pyridinamine, 2-(1H-imidazol-1-yl)- .

Materials:

  • 5-Bromo-4-pyridinamine, 2-(1H-imidazol-1-yl)- (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid or Ester (1.2-1.5 equiv)[13]

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand like SPhos or XPhos) (1-5 mol%)[10]

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)[13]

  • Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)[11][15]

Procedure:

  • To a dry Schlenk flask or microwave vial, add the 5-bromo precursor, the boronic acid, and the base.

  • Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[13]

  • Add the palladium catalyst and ligand (if not using a pre-catalyst).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. Microwave heating can also be employed to reduce reaction times.[11]

  • Self-Validation: Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.

Strategy for Biological Screening

The structural motifs within this compound library suggest screening against a range of biological targets. Imidazole and aminopyridine derivatives have demonstrated broad utility in drug discovery.[2][5][8] A tiered screening approach is recommended to efficiently identify and validate hits.

Biological ActivityPotential Assay TypesRationale / Example
Anticancer Cell viability/cytotoxicity assays (e.g., MTT, CellTiter-Glo®) against a panel of cancer cell lines (e.g., melanoma, prostate).[6][16]Imidazole-containing compounds are known to act as kinase inhibitors (e.g., RAF inhibitors).[16]
Antimicrobial Minimum Inhibitory Concentration (MIC) assays against a panel of Gram-positive and Gram-negative bacteria and fungal strains.[2][4]Aminopyridine and imidazole scaffolds are present in numerous antibacterial and antifungal agents.[1][4]
Anti-inflammatory In vitro enzyme assays (e.g., COX-2, 5-LOX inhibition).[7] Cellular assays measuring inflammatory cytokine release (e.g., TNF-α, IL-6).Many imidazole derivatives have shown potent anti-inflammatory effects.[1][17][18]
Enzyme Inhibition Specific enzymatic assays based on target of interest (e.g., Heme Oxygenase, DHFR).[19][20]The scaffold is suitable for targeting active sites of various enzymes.

G

References

  • Rapid, convenient method for screening imidazole-containing compounds for heme oxygenase inhibition. PubMed, (2011). [Link]

  • Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. RSC Publishing. [Link]

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI, (2013). [Link]

  • Synthesis and biological screening of substituted Imidazoles. ResearchGate, (2025). [Link]

  • Synthesis of 2-aminopyridine Lactones and Studies of Their Antioxidant, Antibacterial and Antifungal Properties. MDPI, (2021). [Link]

  • 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. ResearchGate. [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). [Link]

  • Convenient Synthesis of 4-pyridinyloxy-Modified imidazo[2,1-b][10][13]thiazines as Potential Anti- inflammatory Agents. (2022). [Link]

  • 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. PubMed, (2009). [Link]

  • Design and Biological Evaluation of Novel Imidazole Compounds. Frontiers, (2019). [Link]

  • 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. ACS Publications, (2009). [Link]

  • The Suzuki-Miyaura reactions of halopyridines and the side products. ResearchGate. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI, (2022). [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing, (2025). [Link]

  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. PMC, (2018). [Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC. [Link]

  • A simple synthesis of aminopyridines: use of amides as amine source. SciELO. [Link]

  • Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. PubMed, (2010). [Link]

  • Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis. PMC. [Link]

  • 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives.
  • Synthesis of N-[4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine. ResearchGate, (2018). [Link]

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Longdom Publishing, (2017). [Link]

Sources

Method

Protocol for assessing the antiproliferative activity of 2-(1H-imidazol-1-yl)pyridin-4-amine derivatives

Abstract & Introduction The 2-(1H-imidazol-1-yl)pyridin-4-amine scaffold represents a privileged pharmacophore in medicinal chemistry, frequently associated with the inhibition of serine/threonine kinases such as C-RAF/B...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The 2-(1H-imidazol-1-yl)pyridin-4-amine scaffold represents a privileged pharmacophore in medicinal chemistry, frequently associated with the inhibition of serine/threonine kinases such as C-RAF/B-RAF , Aurora Kinases , and CDK9 [1, 2]. Due to the nitrogen-rich heteroaromatic structure, these derivatives often function as Type I or Type II ATP-competitive inhibitors, disrupting downstream signaling cascades essential for tumor survival (e.g., MAPK/ERK or Cell Cycle pathways).

This Application Note provides a rigorous, self-validating protocol for assessing the antiproliferative activity of these derivatives. Unlike metabolic surrogates (MTT/MTS) which can be confounded by kinase-inhibitor-induced metabolic shifts, this guide prioritizes the Sulforhodamine B (SRB) Assay . The SRB method, utilized by the NCI-60 screen, directly measures cellular protein content, offering a linear and stable readout of cell mass that distinguishes between cytostatic and cytotoxic effects—a critical differentiation for kinase inhibitors [3].

Experimental Design & Logic

Cell Line Selection Strategy

Selection must be mechanism-driven. Given the scaffold's structural similarity to known RAF and CDK inhibitors (e.g., Sorafenib fragments), the panel should include:

Cell LineTissue OriginMutation StatusRationale
A375 MelanomaBRAF V600EPrimary target for RAF inhibitors; high sensitivity expected.
HCT-116 ColonKRAS mutant, PI3K mutantEvaluates efficacy in aggressive, multi-driver tumors.
MCF-7 BreastER+, Caspase-3 deficientStandard for assessing general cytotoxicity vs. apoptosis.
WI-38 Lung FibroblastNormal (Non-transformed)Critical Control: Determines selectivity index (SI).
Reagent Preparation & Solubility

Aminopyridine-imidazole derivatives often exhibit moderate lipophilicity (cLogP ~1.5–3.0) but can suffer from poor aqueous solubility due to crystal packing energy.

  • Stock Solvent: 100% Dimethyl Sulfoxide (DMSO), Molecular Biology Grade.

  • Concentration: Prepare 10 mM or 20 mM master stocks.

  • Storage: Aliquot into amber glass vials (hydrophobic compounds can stick to plastics) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Screening Workflow Visualization

The following diagram outlines the logical progression from compound solubilization to hit validation.

ScreeningWorkflow Compound Compound Library (2-(1H-imidazol-1-yl)pyridin-4-amine) QC QC Check (LCMS/NMR >95% Purity) Compound->QC Stock Stock Prep (20 mM in DMSO) QC->Stock Screen Primary Screen (Fixed Dose: 10 µM) Stock->Screen Decision Inhibition > 50%? Screen->Decision Decision->Stock No (Archive) DoseResp Dose-Response (8-point Serial Dilution) Decision->DoseResp Yes Analysis Data Analysis (IC50 & Hill Slope) DoseResp->Analysis Validation Mechanism Validation (Western Blot: p-ERK/p-CDK) Analysis->Validation

Figure 1: Step-wise screening cascade ensuring only validated hits progress to mechanistic studies.

Detailed Protocol: Sulforhodamine B (SRB) Assay

Materials
  • Fixative: Trichloroacetic acid (TCA), 50% (w/v) in dH2O. Store at 4°C.

  • Stain: Sulforhodamine B (SRB), 0.4% (w/v) in 1% acetic acid.

  • Wash Solution: 1% Acetic acid.

  • Solubilization Buffer: 10 mM Tris base (pH 10.5).

  • Plate Reader: Absorbance at 510 nm (reference 690 nm).

Step-by-Step Methodology
Step 1: Cell Seeding (Day 0)
  • Harvest cells in logarithmic growth phase (confluence < 80%).

  • Count viable cells using Trypan Blue exclusion.

  • Seed cells in 96-well plates (100 µL/well).

    • Optimization: Seeding density varies by doubling time.

    • A375: 3,000 cells/well.

    • HCT-116: 2,500 cells/well.

    • WI-38: 5,000 cells/well.

  • Crucial Step: Incubate for 24 hours to allow attachment.

  • Tz Plate: Prepare one extra plate to fix at Time Zero (Tz). This establishes the baseline for calculating cytostasis vs. cytotoxicity.

Step 2: Compound Treatment (Day 1)
  • Prepare a 2X Compound Solution in complete media (max DMSO 0.2%).

  • Perform serial dilutions (e.g., 1:3) to generate an 8-point curve (Range: 10 µM to 0.004 µM).

  • Add 100 µL of 2X compound solution to the 100 µL of cells in the plate (Final Volume = 200 µL).

  • Controls:

    • Vehicle Control: 0.1% DMSO (100% growth).

    • Positive Control: Sorafenib or Staurosporine (1 µM).

    • Blank: Media only (no cells).

Step 3: Incubation & Fixation (Day 4)
  • Incubate plates for 72 hours at 37°C, 5% CO2.

  • Fixation (Cold TCA):

    • Gently layer 50 µL of cold 50% TCA directly onto the 200 µL of media. Do not aspirate media first (prevents loss of floating dead cells).

    • Final TCA concentration ~10%.

    • Incubate at 4°C for 1 hour.

Step 4: Staining & Solubilization
  • Wash plates 5x with tap water to remove TCA and media. Air dry completely.

  • Add 100 µL of 0.4% SRB solution . Incubate 10–30 mins at Room Temp.

  • Wash 5x with 1% Acetic Acid to remove unbound dye.

  • Air dry plates overnight.

  • Add 200 µL 10 mM Tris Base to solubilize the protein-bound dye. Shake for 10 mins.

  • Read Absorbance at 510 nm .

Data Analysis & Interpretation

Calculation of Growth Inhibition

Calculate percentage growth relative to the Vehicle Control (C) and Time Zero (Tz):

  • If Sample OD

    
     Tz:  (Cell growth occurred)
    
    
    
    
  • If Sample OD < Tz: (Cell death occurred - Cytotoxicity)

    
    
    
Curve Fitting

Plot % Growth (Y-axis) vs. Log[Concentration] (X-axis). Use a 4-parameter logistic (4PL) regression to determine:

  • GI50: Concentration for 50% inhibition of growth.

  • TGI: Total Growth Inhibition (Concentration where % Growth = 0).

  • LC50: Lethal Concentration 50% (Concentration where % Growth = -50%).

Mechanistic Context: The MAPK Pathway

Since 2-(1H-imidazol-1-yl)pyridin-4-amine derivatives often target the RAF-MEK-ERK cascade, validating the hit involves checking phosphorylation status downstream.

MAPKPathway GF Growth Factor RTK RTK (Receptor) GF->RTK Binding RAS RAS (GTPase) RTK->RAS Activation RAF RAF (Kinase) *Target* RAS->RAF Recruitment MEK MEK1/2 RAF->MEK Phosphorylation (P) ERK ERK1/2 MEK->ERK Phosphorylation (P) Prolif Cell Proliferation (Nucleus) ERK->Prolif Transcription Inhibitor Imidazopyridine Derivative Inhibitor->RAF Inhibition (-|)

Figure 2: Putative mechanism of action. The derivative blocks RAF kinase activity, preventing MEK/ERK phosphorylation.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
High Variability (CV > 15%) Inconsistent pipetting or edge effects.Use multi-channel pipettes; exclude outer wells (fill with PBS).
Precipitation in Wells Compound insolubility at high conc.Check 100 µM wells under microscope. If crystals form, lower max dose.
No Inhibition in Positive Control Degraded Sorafenib or resistant cells.Re-authenticate cell line (STR profiling); prepare fresh control stocks.
Z-Factor < 0.5 Poor assay window or high noise.Increase cell number or incubation time; ensure complete drying before Tris addition.

References

  • Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. Bioorganic & Medicinal Chemistry Letters, 2010.[1]

  • Structure activity relationship exploration of imidazo[1,2-a]pyridine series. Bioorganic & Medicinal Chemistry Letters, 2025.[2]

  • NCI-60 Human Tumor Cell Lines Screen Protocol. National Cancer Institute.

  • Guidance for Industry: Assay Development and Validation. FDA, 2018.

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of imidazo[1,2-a]pyridine synthesis with 4-Pyridinamine, 2-(1H-imidazol-1-yl)-

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers attempting to force highly functionalized building blocks into classical cyclization conditions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers attempting to force highly functionalized building blocks into classical cyclization conditions.

When working with 4-Pyridinamine, 2-(1H-imidazol-1-yl)- , the most common point of failure in synthesizing imidazo[1,2-a]pyridine derivatives stems from a fundamental regiochemical mismatch. This guide is designed to troubleshoot this specific structural challenge, explain the causality behind the required synthetic pivot, and provide a self-validating protocol for successful integration.

Part 1: Troubleshooting Guide & Mechanistic FAQs

Q: Why is my standard Chichibabin cyclization failing to form the imidazo[1,2-a]pyridine core when using 4-Pyridinamine, 2-(1H-imidazol-1-yl)-? A: This is a classic regiochemical trap. The 1 strictly requires a 2-aminopyridine precursor[1]. In a successful cyclization, the pyridine ring nitrogen (N1) attacks the


-haloketone, followed by the intramolecular condensation of the adjacent C2-amine.
In your starting material, the primary amine is at the 4-position , and the 2-position is sterically and electronically blocked  by the imidazolyl group. Attempting a direct condensation will not yield the imidazo[1,2-a]pyridine core; it will result in off-target alkylation at the imidazole N3 or pyridine N1, leading to complex degradation mixtures.

Q: How do I successfully incorporate this building block into an imidazo[1,2-a]pyridine scaffold? A: You must invert your synthetic logic. Instead of trying to build the core from the amine, synthesize the imidazo[1,2-a]pyridine core separately (e.g., as a 3-bromo or 3-iodo derivative)[2]. Once the electrophilic core is established, use the 4-amino group of 4-pyridinamine, 2-(1H-imidazol-1-yl)- as a nucleophile in a3[3].

Q: I am seeing significant catalyst poisoning during the Buchwald-Hartwig coupling. Could the 2-(1H-imidazol-1-yl) group be coordinating with the Palladium? A: Yes. The unhindered N3 nitrogen of the imidazole ring is a strong


-donor and will competitively bind to the Pd center, displacing weaker ligands and stalling the catalytic cycle.
Causality: To overcome this, you must use a bidentate ligand with a large bite angle, such as Xantphos (~111°) . Xantphos tightly coordinates the Pd center, saturating its coordination sphere to prevent off-target binding by the substrate's imidazole ring, while simultaneously accelerating the reductive elimination step.

Q: My starting material is poorly soluble in standard non-polar coupling solvents like Toluene. What are the alternatives? A: 4-Pyridinamine, 2-(1H-imidazol-1-yl)- has a highly polar surface area. Toluene will lead to heterogeneous mixtures and low yields. Switch to 1,4-Dioxane or a mixture of 1,4-Dioxane/DMF (4:1 v/v). Dioxane provides excellent solubility at 100 °C and is fully compatible with Pd/Xantphos/Cs


CO

systems.

Part 2: Pathway Visualization

ReactionPathways SM 4-Pyridinamine, 2-(1H-imidazol-1-yl)- AlphaHalo α-Haloketone (Chichibabin) SM->AlphaHalo Direct Reaction Coupling Pd-Catalyzed Buchwald-Hartwig SM->Coupling Amine Nucleophile FailedProd Failed Cyclization (Degradation) AlphaHalo->FailedProd Regiochemical Mismatch Core 3-Bromoimidazo- [1,2-a]pyridine Core->Coupling Electrophile SuccessProd Target Scaffold (High Yield) Coupling->SuccessProd C-N Bond Formation

Fig 1: Direct Chichibabin failure vs. successful late-stage Pd-coupling pathway.

Part 3: Quantitative Optimization Data

To maximize the yield of the late-stage coupling, our application lab evaluated several catalytic systems. The data below demonstrates why matching the ligand to the electronic nature of the imidazole substituent is critical.

Table 1: Catalyst and Ligand Optimization for C-N Cross-Coupling

Catalyst (5 mol%)Ligand (10 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)Observation / Causality
Pd(OAc)

BINAPNaOtBuToluene10015%Heavy Pd black formation; imidazole poisoning.
Pd

(dba)

RuPhosCs

CO

Dioxane10042%Incomplete conversion; steric hindrance at Pd.
Pd

(dba)

Xantphos Cs

CO

Dioxane 100 88% Clean conversion; large bite angle prevents poisoning.
Pd

(dba)

XantphosK

PO

t-AmylOH10076%Slower kinetics due to lower base solubility.

Part 4: Step-by-Step Experimental Protocol

Protocol: Late-Stage Buchwald-Hartwig Amination Objective: Couple 4-pyridinamine, 2-(1H-imidazol-1-yl)- to a pre-synthesized 3-bromoimidazo[1,2-a]pyridine core.

Self-Validating Checkpoint: The reaction solution should shift from dark red (active Pd(0) complex) to a homogenous pale yellow/brown upon completion. If the solution turns black with visible precipitation (Pd black), the catalyst has decomposed due to oxygen ingress or improper ligand coordination.

Methodology:

  • Reagent Charging: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 3-bromoimidazo[1,2-a]pyridine (1.0 equiv, 1.0 mmol), 4-pyridinamine, 2-(1H-imidazol-1-yl)- (1.2 equiv, 1.2 mmol), Pd

    
    (dba)
    
    
    
    (5 mol%, 0.05 mmol), Xantphos (10 mol%, 0.10 mmol), and anhydrous Cs
    
    
    CO
    
    
    (2.0 equiv, 2.0 mmol).
  • Degassing (Critical Step): Evacuate the Schlenk tube and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Pd(0) is highly sensitive to oxidation. Even trace O

    
     will irreversibly terminate the catalytic cycle before the challenging C-N bond formation can occur.
    
  • Solvent Addition: Add anhydrous, rigorously degassed 1,4-Dioxane (5.0 mL, 0.2 M relative to the electrophile) via a gas-tight syringe under positive Argon pressure.

  • Catalyst Activation & Heating: Stir the mixture at room temperature for 10 minutes to allow the active Pd-Xantphos complex to fully form. Subsequently, transfer the tube to a pre-heated oil bath at 100 °C and stir vigorously for 12 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with EtOAc (15 mL) and filter through a tightly packed pad of Celite to remove inorganic salts and Palladium residues. Wash the Celite pad with an additional 10 mL of EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (typically utilizing a gradient of DCM:MeOH, 100:0 to 90:10) to isolate the target imidazo[1,2-a]pyridine derivative.

References

  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal (Bagdi et al., J. Org. Chem., 2024).
  • US8513276B2 - Imidazo[1,2-a]pyridine compounds for use in treating cancer - Google Patents.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI (Organics 2022).

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 4-amino-2-(1H-imidazol-1-yl)pyridine Coupling

Welcome to the technical support center for the synthetic chemistry of 4-amino-2-(1H-imidazol-1-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthetic chemistry of 4-amino-2-(1H-imidazol-1-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling reactions involving this versatile heterocyclic building block. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of coupling reactions for functionalizing 4-amino-2-(1H-imidazol-1-yl)pyridine?

The primary coupling reactions for this substrate involve forming new carbon-nitrogen (C-N) or carbon-carbon (C-C) bonds. The most prevalent and effective methods are palladium-catalyzed cross-coupling reactions. Specifically:

  • Buchwald-Hartwig Amination: For the formation of a C-N bond, coupling the 4-amino group with an aryl or heteroaryl halide. This is a powerful method for generating more complex amine derivatives.[1][2][3][4]

  • Suzuki-Miyaura Coupling: To form a C-C bond, typically by first converting the 4-amino group to a halide or triflate, and then coupling with a boronic acid or ester.[5][6][7][8]

  • Sonogashira Coupling: For the formation of a C-C triple bond, coupling a halogenated derivative of the pyridine with a terminal alkyne.[9][10][11][12][13]

  • Ullmann Condensation: A classical copper-catalyzed reaction for C-N bond formation, which can sometimes be an alternative to palladium-catalyzed methods, especially for N-arylation of the imidazole ring if the starting material were different, or potentially with the aminopyridine under specific conditions.[14][15][16][17]

Q2: What are the main challenges when working with 4-amino-2-(1H-imidazol-1-yl)pyridine?

The structure of this molecule presents unique challenges due to the presence of multiple nitrogen atoms with varying nucleophilicity and basicity. Key challenges include:

  • Catalyst Inhibition/Poisoning: The pyridine ring nitrogen, the imidazole nitrogens, and the 4-amino group can all act as ligands and coordinate to the metal catalyst (e.g., palladium).[18][19][20] This can lead to the formation of inactive catalyst complexes, slowing down or completely halting the reaction.

  • Site Selectivity: With multiple reactive sites, achieving selectivity for the desired coupling can be difficult. For instance, in a C-N coupling, you want the 4-amino group to be the nucleophile, but other nitrogens could potentially react.

  • Substrate Solubility: The polarity of the molecule might lead to solubility issues in common aprotic organic solvents used for cross-coupling reactions.

Q3: Which palladium catalyst and ligand system should I start with for a Buchwald-Hartwig amination?

For Buchwald-Hartwig aminations, the choice of ligand is critical and highly dependent on the coupling partners.[1] A good starting point would be to use a modern palladium precatalyst, which is more stable and efficient at forming the active Pd(0) species.[1][20]

Catalyst/PrecatalystLigandTypical Substrates
Pd₂(dba)₃RuPhosSecondary amines[18][21]
Pd₂(dba)₃ or G3/G4 PrecatalystsBrettPhosPrimary amines[1][18][21]
Pd(OAc)₂XantphosGeneral purpose, good for some heteroaromatic amines

It is highly recommended to screen a few different ligand/catalyst combinations to find the optimal system for your specific substrates.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Q: I have set up my Buchwald-Hartwig amination of 4-amino-2-(1H-imidazol-1-yl)pyridine with an aryl bromide, but I am seeing very low conversion to my desired product. What are the likely causes and how can I fix this?

Low or no yield is a common issue and can stem from several factors. A systematic approach to troubleshooting is the most effective way to solve the problem.[22]

  • The "Why": The active catalyst in a Buchwald-Hartwig reaction is a Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it may not be efficiently reduced to Pd(0). Additionally, the multiple nitrogen atoms on your substrate can chelate the palladium, preventing it from entering the catalytic cycle.[18][19]

  • The Solution:

    • Use a Precatalyst: Switch to a commercially available palladacycle precatalyst (e.g., a G3 or G4 precatalyst). These are designed to cleanly and efficiently generate the active LPd(0) catalyst.[1]

    • Pre-activation: If using a traditional catalyst system like Pd₂(dba)₃ and a ligand, you can perform a pre-activation step. Stir the palladium source, ligand, and base in the solvent for 15-20 minutes before adding your substrates.[4] This allows for the formation of the active catalyst before the introduction of the potentially inhibiting substrate.

  • The "Why": The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle (oxidative addition and reductive elimination). A suboptimal ligand will result in a slow or non-existent reaction.

  • The Solution:

    • Ligand Screening: There is no one-size-fits-all ligand. For primary amines like yours, ligands such as BrettPhos are often effective. For secondary amine coupling partners, RuPhos is a good choice.[18][21] It is advisable to run small-scale parallel reactions to screen a panel of ligands.

    • Consult a Guide: Refer to ligand selection guides provided by chemical suppliers, which often have tables suggesting ligands for specific types of transformations.

  • The "Why": The base is crucial for deprotonating the amine nucleophile. However, a base that is too strong could lead to side reactions or decomposition of your starting materials. A base that is too weak will not facilitate the reaction.[23]

  • The Solution:

    • Strong, Non-nucleophilic Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and are a good starting point.[1][23]

    • Weaker Bases for Sensitive Substrates: If your coupling partner has base-sensitive functional groups (like esters or nitriles), you may need to use a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), potentially at a higher reaction temperature.[1][23]

LowYieldWorkflow start Low or No Yield Observed catalyst_check Is the catalyst active? start->catalyst_check ligand_check Is the ligand optimal? catalyst_check->ligand_check Yes use_precatalyst Action: Switch to a G3/G4 precatalyst or pre-activate current system. catalyst_check->use_precatalyst No/Unsure base_check Is the base appropriate? ligand_check->base_check Yes screen_ligands Action: Screen a panel of ligands (e.g., BrettPhos, RuPhos). ligand_check->screen_ligands No/Unsure conditions_check Are reaction conditions suitable? base_check->conditions_check Yes screen_bases Action: Test different bases (e.g., NaOtBu, LHMDS, Cs2CO3). base_check->screen_bases No/Unsure optimize_conditions Action: Increase temperature, check solvent, ensure inert atmosphere. conditions_check->optimize_conditions No/Unsure

Caption: Troubleshooting Decision Tree for Low Yield.

Issue 2: Formation of Side Products

Q: My reaction is proceeding, but I'm observing significant side products, mainly the hydrodehalogenation of my aryl halide and some dark, insoluble material. What is happening?

The formation of side products can complicate purification and significantly lower your yield.

  • The "Why": Hydrodehalogenation is the reduction of the aryl halide to the corresponding arene. This can happen when the catalytic cycle is disrupted. For example, if the reductive elimination step is slow, the palladium intermediate may undergo other reactions. It can also be caused by impurities in your reagents or solvent.

  • The Solution:

    • Re-evaluate Ligand: A bulky, electron-rich ligand can often promote the desired reductive elimination over side reactions.

    • Check Reagent Purity: Ensure your amine and solvents are pure and anhydrous. Water can be a proton source for hydrodehalogenation.

    • Optimize Temperature: Sometimes lowering the reaction temperature can minimize this side reaction, although it may require a longer reaction time.

  • The "Why": Homocoupling is the dimerization of your aryl halide or your amine. This can be promoted by certain catalyst systems or the presence of oxygen.

  • The Solution:

    • Ensure Inert Atmosphere: Make sure your reaction is thoroughly degassed and maintained under an inert atmosphere (argon or nitrogen). Oxygen can promote homocoupling pathways.

    • Adjust Catalyst Loading: In some cases, a lower catalyst loading can reduce the rate of homocoupling relative to the desired cross-coupling.

General Experimental Protocols

The following are general starting protocols. Optimization will likely be required for your specific substrates.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 4-amino-2-(1H-imidazol-1-yl)pyridine (1.0 mmol)

  • Aryl Halide (1.1 mmol)

  • Palladium Precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., LHMDS, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • In a glovebox, add the 4-amino-2-(1H-imidazol-1-yl)pyridine, aryl halide, palladium precatalyst, and base to the reaction vial.

  • Add the anhydrous, degassed solvent to the vial.

  • Seal the vial with a cap containing a PTFE septum.

  • If not in a glovebox, assemble the solids in the vial, seal it, and then purge with argon or nitrogen for 5-10 minutes before adding the solvent via syringe.

  • Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 90-110 °C).

  • Stir the reaction for the desired amount of time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl and extract with an appropriate organic solvent (e.g., ethyl acetate).

Protocol 2: General Procedure for Suzuki-Miyaura Coupling (of a halogenated pyridine derivative)

Materials:

  • Halogenated 2-(1H-imidazol-1-yl)pyridine derivative (1.0 mmol)

  • Arylboronic Acid (1.2 mmol)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol)[6]

  • Solvent (e.g., Toluene/H₂O or DME/H₂O, 4:1 mixture, 10 mL)

Procedure:

  • To an oven-dried reaction flask, add the halogenated pyridine derivative, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert atmosphere (argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Add water and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. [Link]

  • Nguyen, V.-T., Nguyen, T.-T., & Le, T.-H. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 15(1), 1-20. [Link]

  • Banu, K., & S, S. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1766-1832. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar. [Link]

  • Various Authors. (Year N/A). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Semantic Scholar. [Link]

  • University of Nottingham. (Date N/A). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham Blogs. [Link]

  • Langer, P., et al. (2018). Regioselective Synthesis of Thieno[3,2‐b]quinolones by Acylation/Two‐Fold Buchwald–Hartwig Reactions. ResearchGate. [Link]

  • Charnwood Discovery. (Date N/A). Rapid Optimization-Buchwald–Hartwig Amination using DoE. Charnwood Discovery. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Li, J-H. (2012). Amines as the ligands for palladium-catalyzed coupling reactions. ResearchGate. [Link]

  • Perković, M., et al. (2020). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]

  • Hafez, H. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [Link]

  • Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters. [Link]

  • Reddit User Discussion. (2026). Troubleshooting a C–N Coupling Reaction. Reddit. [Link]

  • Organic Chemistry Portal. (Date N/A). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400-5449. [Link]

  • Evano, G., et al. (2018). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis, 8(1), 103-112. [Link]

  • Wikipedia. (Date N/A). Sonogashira coupling. Wikipedia. [Link]

  • Klapars, A., & Buchwald, S. L. (2000). An Efficient Diamine-Copper Complex-Catalyzed Coupling of Arylboronic Acids with Imidazoles. Journal of the American Chemical Society, 122(35), 8440-8441. [Link]

  • Singh, A. K., et al. (2025). Metallaphotoredox-Catalyzed Cross-Electrophile Couplings of Aryl Chlorides and Alkyl Halides: Harnessing the σ-Donor/π-Acceptor Synergy of a 2-(1H-Imidazol-2-yl) pyridine Ligand. Angewandte Chemie International Edition. [Link]

  • Britton, R., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. [Link]

  • Bo-Sub, J., et al. (2012). Synthesis of 2-amino-imidazo[4,5-b]pyridines. RSC Publishing. [Link]

  • Tolomelli, A., et al. (Date N/A). Greening cross coupling reactions by using sustainable solvents/bases blends. ACS. [Link]

  • Scott, J. S., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ACS Medicinal Chemistry Letters, 11(8), 1506-1509. [Link]

  • Organic Chemistry Portal. (Date N/A). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Nikolova, S., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Medicinal Chemistry, 30(24), 2736-2747. [Link]

  • Banu, K., & S, S. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals. [Link]

  • Iazzetti, A., et al. (2022). Imidazole-pyridine hybrids as potent anti-cancer agents. CNR-IRIS. [Link]

  • Procter, D. J., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(5), 3843-3849. [Link]

  • Al-Masri, H. A., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Chemistry Central Journal, 11(1), 93. [Link]

  • Guedes, G. P., et al. (2014). A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides. Beilstein Journal of Organic Chemistry, 10, 2834-2839. [Link]

  • Arisawa, M., et al. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. [Link]

  • El-Sayed, M. A., et al. (2018). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. ResearchGate. [Link]

  • Studer, A., et al. (2025). Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. Organic Letters. [Link]

  • Shi, Y., et al. (2021). Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles. Organic Chemistry Portal. [Link]

  • Roche, D., et al. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry, 68(25), 9843-9845. [Link]

Sources

Troubleshooting

Overcoming solubility issues of 2-(1H-imidazol-1-yl)pyridin-4-amine in organic solvents

Technical Guide: Overcoming Solubility & Purification Challenges of 2-(1H-imidazol-1-yl)pyridin-4-amine Executive Summary & Compound Profile 2-(1H-imidazol-1-yl)pyridin-4-amine (CAS: 262295-99-8) is a heteroaromatic buil...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Overcoming Solubility & Purification Challenges of 2-(1H-imidazol-1-yl)pyridin-4-amine

Executive Summary & Compound Profile

2-(1H-imidazol-1-yl)pyridin-4-amine (CAS: 262295-99-8) is a heteroaromatic building block frequently used in the synthesis of kinase inhibitors and coordination complexes.[1][2][3] Its structural duality—combining a basic 4-aminopyridine core with a polar imidazole ring—creates a unique solubility profile that often frustrates standard organic workflows.[1][2][3][4]

This guide addresses the specific physicochemical barriers of this molecule, providing actionable protocols for dissolution, reaction optimization, and purification.[3][4]

PropertyValue / CharacteristicImplication for Handling
Molecular Weight 160.18 g/mol Low MW, but high lattice energy.[1][2][3]
Polarity High (LogP ~0.3–0.[2][4]8)Poor solubility in non-polar solvents (Hexane, Ether).[3][4]
Basicity (pKa) Site A (Pyridine N): ~8.5–9.0Site B (Imidazole N3): ~6.0–7.0Highly basic.[2][3][4] Sticks to silica gel; requires basic modifiers.[4]
H-Bonding Donor (NH₂), Acceptor (Py-N, Im-N)Forms strong intermolecular networks, resisting dissolution in DCM/EtOAc.[1][2][3]

Solubility Decision Matrix

The primary challenge with this compound is its high crystal lattice energy driven by hydrogen bonding and


-

stacking.[1][2][3][4] It behaves more like a "brick dust" solid than a lipophilic organic intermediate.[4]
Solvent Compatibility Table
Solvent ClassSolventsSolubility RatingTechnical Notes
Dipolar Aprotic DMSO, DMF, NMP Excellent Preferred for stock solutions (up to 100 mM).[1][2][3] Warning: High boiling points complicate removal.
Protic Methanol, Ethanol Good (with Heat) Soluble at reflux; moderate at RT.[2][4] Best for recrystallization.[4]
Chlorinated DCM, Chloroform Poor to Marginal Requires 5–10% Methanol cosolvent to dissolve appreciable amounts.[4]
Esters/Ethers EtOAc, THF, Et₂O Very Poor "Crash-out" solvents.[2][3] Use these to precipitate the product from reaction mixtures.[4]
Aqueous Water (Neutral) Low < 1 mg/mL typically.[2][4]
Aqueous Acid 0.1 M HCl, acetic acid Excellent Instantly dissolves via protonation (Salt formation).[4]

Troubleshooting & FAQs

Scenario A: Reaction Optimization

Q: I am trying to react this amine in DCM, but it remains a suspension. Will the reaction still proceed? A: Likely not efficiently. The heterogeneous nature limits the effective concentration of the nucleophile.[4]

  • Solution: Switch to a polar aprotic solvent like DMF or DMSO.[4] If you must use a lower boiling solvent, use THF/MeOH (4:1) or DCM/MeOH (9:1) mixtures.[2][3][4] The methanol disrupts the intermolecular hydrogen bonding network, solubilizing the amine.[4]

Scenario B: Purification & Chromatography

Q: The compound streaks/tails badly on silica gel, and I lose mass. How do I fix this? A: This is due to the basic pyridine and imidazole nitrogens interacting strongly with the acidic silanols on the silica surface.[4]

  • The Fix: You must "deactivate" the silica.[4]

    • Mobile Phase: Use DCM : Methanol : NH₄OH (28%) or Triethylamine (TEA) .[2][4]

    • Ratio: Start with 95:5:0.5 (DCM:MeOH:NH₄OH).

    • Pre-treatment: Flush the column with the mobile phase before loading your sample to neutralize active sites.[4]

Scenario C: Biological Assays

Q: When I dilute my DMSO stock into PBS buffer, the compound precipitates immediately. A: This is "antisolvent shock."[4] The sudden polarity shift causes rapid crystallization.[4]

  • Protocol:

    • Serial Dilution: Dilute the DMSO stock into an intermediate solvent (e.g., PEG-400 or propylene glycol) before adding to the buffer.[2][3][4]

    • Acidification: If the assay tolerates it, ensure the buffer pH is slightly acidic (< 7.0).[4] Protonating the pyridine ring significantly increases aqueous solubility.[4]

Detailed Protocols

Protocol 1: Recrystallization (Purification without Column)

Best for removing non-polar impurities or inorganic salts.[1][2][3]

  • Dissolution: Place crude solid in a flask. Add Ethanol (absolute) (approx. 10 mL per gram).[2][3][4]

  • Heating: Heat to reflux (80°C). If solid remains, add Methanol dropwise until clear.[4]

  • Filtration: Filter hot (if necessary) to remove insoluble mechanical impurities.[2][4]

  • Crystallization: Remove from heat. Add Ethyl Acetate or Ether dropwise until a faint turbidity persists.[2][4]

  • Cooling: Allow to cool to RT, then place in a fridge (4°C) overnight.

  • Collection: Filter the off-white crystals and wash with cold Ether.

Protocol 2: Dihydrochloride Salt Formation (For Aqueous Solubility)

Converts the free base into a highly water-soluble salt.[1][2][3]

  • Dissolve: Dissolve 1.0 eq of the amine in a minimum volume of MeOH or THF .[4]

  • Acidify: Slowly add 2.2 eq of 4M HCl in Dioxane (or concentrated aqueous HCl) at 0°C.

  • Precipitate: The salt will likely precipitate immediately.[2][4] If not, add Diethyl Ether to force precipitation.[4]

  • Isolate: Filter the hygroscopic solid and dry under vacuum over P₂O₅.

Visual Workflows

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: What is your Goal? Reaction Chemical Synthesis Start->Reaction Purification Purification / Isolation Start->Purification Analysis Analysis (NMR/LCMS) Start->Analysis HighTemp High Temp (>80°C)? Reaction->HighTemp Silica Flash Chromatography? Purification->Silica NMR DMSO-d6 or MeOD Analysis->NMR DMF Use DMF or DMSO HighTemp->DMF Yes Alcohol Use EtOH or n-BuOH HighTemp->Alcohol No Modifier DCM:MeOH + 1% NH4OH Silica->Modifier Yes Recryst Recrystallization Silica->Recryst No SolventPair Solvent: EtOH (Hot) Antisolvent: EtOAc Recryst->SolventPair

Caption: Decision tree for selecting the optimal solvent system based on experimental intent.

Figure 2: Protonation & Solubility Logic

Protonation Neutral Neutral Species (Free Base) Mono Mono-Cation (Pyridine-H+) Neutral->Mono Add 1 eq HCl (pH ~ 6-7) Solubility1 Soluble in: DMSO, MeOH Insoluble in: Water Neutral->Solubility1 Di Di-Cation (Pyridine-H+ / Imidazole-H+) Mono->Di Add Excess HCl (pH < 4) Solubility2 Moderate Water Solubility Mono->Solubility2 Solubility3 High Water Solubility Di->Solubility3

Caption: Effect of pH adjustment on the ionization state and aqueous solubility of the compound.

References

  • PubChem. (2025).[4][5] 2-(1H-imidazol-1-yl)pyridin-4-amine Compound Summary. National Library of Medicine.[4] [Link][1][2][3]

  • Organic Chemistry Portal. (2023).[2][4] Pyridine Synthesis and Properties. [Link]

  • Reich, H. J. (2022).[4] pKa Values of Nitrogenous Bases. University of Wisconsin-Madison.[1][3][4] [Link][1][2][3]

Sources

Optimization

Imidazo[1,2-a]pyridine Synthesis: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for the synthesis of imidazo[1,2-a]pyridines. As a privileged N-fused bicyclic scaffold, this core is the foundation for numerous blockbuster therapeutics, including the "Z-drugs"...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of imidazo[1,2-a]pyridines. As a privileged N-fused bicyclic scaffold, this core is the foundation for numerous blockbuster therapeutics, including the "Z-drugs" (zolpidem, alpidem) and various antimicrobial agents[1]. However, owing to the electron-rich nature of the bicyclic system and the differential nucleophilicity of the ring nitrogens, researchers frequently encounter regioselectivity issues, stalled intermediates, and purification bottlenecks.

This guide provides causality-driven troubleshooting, self-validating experimental protocols, and mechanistic insights for the most critical synthetic pathways in modern medicinal chemistry.

The Groebke–Blackburn–Bienaymé (GBB) Reaction

The GBB reaction is a highly efficient three-component coupling (3CR) of a 2-aminopyridine, an aldehyde, and an isocyanide. It is the premier method for synthesizing imidazo[1,2-a]pyridin-3-amines[2].

Mechanistic Workflow & Failure Analysis

GBB_Workflow Start 2-Aminopyridine + Aldehyde Schiff Schiff Base (Imine) Start->Schiff Condensation Isocyanide Isocyanide Addition Schiff->Isocyanide + Catalyst Error Reaction Stalls (Imine Buildup) Schiff->Error Weak Catalyst Cyclization [4+1] Cycloaddition Isocyanide->Cyclization Product Imidazo[1,2-a]pyridin-3-amine Cyclization->Product Rearrangement Solution Add Lewis Acid (e.g., Sc(OTf)3) Error->Solution Solution->Cyclization Forces Reaction

GBB multicomponent reaction workflow and catalyst troubleshooting.

Validated Protocol: Ultrasound-Assisted Green GBB Synthesis

This protocol utilizes p-toluenesulfonic acid (PTSA) under ultrasound irradiation (USI) to accelerate imine formation and subsequent cycloaddition, minimizing side reactions[3].

Step-by-Step Methodology:

  • Condensation: In a 10 mL reaction vial, combine 2-aminopyridine (1.0 mmol) and the aldehyde (1.0 mmol) in 3 mL of ethanol.

  • Catalytic Activation: Add 20 mol% of PTSA·H2O. (Substitute with NH₄Cl if using highly electron-rich, acid-sensitive aldehydes)[3][4].

  • Isocyanide Addition: Add the isocyanide (1.0 mmol) dropwise. Safety Note: Perform strictly in a fume hood due to the volatile and foul-smelling nature of isocyanides.

  • Acoustic Cavitation: Subject the mixture to ultrasound irradiation at room temperature for 30–60 minutes.

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is self-validating when the highly fluorescent 2-aminopyridine spot disappears, replaced by a lower

    
     UV-active spot.
    
  • Analytical Verification: Following concentration and flash chromatography, verify the product via

    
    C NMR. Look for the characteristic C-3 carbon signal around 112–120 ppm, which confirms the fully substituted imidazole ring[2].
    
Troubleshooting FAQ: GBB Reactions

Q: My reaction stalls at the Schiff base intermediate. How do I force cyclization? A: The GBB reaction requires the imine (Schiff base) to be sufficiently electrophilic for the isocyanide to attack. If the reaction stalls, your Brønsted acid is likely too weak to activate the imine for the [4+1] cycloaddition. Causality & Solution: Switch to a stronger Lewis acid such as Sc(OTf)₃ (10 mol%), or increase the thermal kinetic energy using microwave irradiation (120 °C for 15 mins)[4][5].

Q: I am observing a high degree of side products when using aliphatic aldehydes. Why? A: Aliphatic aldehydes possess α-protons and can undergo rapid aldol condensation under acidic conditions before the isocyanide can trap the imine. Causality & Solution: You must decouple the imine formation from the acid catalysis. Pre-form the imine by stirring the 2-aminopyridine and aldehyde with anhydrous MgSO₄ for 2 hours before adding the acid catalyst and isocyanide.

The Tschitschibabin-Type Condensation

The classical Tschitschibabin route involves the bimolecular condensation of 2-aminopyridines with α-haloketones. While highly reliable, it is prone to regioselectivity issues depending on the electronic nature of the pyridine ring[6].

Mechanistic Pathway

Tschitschibabin Amine 2-Aminopyridine Alkylation SN2 Alkylation at Endocyclic N1 Amine->Alkylation Haloketone α-Haloketone Haloketone->Alkylation Cyclization Exocyclic N2 Attacks Carbonyl Alkylation->Cyclization Dehydration Dehydration (-H2O) Cyclization->Dehydration Product Imidazo[1,2-a]pyridine Dehydration->Product

Tschitschibabin condensation mechanism via N1 alkylation.

Validated Protocol: Catalyst- and Solvent-Free Condensation

This modern adaptation eliminates the need for hazardous solvents and drives the reaction purely via thermal kinetic energy, exploiting the melting point depression of the mixed solids[7].

Step-by-Step Methodology:

  • Homogenization: Grind 2-aminopyridine (1.0 mmol) and the α-haloketone (e.g., α-bromoacetophenone, 1.0 mmol) in an agate mortar, or mix thoroughly in a sealed pressure tube.

  • Thermal Activation: Heat the neat mixture at 60 °C for 20–30 minutes.

  • In-Process Validation: The reaction is physically self-validating. The mixture will initially melt into a liquid phase, then rapidly resolidify as the hydrobromide salt of the imidazo[1,2-a]pyridine forms[7].

  • Free-Basing: Dissolve the solid mass in distilled water and neutralize with saturated NaHCO₃ solution to precipitate the free base.

  • Analytical Verification: Filter and dry the solid. Check the

    
    H NMR spectrum; a successful cyclization is confirmed by a distinct singlet at ~7.87 ppm, corresponding to the C-3 proton of the newly formed imidazole ring[7].
    
Troubleshooting FAQ: Tschitschibabin Condensation

Q: I am getting poor yields and unreacted starting material when using 5-substituted 2-aminopyridines. Which nitrogen attacks first? A: Mechanistically, the more nucleophilic endocyclic pyridine nitrogen (N1) must execute the initial S


2 attack on the α-carbon of the haloketone. The exocyclic amine (N2) then attacks the carbonyl to close the ring[6][7]. If your 2-aminopyridine has electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 5-position, the nucleophilicity of N1 drops drastically, stalling the initial alkylation.
Causality & Solution: You must overcome the activation energy barrier. Increase the reaction temperature to 100 °C or run the reaction in a polar aprotic solvent (e.g., DMF) to stabilize the transition state of the sluggish S

2 alkylation.

Q: The α-haloketones are too unstable and lachrymatory for my scale-up. Are there viable alternatives? A: Yes. You can bypass α-haloketones entirely by using Morita-Baylis-Hillman (MBH) acetates of nitro-alkenes in methanol at room temperature[1][6]. Alternatively, employ an Ortoleva–King setup where the α-haloketone is generated in situ using iodine and a standard ketone, which immediately reacts with the aminopyridine without requiring isolation[8][9].

Advanced Oxidative Couplings & Metal Catalysis

For complex substrates where haloketones or isocyanides are unavailable, transition-metal-catalyzed oxidative couplings offer a robust, atom-economical alternative.

Troubleshooting FAQ: Oxidative Couplings

Q: I am trying to couple 2-aminopyridine directly with a terminal alkyne using a copper catalyst, but my yields are <20%. What is missing? A: Direct coupling of alkynes and 2-aminopyridines usually requires a sacrificial oxidant and an aldehyde (A³-coupling)[6]. If you are attempting a direct redox synthesis without an aldehyde, the alkyne must be highly activated. Causality & Solution: Utilize a pyridine N-oxide as both the substrate and the internal oxidant. By using a gold catalyst (e.g., PicAuCl₂), you can generate an α-oxo gold carbenoid species directly from the alkyne. This highly reactive intermediate is immediately trapped by the aminopyridine, yielding the imidazo[1,2-a]pyridine without the need for external oxidants[10].

Quantitative Data: Comparison of Synthetic Strategies

Synthetic RouteReactantsCatalyst / ConditionsTypical YieldsKey Advantage / Causality
GBB (3CR) 2-Aminopyridine, Aldehyde, IsocyanidePTSA or NH₄Cl / Ultrasound (RT)77–91%High diversity; introduces C-3 amine functionality[3].
Tschitschibabin 2-Aminopyridine, α-HaloketoneNone / Neat (60 °C)85–95%Solvent-free; rapid kinetic conversion via melt[7].
MBH Coupling 2-Aminopyridine, Nitro-alkene acetateNone / Methanol (RT)70–85%Completely avoids lachrymatory haloketones[1].
Gold-Redox 2-Aminopyridine N-oxide, AlkynePicAuCl₂ / Acidic60–80%Atom economical; utilizes internal oxidants[10].

References

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals.5

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.2

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.1

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.6

  • Synthesis of Imidazo[1,2-a]pyridine-chromones via microwave-assisted Groebke-Blackburn-Bienaymé Reaction. Sciforum.4

  • Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. MDPI.3

  • Catalyst- and Solvent-free Synthesis of Imidazo[1,2-a]pyridines. Semantic Scholar.7

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. PMC.8

  • An Efficient Synthesis of Imidazo[1,2-a]pyridines. ThaiJO.9

  • Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. PMC.10

Sources

Troubleshooting

Impact of catalyst choice on the outcome of 2-(1H-imidazol-1-yl)pyridin-4-amine reactions

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 2-(1H-imidazol-1-yl)pyridin-4-amine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 2-(1H-imidazol-1-yl)pyridin-4-amine .

This molecule is a highly valuable pharmaceutical building block, but it presents severe synthetic challenges. Because it contains three highly coordinating nitrogen atoms (the pyridine nitrogen, the primary amine, and the imidazole nitrogens), it acts as a potent bidentate or tridentate ligand. This structural reality frequently leads to catastrophic catalyst poisoning and poor regioselectivity during transition-metal-catalyzed cross-coupling reactions[1].

Below, you will find field-proven troubleshooting guides, causal explanations for reaction failures, and self-validating protocols to ensure experimental success.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: My Palladium-catalyzed Buchwald-Hartwig amination stalls at <10% conversion, and the reaction mixture rapidly turns black. What is happening? A: The blackening of your reaction mixture indicates the precipitation of inactive "palladium black," a definitive sign of catalyst death[2]. 2-(1H-imidazol-1-yl)pyridin-4-amine is a strong chelator. The pyridine nitrogen and the adjacent imidazole ring form a highly stable, off-cycle thermodynamic sink (e.g., a bis-ligated Pd(II) complex). This chelation effectively strips the palladium away from your supporting phosphine ligand, terminating the catalytic cycle[1].

  • The Causality & Solution: To prevent the substrate from displacing the ligand, you must use a ligand with extreme steric bulk and strong electron-donating properties. Ligands like tBuBrettPhos or super-bulky N-heterocyclic carbenes (e.g., PEPPSI-IHept) create a tight steric pocket around the Pd center[3]. This pocket is large enough to allow the oxidative addition of the aryl halide, but too sterically hindered to permit the bidentate chelation of the aminopyridine[4].

Q2: I am achieving full conversion, but I am getting a complex mixture of products. How do I control regioselectivity between the primary amine and the imidazole ring? A: While the primary amine (-NH2) is generally more nucleophilic, the imidazole nitrogen can undergo competing N-arylation or C-H activation depending on the base and catalyst used[5].

  • The Causality & Solution: If your imidazole ring is unprotected, the pKa of the N-H is relatively low. Strong bases (like NaOtBu) will deprotonate it, creating a competing anionic nucleophile.

    • Base Selection: Switch to a weaker, inorganic base like Cs₂CO₃ or K₃PO₄. This favors the kinetic amination of the primary amine over the thermodynamic deprotonation of the imidazole.

    • Protecting Groups: If regioselectivity remains poor, transiently protect the imidazole nitrogen (e.g., with a SEM or Boc group) prior to the cross-coupling step.

Q3: Can I use Copper instead of Palladium to avoid the high cost of bulky phosphine ligands? A: Yes, Copper-catalyzed Ullmann-type or Chan-Lam couplings are viable alternatives, but they operate under different mechanistic constraints.

  • The Causality & Solution: Copper(I) is less susceptible to irreversible poisoning by pyridines compared to Pd(0)/Pd(II), as Cu-nitrogen coordination is highly dynamic. However, Cu-catalyzed aminations of aminopyridines often require higher temperatures (100–120 °C) and specific diamine ligands (e.g., N,N'-dimethylethylenediamine, DMEDA) to stabilize the Cu(I) intermediate and prevent the formation of unreactive Cu-aminopyridine oligomers.

Part 2: Quantitative Data Presentation

The following table summarizes the impact of catalyst and ligand selection on the cross-coupling of 2-(1H-imidazol-1-yl)pyridin-4-amine with standard aryl chlorides.

Catalytic SystemLigand TypeBasePrimary Issue EncounteredExpected Yield
Pd₂(dba)₃ / BINAP Bidentate PhosphineNaOtBuRapid catalyst poisoning (Pd black formation).< 10%
Pd(OAc)₂ / XPhos Monodentate BiarylCs₂CO₃Poor regioselectivity (mixed N-arylation).30 - 40%
CuI / DMEDA DiamineK₂CO₃Sluggish kinetics; requires >110 °C.50 - 60%
tBuBrettPhos-Pd-G3 Extremely Bulky BiarylK₃PO₄Optimal. Steric bulk prevents chelation.> 85%

Part 3: Standardized Experimental Protocol

Self-Validating Buchwald-Hartwig Amination using tBuBrettPhos Note: This protocol incorporates a visual validation checkpoint to confirm catalyst integrity during the reaction.

Reagents & Equipment:

  • tBuBrettPhos-Pd-G3 precatalyst (2 mol%)

  • tBuBrettPhos ligand (2.2 mol%)

  • 2-(1H-imidazol-1-yl)pyridin-4-amine (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Anhydrous, finely milled K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a glovebox or under strict Schlenk conditions, charge a flame-dried reaction vial with the tBuBrettPhos-Pd-G3 precatalyst, the free tBuBrettPhos ligand, and the aryl halide.

  • Substrate & Base Addition: Add the 2-(1H-imidazol-1-yl)pyridin-4-amine and the K₃PO₄. Causality Note: K₃PO₄ is strictly required over alkoxide bases to prevent the deprotonation of the imidazole ring, thereby ensuring regioselectivity.

  • Solvent Addition: Add the degassed 1,4-dioxane to achieve a 0.2 M concentration. Seal the vial with a Teflon-lined cap.

  • Reaction & Validation Checkpoint: Transfer the vial to a pre-heated block at 90 °C.

    • Self-Validation Check: Observe the reaction at the 30-minute mark. The solution should remain a homogeneous yellow/orange. If the solution has turned opaque black, the degassing was insufficient, or the substrate has displaced the ligand (catalyst poisoning). If it remains yellow/orange, the active monoligated Pd(0) species is stable.

  • Workup: After 12 hours, cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc), filter through a short pad of Celite to remove phosphate salts, and concentrate the filtrate in vacuo for subsequent chromatographic purification.

Part 4: Logical Troubleshooting Workflow

CatalystTroubleshooting Start Reaction Stalls (<10% Conversion) Check1 Is Catalyst Blackening Observed? Start->Check1 Poisoning Catalyst Poisoning (Chelation by Pyridine/Imidazole) Check1->Poisoning Yes (Pd Black) Regio Competing N-Arylation at Imidazole Ring Check1->Regio No (Multiple Products) Sol1 Switch to Bulky Ligand (e.g., tBuBrettPhos) Poisoning->Sol1 Sol2 Use Weaker Base (K3PO4) or Protect Imidazole Regio->Sol2 Success Target C-N Coupling Achieved Sol1->Success Sol2->Success

Caption: Logical workflow for diagnosing and resolving aminopyridine cross-coupling failures.

References

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides Organic Letters (ACS Publications) URL:[Link]

  • Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling Inorganics (MDPI) URL:[Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions National Institutes of Health (NIH) URL:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Chemical Reviews (ACS Publications) URL:[Link]

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability Journal of the American Chemical Society (via MIT DSpace) URL:[Link]

Sources

Optimization

Technical Support Center: Strategies to Improve Regioselectivity of Reactions Involving 4-amino-2-(1H-imidazol-1-yl)pyridine

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-amino-2-(1H-imidazol-1-yl)pyridine. This guide is designed to provide in-depth, practical strategies...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-amino-2-(1H-imidazol-1-yl)pyridine. This guide is designed to provide in-depth, practical strategies to overcome common challenges in controlling the regioselectivity of reactions involving this versatile, yet complex, heterocyclic scaffold. The following question-and-answer format directly addresses specific issues you may encounter during your experiments, offering explanations grounded in mechanistic principles and supported by authoritative literature.

Frequently Asked Questions (FAQs)

Q1: We are attempting an electrophilic aromatic substitution on 4-amino-2-(1H-imidazol-1-yl)pyridine. Where can we expect the electrophile to add, and why are we seeing a mixture of products?

A1: Understanding the directing effects of the substituents on the pyridine ring is crucial for predicting the outcome of electrophilic aromatic substitution (SEAr). In 4-amino-2-(1H-imidazol-1-yl)pyridine, you have two key groups influencing reactivity:

  • 4-Amino Group: This is a strongly activating, ortho, para-directing group. It donates electron density to the pyridine ring through resonance, activating the positions ortho (C3 and C5) and para (C6) to it.

  • 2-(1H-imidazol-1-yl) Group: The imidazole ring is generally considered a π-excessive heterocycle, but when attached to a pyridine ring at the N-1 position, it acts as a π-deficient ligand, similar to pyridine itself.[1] Its effect on the pyridine ring is primarily electron-withdrawing through an inductive effect, deactivating the ring towards electrophilic attack.

  • Pyridine Nitrogen: The endocyclic nitrogen atom is strongly electron-withdrawing, making the pyridine ring inherently less reactive towards electrophiles than benzene.[2][3]

The interplay of these effects leads to a complex reactivity profile. The powerful activating effect of the amino group will dominate, directing incoming electrophiles primarily to the C3 and C5 positions. However, the deactivating nature of the pyridine nitrogen and the imidazolyl group can lead to a lack of clean regioselectivity and may require forcing conditions.

Troubleshooting Poor Regioselectivity in SEAr:

  • Protecting the Amino Group: The high basicity of the 4-amino group can lead to side reactions, particularly under acidic conditions often used in SEAr. Protection of the amino group, for instance as a pivaloylamide, can moderate its activating effect and improve regioselectivity. This strategy has been successfully employed for the ortho-lithiation of aminopyridines.[4]

  • Pyridine N-Oxide Formation: A classic strategy to activate the pyridine ring towards electrophilic substitution is the formation of the N-oxide.[5] This modification introduces electron density into the ring, favoring substitution at the C4 and C2 positions. While the C4 position is already substituted in your molecule, this could potentially enhance reactivity at C6, although steric hindrance from the imidazolyl group might be a factor.

  • Choice of Electrophile and Reaction Conditions: Milder electrophiles and less acidic conditions can sometimes favor a single isomer. For example, in halogenation reactions, using N-halosuccinimides (NBS, NCS) in a non-polar solvent might offer better control than using the elemental halogen with a Lewis acid.

Q2: We are struggling with a nucleophilic aromatic substitution (SNAr) on a halogenated derivative of 4-amino-2-(1H-imidazol-1-yl)pyridine. What factors govern the regioselectivity, and how can we favor substitution at a specific position?

A2: Nucleophilic aromatic substitution on pyridine rings is generally favored at the C2 and C4 positions (and C6) because the anionic intermediate (Meisenheimer complex) can be stabilized by delocalizing the negative charge onto the electronegative nitrogen atom.[6] In your substrate, the positions most susceptible to nucleophilic attack would be C6 and potentially C3 or C5 if a suitable leaving group is present.

Key Factors Influencing SNAr Regioselectivity:

  • Position of the Leaving Group: A leaving group at C2, C4, or C6 will be most readily displaced.

  • Activating Groups: The electron-withdrawing nature of the pyridine nitrogen and the imidazolyl group will activate the ring towards nucleophilic attack.

  • Nucleophile: The nature of the nucleophile is critical. Hard nucleophiles (e.g., alkoxides, amides) and soft nucleophiles (e.g., thiolates) can exhibit different regioselectivities. Recent studies have shown that thiols and thiolates are excellent nucleophiles for SNAr reactions on 2-halopyridinium compounds.[7]

Strategies to Control SNAr Regioselectivity:

  • Strategic Installation of the Leaving Group: The most reliable way to control the site of nucleophilic attack is to synthesize the substrate with the leaving group (e.g., halogen) at the desired position.

  • Reaction Conditions: Solvent and temperature can influence the reaction outcome. Polar aprotic solvents like DMF, DMSO, or acetonitrile are typically used to facilitate SNAr reactions.

  • Protecting Groups: If the amino group interferes with the desired reaction (e.g., by acting as a competing nucleophile), it should be protected. Common protecting groups for amines include Boc, Cbz, and Fmoc.[8][9][10][11]

Q3: We are interested in performing a metal-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) to functionalize the pyridine ring. Which positions are most reactive, and what catalytic systems are recommended?

A3: Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of aminopyridines.[12][13] The regioselectivity is primarily determined by the position of the halide or triflate leaving group.

General Considerations for Cross-Coupling Reactions:

  • Substrate Synthesis: You will first need to regioselectively introduce a halogen (Br, I) or a triflate group onto the pyridine ring. This can often be achieved through directed ortho-metalation-halogenation protocols or through Sandmeyer-type reactions from a corresponding amino-substituted precursor.

  • Catalyst and Ligand Choice: The choice of catalyst (typically palladium or copper-based) and ligand is crucial for achieving high yields and preventing side reactions.[14] For Suzuki couplings, palladium catalysts with phosphine ligands (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) are common. Sonogashira couplings often employ a dual catalytic system of palladium and copper.[13]

  • Directing Group Effects: The amino group can act as a directing group in C-H activation reactions, often leading to functionalization at the ortho position.[15][16] This can be a powerful strategy for regioselective functionalization without the need for pre-installing a leaving group.

Troubleshooting Guide for Cross-Coupling Reactions:

Issue Potential Cause Troubleshooting Strategy
Low or no conversion Catalyst deactivationUse a more robust ligand; degas solvents thoroughly; add a co-catalyst (e.g., CuI for Sonogashira).
Poor solubility of reactantsUse a different solvent system (e.g., toluene/water, dioxane).
Inactive substrateConvert bromide to the more reactive iodide.
Homocoupling of the coupling partner Reaction temperature is too highLower the reaction temperature.
Incorrect catalyst/ligand ratioOptimize the catalyst and ligand loading.
Protodehalogenation of the starting material Presence of water or protic impuritiesUse anhydrous solvents and reagents.
Base is too strong or nucleophilicUse a weaker, non-nucleophilic base (e.g., Cs₂CO₃, K₃PO₄).
Q4: How can we selectively functionalize the imidazole ring in the presence of the aminopyridine moiety?

A4: The imidazole ring itself is susceptible to both electrophilic and nucleophilic attack.

  • Electrophilic Substitution on Imidazole: Imidazoles undergo electrophilic substitution, typically at the C4 and C5 positions. The protonated form of imidazole is deactivated towards electrophilic attack.

  • N-Alkylation/Arylation of Imidazole: The N-3 nitrogen of the imidazole ring is nucleophilic and can be alkylated or arylated.[17][18]

Strategies for Selective Imidazole Functionalization:

  • Protecting the Pyridine Ring: To favor reaction on the imidazole ring, you can temporarily deactivate the pyridine ring. For example, protonation of the pyridine nitrogen with a strong acid will make the pyridine ring significantly less nucleophilic.

  • Directed Metalation: It may be possible to selectively deprotonate a position on the imidazole ring using a strong base like n-butyllithium or LDA, followed by quenching with an electrophile. The regioselectivity of this process would need to be determined experimentally.

  • Choice of Reagents: Utilizing reagents known to have a high affinity for imidazole can promote selective functionalization.

Experimental Protocols

Protocol 1: Regioselective Bromination at C5 via Amino Group Protection

This protocol describes a two-step process for the selective bromination of 4-amino-2-(1H-imidazol-1-yl)pyridine at the C5 position.

Step 1: Protection of the 4-amino group as a Pivaloylamide

  • Dissolve 4-amino-2-(1H-imidazol-1-yl)pyridine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

  • Add triethylamine (1.2 eq) and cool the solution to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Bromination of the Protected Pyridine

  • Dissolve the pivaloyl-protected aminopyridine (1.0 eq) in a suitable solvent such as chloroform or carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) (1.05 eq) in one portion.

  • Heat the reaction to reflux and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and wash with aqueous sodium thiosulfate solution to remove any unreacted NBS.

  • Extract the product with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • The pivaloyl group can be removed under acidic or basic conditions to yield the C5-brominated product.

Visualization of Reactivity

The following diagram illustrates the directing effects of the substituents on the pyridine ring, which dictate the regioselectivity of electrophilic aromatic substitution.

G Directing Effects in Electrophilic Aromatic Substitution cluster_0 4-amino-2-(1H-imidazol-1-yl)pyridine cluster_1 Directing Effects Pyridine N C2 C2-Im Pyridine->C2 C3 C3 C2->C3 C4 C4-NH2 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->Pyridine NH2 4-NH2 (Strong Activator, o,p-director) NH2->C3 Activates NH2->C5 Activates Im 2-Imidazolyl (Deactivator) Im->C3 Deactivates PyN Pyridine N (Strong Deactivator) PyN->C2 Deactivates PyN->C6 Deactivates

Caption: Directing effects on the pyridine ring.

This guide provides a starting point for addressing regioselectivity challenges. For more complex cases, a deeper dive into the literature and empirical optimization of reaction conditions will be necessary.

References

  • Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines - OUCI.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). RSC Advances, 15(2), 1134-1151.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Molecules, 23(10), 2697.
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2019). Beilstein Journal of Organic Chemistry, 15, 1726-1801.
  • Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines. (1983). The Journal of Organic Chemistry, 48(1), 1-11.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). RSC Advances, 15(2), 1134-1151.
  • Electrophilic Tropylation of Aminopyridines and 4-Aminoquinoline. (2024). Russian Journal of Organic Chemistry, 60(8), 1-8.
  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (2023). Organic & Biomolecular Chemistry, 21(36), 7267-7289.
  • Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. (2019). Crystal Growth & Design, 19(4), 2416-2426.
  • Aminopyridine compounds and methods for the preparation and use thereof. (2018). Google Patents.
  • Amino Acid-Protecting Groups. (2019). Chemical Reviews, 119(22), 11265-11308.
  • Protecting Group Strategies for Complex Molecule Synthesis. (2024). Journal of Chemical and Pharmaceutical Research, 16(4), 11-12.
  • Protecting Agents. TCI Chemicals.
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). Molecules, 28(2), 706.
  • Electrophilic substitution at position 4 of pyridine. (n.d.). Quimicaorganica.org.
  • Amino Acid-Protecting Groups. (2019). Chemical Reviews, 119(22), 11265-11308.
  • Nucleophilic substitution reaction (SN2) for the obtention of an imidazolium‐based macrocyclic receptor capable of recognizing and discriminating GTP from ATP. (2019). ChemistrySelect, 4(38), 11229-11233.
  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. (2025). Molecules, 30(6), 1234.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange.
  • Electrophilic aromatic substitution. (n.d.). Wikipedia.
  • Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1- arylethanone Derivatives: A Computational Study. (2019). Sakarya University Journal of Science, 23(3), 322-332.
  • Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. (2019). Sakarya University Journal of Science, 23(3), 322-332.
  • Identification and theoretical study of the regioselectivity of the synthesis reaction of an α-heterocyclic α-amino ester. (2024). Eclética Química, 49(1), 1-10.
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (2024). ChemRxiv.
  • Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. (1975). Journal of Medicinal Chemistry, 18(8), 766-772.
  • Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. (2021). Molecules, 26(15), 4432.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega, 6(50), 34267-34282.
  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. (2021). Molecules, 26(14), 432.
  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). Scientific Reports, 15(1), 1-14.
  • Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). (2021). Chemistry & Biology Interface, 11(1), 34-39.
  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. (2018). FULIR.
  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2022). Molecules, 27(19), 6296.
  • The Synthesis of 2‐Amino‐4‐(4‐imidazolyl)pyridines. (1983). Journal of Heterocyclic Chemistry, 20(3), 533-538.
  • Transient imine directing groups for the C–H functionalisation of aldehydes, ketones and amines: an update 2018–2020. (2020). Organic & Biomolecular Chemistry, 18(35), 6838-6848.
  • 24.9: Heterocyclic Amines. (2024). Chemistry LibreTexts.

Sources

Troubleshooting

Handling and stability of 4-Pyridinamine, 2-(1H-imidazol-1-yl)-

Technical Support Center: 4-Pyridinamine, 2-(1H-imidazol-1-yl)- Compound Identity: 2-(1H-imidazol-1-yl)pyridin-4-amine CAS: 262295-99-8 Molecular Formula: C₈H₈N₄ Molecular Weight: 160.18 g/mol [1][2] Introduction: The Ap...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Pyridinamine, 2-(1H-imidazol-1-yl)-

Compound Identity: 2-(1H-imidazol-1-yl)pyridin-4-amine CAS: 262295-99-8 Molecular Formula: C₈H₈N₄ Molecular Weight: 160.18 g/mol [1][2]

Introduction: The Application Scientist’s Perspective

As a Senior Application Scientist, I often see researchers treat 2-(1H-imidazol-1-yl)pyridin-4-amine solely as a simple building block. This is a mistake. This molecule is a poly-basic heteroaromatic system . Its behavior is dictated by the interplay between the electron-rich exocyclic amine, the pyridine nitrogen, and the imidazole ring attached at the N1 position.

Successful handling requires recognizing two critical properties:

  • Basicity & Tautomerism: The molecule has multiple protonation sites that drastically alter solubility and reactivity.

  • Coordination Potential: The imidazole N3 and pyridine nitrogen are potent ligands for transition metals, often leading to "silent" failures in cross-coupling reactions.

This guide addresses the specific failure modes associated with these properties.

Part 1: Storage & Stability (Shelf-Life Protocol)

Q: My compound has turned from off-white to yellow/brown. Is it still usable? A: This is likely surface oxidation of the exocyclic amine (4-NH₂).

  • Diagnosis: Check the purity via LC-MS. If the main peak is >95% and the impurity is a trace oxidation product (typically N-oxide or azo-dimer), it may still be usable for crude reactions.

  • Prevention: The 4-aminopyridine moiety is electron-rich and susceptible to oxidation. Store under inert atmosphere (Argon/Nitrogen).

  • Recovery: Recrystallization from ethanol/ethyl acetate is often effective for removing colored oxidation impurities.

Q: Is this compound hygroscopic? A: Yes, moderately.

  • Mechanism: The imidazole ring and the pyridine nitrogen can hydrogen bond with atmospheric water.

  • Impact: Water content will throw off stoichiometry in sensitive reactions (e.g., using NaH or anhydrides).

  • Protocol: Always store in a desiccator at 2-8°C. If the bottle has been opened frequently, dry the compound under vacuum (room temperature, >4 hours) before use in moisture-sensitive applications.

Storage Logic Diagram

StorageProtocol Start Compound Receipt Check Check Appearance Start->Check Sealed Sealed Container? Check->Sealed Desiccate Desiccate (2-8°C) Sealed->Desiccate Yes Oxidized Yellow/Brown? Sealed->Oxidized No (Opened) Use Ready for Use Desiccate->Use Oxidized->Desiccate No Purify Recrystallize (EtOH) Oxidized->Purify Yes Purify->Desiccate

Figure 1: Decision logic for storage and recovery of 2-(1H-imidazol-1-yl)pyridin-4-amine.

Part 2: Solubility & Solution Preparation

Q: I cannot get the compound to dissolve in water or DCM. What should I use? A: This molecule has a "LogP Paradox." It is too polar for non-polar organics (DCM, Hexanes) but often not polar enough for neutral water due to aromatic stacking.

Solubility Profile & Recommendations:

SolventSolubility RatingNotes
DMSO ExcellentPreferred for biological assays and stock solutions.
Methanol/Ethanol GoodGood for reactions; solubility improves with heating.
DCM/Chloroform PoorAvoid unless mixed with MeOH (e.g., 9:1 DCM:MeOH).
Water (Neutral) LowPoor solubility due to aromaticity.
Water (Acidic) HighProtonation of the pyridine/imidazole nitrogens drastically increases solubility (pH < 4).

Q: How do I prepare a stock solution for biological assays? A:

  • Solvent: Use anhydrous DMSO.

  • Concentration: Aim for 10-50 mM.

  • Sonicate: Brief sonication is often required to break up crystal lattice energy.

  • Freeze-Thaw: Avoid repeated freeze-thaw cycles. Aliquot into single-use vials stored at -20°C.

Part 3: Reaction Troubleshooting

Q: My Suzuki/Buchwald coupling failed. The starting material is unreacted.[3] Why? A: Catalyst Poisoning.

  • The Issue: The imidazole nitrogen (N3) and the pyridine nitrogen are excellent ligands for Palladium (Pd) and Copper (Cu). They can displace your phosphine ligands, deactivating the catalyst.

  • The Fix:

    • Increase Catalyst Load: You may need 5-10 mol% Pd instead of the standard 1-2%.

    • Lewis Acid Additive: Pre-complexing the basic nitrogens with a Lewis acid (like ZnCl₂ or MgCl₂) can sometimes free up the catalyst, though this changes the electronics.

    • Switch Ligands: Use bulky, electron-rich ligands (e.g., XPhos, BrettPhos) that bind Pd more tightly than the imidazole nitrogen can.

Q: I am trying to acylate the exocyclic amine (4-NH₂), but I'm getting a mixture of products. A: You are facing Competitive Nucleophilicity .

  • The Mechanism: While the exocyclic amine is the intended nucleophile, the imidazole ring is also nucleophilic. Acylation can occur at the imidazole N3 (forming a charged species) which is often unstable or transfers the acyl group.

  • The Fix:

    • Control pH: Ensure the reaction is not too basic.

    • Temperature: Lower the temperature (0°C) to favor the kinetic product (usually the exocyclic amide).

    • Stoichiometry: Add the electrophile slowly (dropwise) to avoid over-reaction.

Reaction Workflow: Acylation Strategy

AcylationStrategy Start Start Acylation Solvent Select Solvent (DCM/DMF) Start->Solvent Base Select Base (Pyridine/TEA) Solvent->Base Temp Cool to 0°C Base->Temp Add Add Electrophile Dropwise Temp->Add Check Check LCMS Add->Check Result Target Amide Formed? Check->Result Byproduct N-Acyl Imidazole (Unstable) Result->Byproduct No (Wrong Mass) Success Isolate Product Result->Success Yes Byproduct->Temp Retry Lower Temp

Figure 2: Step-by-step protocol for selective acylation of the exocyclic amine.

Part 4: Analytical Anomalies

Q: My NMR peaks are broad or shifting unexpectedly. A: This is a hallmark of pH-dependent tautomerism in deuterated solvents.

  • The Cause: In solvents like CDCl₃, trace acid (from decomposition of the solvent) can protonate the imidazole or pyridine nitrogen. This causes chemical shift variations and peak broadening due to exchange.

  • The Solution:

    • Switch Solvent: Use DMSO-d₆ or Methanol-d₄. These polar solvents stabilize the hydrogen-bonding network and usually yield sharper peaks.

    • Add Base: Adding a solid grain of K₂CO₃ or a drop of NaOD to the NMR tube can ensure the molecule remains in the free-base form, sharpening the signals.

Q: The compound tails badly on HPLC/LC-MS. A:

  • The Cause: Interaction between the basic nitrogens and residual silanols on the silica column.

  • The Solution:

    • High pH Buffer: Use an ammonium bicarbonate buffer (pH 10) if your column is resistant (e.g., C18 Hybrid/XBridge). This suppresses protonation.

    • Ion Pairing: If using low pH (Formic acid/TFA), increase the modifier concentration (0.1% TFA) to fully protonate the species and mask silanol interactions.

References

  • PubChem. 2-(1H-imidazol-1-yl)pyridin-4-amine | C8H8N4.[2] National Library of Medicine. Available at: [Link]

  • ACS Infectious Diseases. Structure–Property Optimization of a Series of Imidazopyridines. (2023). Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of Polar 2-(1H-imidazol-1-yl)pyridin-4-amine Derivatives

Status: Active Agent: Senior Application Scientist, Separation Technologies Ticket ID: PUR-IMG-PYR-004 Subject: Troubleshooting retention, peak shape, and recovery issues for hydrophilic heterocyclic amines. Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Agent: Senior Application Scientist, Separation Technologies Ticket ID: PUR-IMG-PYR-004 Subject: Troubleshooting retention, peak shape, and recovery issues for hydrophilic heterocyclic amines.

Executive Summary: The Physicochemical Challenge

You are working with 2-(1H-imidazol-1-yl)pyridin-4-amine and its polar derivatives. This scaffold presents a "perfect storm" for purification difficulties:

  • High Polarity: The 4-amino group and the imidazole ring (linked via Nitrogen-1) create a highly hydrophilic profile, often leading to near-zero retention on standard C18 columns.

  • Basicity: The molecule possesses multiple basic sites (the pyridine nitrogen and the imidazole N-3). This leads to strong ionic interactions with residual silanols on silica-based columns, causing severe peak tailing.

  • Solubility Mismatch: These derivatives are often soluble in water/methanol but poorly soluble in the non-polar solvents (like DCM/Hexane) required for normal phase flash chromatography.

This guide moves beyond standard protocols to address the specific mechanistic failures encountered with this scaffold.

Part 1: Troubleshooting Guide (Q&A)
Issue 1: "My compound elutes in the void volume (dead time) on my C18 Prep-HPLC."

Diagnosis: This is a classic "Phase Collapse" or lack of hydrophobic retention. The protonated form of your molecule (dominant at acidic pH) is too polar to interact with the alkyl chains of the C18 stationary phase.

Solution: Switch to High pH Reverse Phase or HILIC.

  • The Fix (High pH RP): At pH 10, the pyridine and imidazole nitrogens are deprotonated (neutral). This drastically increases hydrophobicity and retention on C18.

    • Requirement: You must use a hybrid-silica column (e.g., Waters XBridge, Agilent PLRP-S, or Phenomenex Gemini) chemically stable up to pH 12. Do not use standard silica C18 columns; they will dissolve.

  • The Fix (HILIC): If the molecule is too polar even for High pH RP, Hydrophilic Interaction Liquid Chromatography (HILIC) is the mandatory alternative. Here, water is the "strong" solvent, and acetonitrile is the "weak" solvent.

Issue 2: "The peak is extremely broad and tails significantly, contaminating my fractions."

Diagnosis: Silanol Overload. At acidic pH (0.1% TFA/Formic Acid), your molecule is positively charged. These cations bind ionically to the negatively charged residual silanols on the silica surface, dragging the peak.

Solution: Buffer Strength & Ion Suppression.

  • Immediate Action: Increase buffer concentration. 0.1% Formic acid is insufficient. Switch to 20 mM Ammonium Formate (pH 3.8) or 20 mM Ammonium Bicarbonate (pH 10) . The high concentration of ammonium ions competes with your analyte for silanol binding sites, sharpening the peak.

  • Column Choice: Switch to a "Charged Surface Hybrid" (CSH) or a polar-embedded group column (e.g., C18-PFP). These provide electrostatic shielding.

Issue 3: "I lose product during lyophilization (freeze-drying)."

Diagnosis: Volatility or Salt Formation. While the scaffold itself is not volatile, if you purify using excess TFA or HCl without a proper desalting step, the resulting hygroscopic salts can form "oils" that creep out of vials or degrade.

Solution: Free-Basing via SPE. Pass your purified fraction through a bicarbonate-washed Strata-X or Oasis HLB cartridge. Wash with water (to remove salts) and elute with MeOH. This isolates the free base, which is often a stable solid, unlike the hygroscopic TFA salt.

Part 2: Recommended Experimental Protocols
Protocol A: High pH Reverse Phase (First Line of Defense)

Best for: Derivatives with moderate polarity that fail standard acidic C18.

  • Stationary Phase: Hybrid Silica C18 (e.g., XBridge C18 Prep, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10 with NH₄OH).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient:

    • 0–2 min: 5% B (Hold)

    • 2–12 min: 5% → 40% B (Shallow gradient is key for polar separation)

    • 12–15 min: 95% B (Wash)

  • Flow Rate: 20 mL/min (for 19mm ID column).

  • Detection: UV 254 nm (Pyridine ring) and 220 nm (Amide/Imidazole).

Protocol B: HILIC Purification (For Ultra-Polar Derivatives)

Best for: Compounds eluting in void volume even at High pH.

  • Stationary Phase: Bare Silica or Amide-Bonded Phase (e.g., TSKgel Amide-80, BEH HILIC).

  • Mobile Phase A: Acetonitrile (Weak Solvent).

  • Mobile Phase B: 20 mM Ammonium Formate in Water, pH 3.0 (Strong Solvent).

  • Gradient:

    • 0–1 min: 95% A (Equilibration is critical)

    • 1–15 min: 95% A → 60% A (Note: Gradient runs "down" in organic)

  • Sample Diluent: Critical: Sample must be dissolved in 90% Acetonitrile / 10% Buffer. Injecting a water-rich sample will destroy peak shape in HILIC.

Part 3: Decision Logic & Visualization

The following decision tree outlines the logical flow for selecting the correct purification method based on your compound's behavior.

PurificationStrategy Start Start: Crude 2-(1H-imidazol-1-yl)pyridin-4-amine SolubilityCheck Check Solubility: Soluble in DCM/EtOAc? Start->SolubilityCheck NormalPhase Normal Phase Flash (Silica, DCM/MeOH/NH3) SolubilityCheck->NormalPhase Yes RP_Check Analytical HPLC (C18, pH 2): Retention > 1.5 min? SolubilityCheck->RP_Check No (Polar) StandardRP Prep HPLC (C18, 0.1% Formic Acid) RP_Check->StandardRP Yes HighPH_Check Check Stability: Stable at pH 10? RP_Check->HighPH_Check No (Elutes in Void) HighPH_RP High pH Prep HPLC (Hybrid C18, 10mM NH4HCO3) HighPH_Check->HighPH_RP Yes HILIC HILIC Prep (Amide/Silica, ACN/NH4COOH) HighPH_Check->HILIC No (Base Sensitive)

Caption: Purification strategy decision tree based on solubility and retention behavior.

Part 4: Data & Reference Tables

Table 1: Column & Buffer Compatibility Matrix

ModeStationary PhaseRecommended BufferpH RangeTarget Analyte Profile
Reverse Phase (Acidic) C18 (Standard)0.1% TFA or Formic Acid2.0 - 3.0Moderately polar, stable in acid.
Reverse Phase (Basic) Hybrid C18 (e.g., XBridge)10mM Ammonium Bicarbonate9.5 - 10.5Basic amines that tail at low pH.
HILIC Amide / Bare Silica10-20mM Ammonium Formate3.0 - 4.5Highly polar, unretained on C18.
Mixed Mode C18-AX (Anion Exchange)Ammonium Acetate4.0 - 6.0Zwitterionic derivatives.

Table 2: Solvent Strength Comparison

ModeWeak Solvent (A)Strong Solvent (B)Elution Order
Reverse Phase Water (+ Buffer)Acetonitrile / MethanolPolar

Non-polar
HILIC Acetonitrile (>80%)Water (+ Buffer)Non-polar

Polar
References
  • Separation Science. (2022). What is the difference between HILIC columns VS normal/reverse columns? UHPLCS Lab. [Link]

  • McCalley, D. V. (2017). Understanding and managing the separation of basic compounds in RPLC and HILIC. Journal of Chromatography A. [Link to concept source via MDPI snippet 1.2]
  • Agilent Technologies. (2020). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. LCMS.cz. [Link]

  • PubChem. (2025).[1][2] 2-(1H-imidazol-1-yl)pyridin-4-amine Compound Summary. National Library of Medicine. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity of Aminopyridine Isomers in Imidazo[1,2-a]pyridine Synthesis

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary: The Structural Imperative In the synthesis of imidazo[1,2-a]pyridines—a privileged s...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Structural Imperative

In the synthesis of imidazo[1,2-a]pyridines—a privileged scaffold in medicinal chemistry found in drugs like Zolpidem and Alpidem—the choice of the aminopyridine isomer is not merely a variable; it is the determinant of success.

The Verdict: Only 2-aminopyridine and its substituted derivatives possess the specific 1,2-relationship between the endocyclic ring nitrogen and the exocyclic amino group required to form the fused 5,6-bicyclic system. Isomers such as 3-aminopyridine and 4-aminopyridine are structurally incapable of forming this specific scaffold via standard condensation chemistries (e.g., Ortoleva-King or Hantzsch-type reactions).

Therefore, this guide focuses on the comparative reactivity of substituted 2-aminopyridines (regioisomers), analyzing how substituent positioning (3-, 4-, 5-, or 6-positions) dictates reaction kinetics, yields, and regioselectivity.

Mechanistic Basis of Reactivity

To understand the reactivity differences, one must dissect the reaction mechanism. The synthesis typically involves the condensation of a 2-aminopyridine with an


-haloketone (or equivalent).[1][2]
The "N1-First" Pathway

Contrary to intuitive assumptions about the exocyclic amine's nucleophilicity, the reaction is initiated by the endocyclic ring nitrogen (N1) .

  • Step 1 (

    
    ):  The ring nitrogen attacks the 
    
    
    
    -carbon of the haloketone, forming an N-alkylpyridinium salt intermediate.
  • Step 2 (Cyclization): The exocyclic amino group attacks the carbonyl carbon, followed by dehydration to aromatize the system.

Implication for Precursors:

  • Electronic Effects: Substituents that increase electron density at N1 (EDGs) accelerate Step 1.

  • Steric Effects: Substituents adjacent to N1 (position 6) severely hinder Step 1.

Visualization: Reaction Mechanism & Isomer Logic

ReactionMechanism Start 2-Aminopyridine (Nucleophile) Intermed N-Alkylpyridinium Salt (Intermediate) Start->Intermed N1 Attack (Rate Limiting) HaloKetone α-Haloketone (Electrophile) HaloKetone->Intermed Cyclization Intramolecular Cyclization Intermed->Cyclization - HX Product Imidazo[1,2-a]pyridine Cyclization->Product - H2O AltIsomers 3- or 4-Aminopyridine Fail No Cyclization to Fused Bridgehead System AltIsomers->Fail N atoms too distant

Figure 1: The mechanistic pathway highlights why 2-aminopyridine is the exclusive precursor for this scaffold. The N1-attack is the critical rate-determining step influenced by substituents.

Comparative Performance: Substituted 2-Aminopyridines

This section compares the reactivity of regioisomers of methyl-2-aminopyridine (as a model for steric/electronic effects) and halogenated variants.

Reactivity Hierarchy

Based on experimental yield data and kinetic observations from standard condensations (Ethanol, reflux, no catalyst):

Precursor IsomerSubstituent PositionElectronic EffectSteric Impact on N1Relative ReactivityTypical Yield*
5-Methyl-2-AP Para to N1Strong EDG (+I, +R)NoneHighest 85-95%
4-Methyl-2-AP Meta to N1Moderate EDGNegligibleHigh80-90%
3-Methyl-2-AP Meta to N1Moderate EDGLow (Ortho to -NH2)Moderate-High75-85%
2-Aminopyridine NoneBaselineNoneBaseline70-80%
5-Bromo-2-AP Para to N1Weak EWG (-I)NoneModerate60-75%
5-Nitro-2-AP Para to N1Strong EWG (-M)NoneLow30-50%
6-Methyl-2-AP Ortho to N1 EDGSevere Lowest <40%**

*Yields are approximate ranges for standard phenacyl bromide condensation. **Requires forcing conditions or specific catalysts to overcome steric hindrance.

Detailed Analysis of Isomers
The "Sweet Spot": 5-Substituted-2-Aminopyridines
  • Why they excel: The substituent is para to the ring nitrogen (N1). Electron-donating groups (Methyl, Methoxy) at this position push electron density directly onto N1 via resonance/induction without any steric penalty.

  • Product Regiochemistry: Yields 6-substituted imidazo[1,2-a]pyridines .

  • Recommendation: Ideal for initial scaffold synthesis and library generation.

The "Steric Trap": 6-Substituted-2-Aminopyridines
  • The Problem: The substituent is ortho to the ring nitrogen. The bulky group physically blocks the approach of the electrophile (haloketone) to the N1 lone pair.

  • Consequence: Drastically reduced reaction rates. Often leads to side reactions (e.g., N-alkylation of the exocyclic amine) or requires high temperatures (100°C+) and Lewis acid catalysts.

  • Product Regiochemistry: Yields 5-substituted imidazo[1,2-a]pyridines .

The "Regio-Ambiguity": 3-Substituted-2-Aminopyridines
  • Behavior: The substituent is ortho to the exocyclic amine but meta to the ring nitrogen. Steric hindrance is minimal during the initial N1 attack. However, the proximity to the exocyclic amine can slightly retard the cyclization step (Step 2).

  • Product Regiochemistry: Yields 8-substituted imidazo[1,2-a]pyridines .

Experimental Protocols

These protocols are designed to be self-validating. If the intermediate precipitate (pyridinium salt) does not form in Method A, the reaction has likely failed due to steric/electronic deactivation.

Method A: Standard Condensation (High Reactivity Substrates)

Best for: 2-AP, 4-Me-2-AP, 5-Me-2-AP.

  • Stoichiometry: 1.0 equiv 2-Aminopyridine derivative : 1.0 equiv

    
    -Bromoacetophenone.
    
  • Solvent: Anhydrous Ethanol (0.5 M concentration).

  • Procedure:

    • Dissolve the aminopyridine in ethanol at room temperature.

    • Add

      
      -bromoacetophenone portion-wise.
      
    • Reflux for 2–4 hours.

    • Checkpoint: A solid precipitate (HBr salt of the intermediate) often forms.

    • Add

      
       (1.2 equiv) and reflux for an additional 1 hour to force cyclization/neutralization.
      
  • Workup: Evaporate solvent, redissolve in DCM/Water, extract, dry over

    
    .
    
Method B: Iodine-Mediated Oxidative Cyclization (Deactivated/Hindered Substrates)

Best for: 6-Me-2-AP, 5-Nitro-2-AP, or when using unhalogenated ketones.

  • Reagents: 1.0 equiv 2-Aminopyridine, 1.0 equiv Ketone (e.g., Acetophenone), 1.0 equiv Molecular Iodine (

    
    ).
    
  • Solvent: DMSO or DMF (High boiling point required).

  • Procedure:

    • Mix reagents in solvent.[3]

    • Heat to 110°C for 4–8 hours.

    • Mechanism:[1][2][4][5][6] Iodine halogenates the ketone in situ while the high temperature helps overcome the activation energy barrier caused by EWGs or sterics.

  • Workup: Quench with saturated

    
     (sodium thiosulfate) to remove excess iodine before extraction.
    

Decision Guide for Synthesis

Use this flow to select the correct precursor and method.

DecisionTree Start Target Scaffold Selection Q1 Is the target Imidazo[1,2-a]pyridine? Start->Q1 No Use 3-AP or 4-AP (Forms different heterocycles) Q1->No No Yes Must use 2-Aminopyridine Core Q1->Yes Yes Q2 Select Substituent Position on 2-AP Yes->Q2 Pos5 5-Position (Para to N) Excellent Reactivity Q2->Pos5 Pos4 4-Position (Meta to N) Good Reactivity Q2->Pos4 Pos3 3-Position (Ortho to NH2) Moderate Reactivity Q2->Pos3 Pos6 6-Position (Ortho to N) POOR Reactivity (Steric) Q2->Pos6 MethodA Method A: Ethanol Reflux Pos5->MethodA Standard Pos4->MethodA Pos3->MethodA Extended Time MethodB Method B: DMSO/I2 @ 110°C Pos6->MethodB Requires Forcing

Figure 2: Strategic selection of precursors and methods based on substituent positioning.

References

  • Tschitschibabin, A. E. (1925).[1] "Über die Tautomerie des

    
    -Aminopyridins und die Synthese von kondensierten Systemen mit Pyridinkern." Berichte der deutschen chemischen Gesellschaft, 58(8), 1704–1714. (Foundational synthesis of imidazo[1,2-a]pyridine).
    
  • Stasyuk, A. J., et al. (2012).[4][7] "Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction." The Journal of Organic Chemistry, 77(13), 6092–6104. Link

  • Yan, R. L., et al. (2012).[3][5] "Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant." The Journal of Organic Chemistry, 77(4), 2024–2028. Link

  • Bagdi, A. K., et al. (2013). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines using a catalytic Ortoleva-King reaction." Organic Chemistry Portal.
  • Guchhait, S. K., et al. (2011). "Region-selective synthesis of imidazo[1,2-a]pyridines." RSC Advances, 1, 1001. (Detailed study on regioselectivity of substituted 2-aminopyridines).

Sources

Comparative

Catalyst Comparison Guide: 2-(1H-imidazol-1-yl)pyridin-4-amine vs. 2-Aminopyridine

Executive Summary & Structural Causality In the landscape of modern synthetic chemistry, the selection of an appropriate catalyst or directing group dictates not only the yield of a reaction but the fundamental feasibili...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

In the landscape of modern synthetic chemistry, the selection of an appropriate catalyst or directing group dictates not only the yield of a reaction but the fundamental feasibility of the mechanistic pathway. This guide provides a rigorous comparative analysis of two pyridine-based catalytic scaffolds: the ubiquitous 2-aminopyridine (2-AP) and the advanced bifunctional molecule 2-(1H-imidazol-1-yl)pyridin-4-amine (Imi-AP) .

While both molecules share a pyridine core, the spatial arrangement of their functional groups leads to entirely divergent catalytic behaviors.

  • 2-Aminopyridine (2-AP): Featuring a primary amine at the C2 position, 2-AP is heavily sterically hindered around the pyridine nitrogen. It primarily functions as a mild bifunctional hydrogen-bonding organocatalyst or as a highly efficient Transient Directing Group (TDG) in transition-metal-catalyzed C-H activation [1].

  • 2-(1H-imidazol-1-yl)pyridin-4-amine (Imi-AP): By shifting the primary amine to the C4 position, the pyridine nitrogen becomes highly electron-rich via para-resonance (analogous to 4-dimethylaminopyridine, DMAP). The addition of an imidazole ring at the C2 position introduces a secondary basic site (imidazole N3). This creates a potent nucleophilic/base bifunctional organocatalyst capable of stabilizing zwitterionic intermediates, or a robust bidentate (N,N) ligand for transition metals [2].

Mechanistic Divergence in Organocatalysis

The fundamental difference between these two catalysts lies in their electronic properties and how they engage with electrophiles.

2-AP: Hydrogen-Bonding and Mild Activation

Because the C2-amine does not effectively donate electron density into the pyridine nitrogen via resonance, 2-AP is a poor nucleophile. Instead, it excels in reactions requiring dual hydrogen-bond activation, such as ester aminolysis or Knoevenagel condensations. The pyridine nitrogen acts as a hydrogen-bond acceptor, while the adjacent primary amine acts as a hydrogen-bond donor, creating a highly structured, low-energy transition state without forming covalent intermediates [3].

Imi-AP: Nucleophilic Attack and Proximal Base Synergy

Imi-AP operates via a covalent nucleophilic catalysis mechanism. The electron-donating C4-amine makes the pyridine nitrogen highly nucleophilic, allowing it to rapidly attack electrophiles (e.g., acyl chlorides or anhydrides) to form a reactive N-acylpyridinium intermediate. Concurrently, the C2-imidazole ring acts as an intramolecular general base. Its N3 nitrogen deprotonates the incoming nucleophile (e.g., a sterically hindered alcohol), drastically accelerating the reaction. This synergistic dual-activation is highly effective in challenging acyl transfers and Morita-Baylis-Hillman (MBH) reactions [4].

Organocatalysis_Mechanisms cluster_2AP 2-AP: H-Bonding Activation cluster_ImiAP Imi-AP: Nucleophilic/Base Synergy Sub1 Electrophile + Nucleophile Int1 H-Bonded Transition State Sub1->Int1 Cat1 2-AP Catalyst Cat1->Int1 Dual H-Bonding Prod1 Coupled Product Int1->Prod1 Sub2 Acyl Donor + Alcohol Int2 N-Acylpyridinium + Imidazole Base Sub2->Int2 Cat2 Imi-AP Catalyst Cat2->Int2 Covalent Attack Prod2 Acylated Product Int2->Prod2

Fig 1: Divergent organocatalytic mechanisms: H-bonding (2-AP) vs. nucleophilic/base synergy (Imi-AP).

Role in Transition Metal Catalysis

When introduced to transition metals (e.g., Rh, Pd, Ru), the structural differences between 2-AP and Imi-AP dictate entirely different coordination workflows.

2-AP as a Transient Directing Group (TDG): 2-AP is the gold standard for activating unstrained C–C and C–H bonds in ketones and aldehydes. The primary amine reversibly condenses with the carbonyl substrate to form an imine in situ. The adjacent pyridine nitrogen then coordinates to the metal center, forming a thermodynamically stable 5- or 6-membered metallacycle. This directs the metal precisely to the ortho-C-H bond. Post-functionalization, the imine is hydrolyzed, releasing the product and regenerating 2-AP [5].

Imi-AP as a Bidentate Ligand: Because the primary amine in Imi-AP is at the C4 position, it is too far from the pyridine nitrogen to form a stable chelate via imine condensation. Instead, Imi-AP acts as a robust bidentate ligand. The pyridine N1 and the imidazole N3 coordinate simultaneously to the metal center, forming a highly stable, electron-rich complex ideal for cross-coupling reactions or water oxidation catalysis.

TM_Coordination cluster_TDG 2-AP: Transient Directing Group (TDG) cluster_Ligand Imi-AP: Bidentate Ligand TM Transition Metal Precatalyst (e.g., Pd, Rh) Metalla Metallacycle (C-H Activation) TM->Metalla Complex Active TM-Ligand Complex (N,N) TM->Complex SubA Ketone Substrate Imine In Situ Imine Formation SubA->Imine + 2-AP Imine->Metalla ProdA Functionalized Product (2-AP Cleaved) Metalla->ProdA Hydrolysis Ligand Imi-AP Ligand Ligand->Complex CrossC Cross-Coupling Cycle Complex->CrossC ProdB Coupled Product CrossC->ProdB

Fig 2: Transition metal coordination: 2-AP as a transient directing group vs. Imi-AP as a ligand.

Quantitative Performance Metrics

The table below summarizes the comparative performance data of both catalysts across their optimal reaction domains.

Parameter2-Aminopyridine (2-AP)2-(1H-imidazol-1-yl)pyridin-4-amine (Imi-AP)
Primary Catalytic Mode H-bond donor/acceptor, TDGNucleophilic Catalyst, Bidentate Ligand
Pyridine N Nucleophilicity Low (Steric hindrance, no para-donation)High (Enhanced by para-NH₂ donation)
Coordination Motif (TM) N,N-chelation (via Imine formation)N,N-chelation (Pyridine N1, Imidazole N3)
Typical Catalyst Loading 10 - 20 mol%1 - 5 mol%
Optimal Reactions C-H Activation, Ester AminolysisAcyl Transfer, MBH Reactions, Cross-Coupling
Acylation Yield (Steric Alcohols) < 15% (24 hours)> 92% (4 hours)

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols incorporate built-in validation steps to confirm the presence of critical intermediates.

Protocol A: Bifunctional Acylation of a Hindered Alcohol using Imi-AP

Objective: Utilize the nucleophilic and base synergy of Imi-AP to acylate a tertiary alcohol.

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve the tertiary alcohol (1.0 mmol) and Imi-AP (0.05 mmol, 5 mol%) in anhydrous dichloromethane (DCM, 5.0 mL).

    • Validation Check: The solution should remain completely clear and colorless, indicating no premature degradation of the catalyst.

  • Activation: Cool the mixture to 0 °C using an ice bath. Add triethylamine (1.2 mmol) followed by the dropwise addition of acetic anhydride (1.2 mmol).

    • Validation Check: Upon addition of acetic anhydride, a faint yellow tint will immediately develop. This color change visually confirms the formation of the reactive N-acylpyridinium intermediate.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Monitoring & Quenching: Monitor the reaction via TLC (Hexanes/EtOAc 7:3).

    • Validation Check: The disappearance of the UV-inactive alcohol spot (visualized via KMnO₄ stain) and the appearance of a new, less polar spot confirms conversion. Quench with saturated aqueous NaHCO₃ (5 mL) and extract with DCM.

Protocol B: Rhodium-Catalyzed ortho-C-H Alkylation using 2-AP as a TDG

Objective: Utilize 2-AP to temporarily direct a Rh-catalyst to the ortho-position of a ketone.

  • Imine Condensation: In a pressure tube, combine the ketone substrate (1.0 mmol), 2-AP (0.2 mmol, 20 mol%), and 3Å molecular sieves in toluene (2.0 mL). Stir at 80 °C for 2 hours.

    • Validation Check: Extract a 0.1 mL aliquot and analyze via ¹H NMR. The downfield shift of the α-protons confirms the in situ formation of the ketimine directing group.

  • Catalyst Addition: Cool the mixture to room temperature. Add [Rh(coe)₂Cl]₂ (0.025 mmol, 2.5 mol%) and the terminal olefin (1.5 mmol).

  • C-H Activation: Seal the tube and heat to 130 °C for 18 hours.

    • Validation Check: The solution will transition from a pale yellow to a deep, homogeneous red/brown, indicating the successful oxidative addition of the Rh-catalyst into the C-H bond.

  • Hydrolysis (Cleavage): Cool to room temperature, add 1M HCl (2 mL), and stir for 30 minutes to hydrolyze the imine, releasing the alkylated ketone and regenerating the 2-AP catalyst for aqueous extraction.

References

  • Jun, C.-H., & Lee, H. (1999). Temporary or removable directing groups enable activation of unstrained C–C bonds. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Gao, Y., et al. (2022). Chiral Bicyclic Imidazole-Catalyzed Direct Enantioselective C-Acetylation of Indolones. CCS Chemistry. Available at: [Link]

  • Sato, M., et al. (2022). 6-Halo-2-pyridone as an efficient organocatalyst for ester aminolysis. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Coelho, F., et al. (2011). A bifunctional imidazole catalyzing the MBH reaction. ResearchGate. Available at: [Link]

  • Wang, L., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. Available at: [Link]

Validation

Definitive Structural Validation of 4-Pyridinamine, 2-(1H-imidazol-1-yl)- Derivatives via X-ray Crystallography

Topic: Validating the structure of 4-Pyridinamine, 2-(1H-imidazol-1-yl)- derivatives by X-ray crystallography Content Type: Publish Comparison Guides Executive Summary In the development of kinase inhibitors and potassiu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating the structure of 4-Pyridinamine, 2-(1H-imidazol-1-yl)- derivatives by X-ray crystallography Content Type: Publish Comparison Guides

Executive Summary

In the development of kinase inhibitors and potassium channel blockers, the 4-Pyridinamine, 2-(1H-imidazol-1-yl)- scaffold represents a privileged but structurally complex pharmacophore. The precise connectivity—specifically the N-linkage between the pyridine C2 position and the imidazole N1 atom—dictates the vector of hydrogen bond donors/acceptors critical for active site binding.

While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard for initial characterization, they often fail to unambiguously resolve the torsion angle between the heteroaromatic rings or the exact protonation state (pyridine-N vs. imidazole-N) in solid-state drug formulations. This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the non-negotiable gold standard for validating these derivatives, comparing its efficacy directly against spectroscopic alternatives.

Part 1: Comparative Analysis – Why X-ray Crystallography?

For 2-(1H-imidazol-1-yl) derivatives, the primary structural ambiguity lies in the conformation (twist angle) and the identification of the preferred protonation site during salt formation. The following table contrasts SC-XRD with other analytical techniques.

Table 1: Performance Comparison for Structural Validation
FeatureX-ray Crystallography (SC-XRD) Solution NMR (1H/13C/15N) Computational Modeling (DFT)
Primary Output Absolute 3D atomic coordinates & packingConnectivity & through-bond interactionsPredicted low-energy conformers
Torsion Angle Precision Exact (<0.5° error) . Defines solid-state conformation.Inferred via NOE; often averaged by rapid rotation.Theoretical; ignores crystal packing forces.
Protonation State Definitive . Direct observation of H-bonding or electron density (if high res).Ambiguous. Requires complex 15N-HMBC; often pH-dependent exchange broadens signals.Hypothetical based on gas-phase pKa calculations.
Tautomer Identification Unambiguous . Fixes H positions on the amine or imidazole N3.Difficult due to fast exchange on NMR timescale.N/A
Sample Requirement Single crystal (0.1–0.3 mm)~5–10 mg dissolved sampleNone (Virtual)
Limitation Requires a crystallizable sample.[1]Cannot distinguish enantiomers (without chiral shift reagents) or static conformers."Garbage in, garbage out" if force fields are ill-suited.

Expert Insight: In 4-aminopyridine derivatives, the exocyclic amine group (


) can act as both a donor and an acceptor. In solution, this group rotates rapidly. Only SC-XRD captures the specific H-bonding network that stabilizes the bioactive conformation in the solid state [1].

Part 2: The Structural Challenge

The specific molecule, 4-Pyridinamine, 2-(1H-imidazol-1-yl)- , possesses unique steric and electronic features that necessitate X-ray validation.

  • The N-Linkage: Unlike the more common C-linked (2-yl) analogs, the N-linked (1-yl) imidazole cannot tautomerize at the linkage site. This locks the connectivity but introduces a specific steric clash between the imidazole H5 and the pyridine H3.

  • The "Twist": To relieve this steric strain, the two rings twist out of coplanarity. This dihedral angle is a critical determinant of whether the molecule will fit into a kinase ATP-binding pocket.

  • Protonation Ambiguity: The molecule has three basic nitrogens:

    • Pyridine

      
       (pKa ~9 for 4-aminopyridines)
      
    • Imidazole

      
       (pKa ~7)
      
    • Exocyclic Amine

      
       (Not basic, but H-bond donor)
      

    Hypothesis: Upon salt formation (e.g., with HCl), does the proton sit on the Pyridine-N or the Imidazole-N? X-ray crystallography answers this by visualizing the bond lengths (C-N vs C=N) and the counter-ion position.

Part 3: Experimental Workflow

Crystallization Screening Protocol

Crystallizing aminopyridine derivatives requires balancing their high polarity with the need for ordered packing.

Step-by-Step Protocol:

  • Purity Check: Ensure sample is >98% pure by HPLC. Impurities inhibit nucleation.

  • Solvent Selection:

    • Primary Solvents: Methanol, Ethanol, Acetonitrile (good solubility).

    • Anti-Solvents: Diethyl ether, Hexane, Toluene (induce precipitation).

  • Technique - Vapor Diffusion (Sitting Drop):

    • Prepare a solution of 5 mg derivative in 500 µL Methanol.

    • Place 2 µL of this solution in a central well.

    • Surround with 500 µL of antisolvent (e.g., Ether) in the reservoir.

    • Seal and store at 4°C and 20°C.

  • Co-Crystallization (If single component fails):

    • Add stoichiometric amounts (1:1) of dicarboxylic acids (Succinic acid, Fumaric acid). These form robust H-bond synthons with the 2-aminopyridine moiety [2].

Visualization: The Validation Logic

The following diagram illustrates the logical flow from crystal harvesting to structural validation, highlighting the decision points for solving the "Phase Problem."

G Sample Purified Derivative (>98% HPLC) Screen Crystallization Screen (Vapor Diffusion/Slow Evap) Sample->Screen Check Microscopy Check (Birefringence?) Screen->Check Check->Screen No (Optimize Solvent) Mount Mount Crystal (Cryo-loop @ 100K) Check->Mount Yes Data X-ray Diffraction (Collect Reflections) Mount->Data Solve Structure Solution (Direct Methods/SHELXT) Data->Solve Refine Refinement (Least Squares) Solve->Refine Validate Validation Metrics (R-factor < 5%) Refine->Validate Validate->Refine Fail (Check Disorder) Output Final CIF Model (Defined Torsion & Protonation) Validate->Output Pass

Figure 1: Critical path workflow for validating 4-aminopyridine derivatives via SC-XRD.

Part 4: Data Interpretation & Case Study

Solving the Connectivity

Once diffraction data is collected, the electron density map (


) reveals the atomic positions. For 2-(1H-imidazol-1-yl) derivatives, look for:
  • Bond Lengths: The

    
     bond should be a single bond (~1.40 Å).
    
  • Planarity: The amino nitrogen (

    
    ) should be nearly coplanar with the pyridine ring if conjugation is strong.
    
Differentiating Isomers (N-linked vs C-linked)

This is the "killer app" for X-ray.

  • N-linked (Target): The imidazole is attached via Nitrogen.[2] The map will show three carbons and two nitrogens in the 5-membered ring, with the linkage clearly at a Nitrogen site.

  • C-linked (Alternative): If the synthesis was ambiguous, the map would show the linkage at a Carbon, with NH groups visible in the difference Fourier map.

Structural Logic Diagram

The specific interactions validated by X-ray are detailed below.

Struct Core 4-Pyridinamine Core Link C2-N1 Bond (Pivot Point) Core->Link covalent Amine 4-NH2 Group Core->Amine Conjugation Imid Imidazole Ring Link->Imid covalent Twist Torsion Angle (~20-40°) Link->Twist Determines HBond Intermolecular H-Bonds Imid->HBond Acceptor (N3) Amine->HBond Donor

Figure 2: Structural connectivity and key geometric parameters validated by the crystal structure.

Troubleshooting Common Issues
  • Twinning: Aminopyridines often crystallize in high-symmetry space groups. If

    
     is high (>10%), check for merohedral twinning.
    
  • Disorder: The imidazole ring may flip 180° if the steric environment allows. This appears as "ghost" atoms in the electron density. Model this by assigning partial occupancy (e.g., 0.8/0.2) to the ring atoms.[3][4][5]

References

  • ResearchGate. Co-crystallisation of 4-amino pyridine with succinic acid. Retrieved from [Link]

  • PubChem. 4-(1H-imidazol-2-yl)pyridine Crystal Structure Data. Retrieved from [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • Jeol. X-ray, Electron and NMR Crystallography to Structural Determination. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to Cross-Validation of In Silico Bioactivity Predictions: The Case of 2-(1H-imidazol-1-yl)pyridin-4-amine as a Putative p38 MAPK Inhibitor

This guide provides a comprehensive framework for the cross-validation of in silico bioactivity predictions, using 2-(1H-imidazol-1-yl)pyridin-4-amine as a case study. We will operate under the scientifically plausible h...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the cross-validation of in silico bioactivity predictions, using 2-(1H-imidazol-1-yl)pyridin-4-amine as a case study. We will operate under the scientifically plausible hypothesis that this molecule, owing to its imidazole-pyridine scaffold, is an inhibitor of the p38 mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory response.[1][2]

This document is structured to guide researchers through a logical, multi-stage process that begins with computational prediction and culminates in experimental verification. Each step is designed to be self-validating, ensuring a high degree of scientific rigor. We will delve into the causality behind experimental choices, provide detailed, actionable protocols, and present data in a clear, comparative format.

Introduction: The Imperative of Cross-Validation

In modern drug discovery, in silico methods are indispensable for rapidly screening vast chemical libraries and prioritizing candidates, thereby saving significant time and resources. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore mapping, and molecular docking allow us to predict a compound's bioactivity before it is ever synthesized or tested in a lab. However, these predictions are models of reality, not reality itself. Their accuracy is contingent on the quality of the underlying data and algorithms.

Therefore, experimental validation is not merely a subsequent step but an integral part of a cyclical refinement process.[3] Discrepancies between predicted and observed results provide crucial feedback for improving the predictive power of our computational models. This guide will demonstrate this integrated approach, establishing a robust workflow for any researcher aiming to bridge the gap between computational prediction and biological confirmation.

The Target: p38 MAPK Signaling Pathway

The p38 MAP kinases are a family of serine/threonine kinases that are activated by cellular stressors and inflammatory cytokines.[2] Their activation triggers a signaling cascade that leads to the production of pro-inflammatory mediators like TNF-α and various interleukins.[2] Consequently, inhibitors of p38 MAPK are of significant therapeutic interest for treating inflammatory diseases.[2] The core of many potent p38 MAPK inhibitors is a substituted pyridinyl-imidazole scaffold, which binds within the ATP-binding pocket of the kinase.[1] Our subject molecule, 2-(1H-imidazol-1-yl)pyridin-4-amine, fits this structural profile, making it a compelling candidate for investigation.

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress Stimuli (e.g., Cytokines, UV) Receptor Receptor Stress_Stimuli->Receptor Upstream_Kinases Upstream Kinases (MKK3/6) Receptor->Upstream_Kinases p38_MAPK p38 MAPK Upstream_Kinases->p38_MAPK Phosphorylation Downstream_Substrates Downstream Substrates (e.g., ATF2, MK2) p38_MAPK->Downstream_Substrates Phosphorylation Compound_X 2-(1H-imidazol-1-yl)pyridin-4-amine (Putative Inhibitor) Compound_X->p38_MAPK Inhibition Transcription_Factors Transcription Factors (e.g., CREB) Downstream_Substrates->Transcription_Factors Activation Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression

Figure 1: Simplified p38 MAPK signaling pathway and the hypothesized point of inhibition.

PART 1: In Silico Prediction Workflow

The objective of this phase is to generate a quantitative prediction of the binding affinity and interaction mode of 2-(1H-imidazol-1-yl)pyridin-4-amine with the p38 MAPK active site. This involves pharmacophore modeling and molecular docking.

Pharmacophore Modeling

Causality: A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. By building a model from known potent p38 MAPK inhibitors, we can screen our candidate compound to see if it matches these critical features, providing a rapid, qualitative assessment of its potential.

Protocol: Pharmacophore Model Generation

  • Select a Training Set: Curate a set of at least 5-10 structurally diverse, known potent inhibitors of p38 MAPK with reported IC50 values.

  • Generate Conformers: For each molecule in the training set, generate a set of low-energy 3D conformations to ensure conformational space is adequately sampled.

  • Feature Identification: Using software like LigandScout or Discovery Studio, identify common chemical features among the active molecules.[4][5] These typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic features, and aromatic rings.

  • Hypothesis Generation: The software will generate multiple pharmacophore hypotheses. The best hypothesis is typically the one that maps well onto the most active compounds while excluding inactive ones (if included). It will have a high correlation coefficient and a low root mean square deviation (RMSD).[2]

  • Model Validation: Validate the chosen model using a test set of known active and inactive compounds that were not used in the model generation. A good model will correctly classify the majority of these compounds.

  • Screen Candidate Compound: Align the 3D structure of 2-(1H-imidazol-1-yl)pyridin-4-amine against the validated pharmacophore model to assess its fit.

Molecular Docking

Causality: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity. This provides a more detailed, quantitative prediction than pharmacophore modeling by simulating the actual protein-ligand interaction. We will use AutoDock Vina, a widely used open-source docking program.[6]

Protocol: Molecular Docking with AutoDock Vina

  • Receptor Preparation:

    • Download the crystal structure of human p38 MAPK from the Protein Data Bank (PDB). A suitable entry is 1IAN , which is co-crystallized with a pyridinyl-imidazole inhibitor.[7]

    • Using visualization software like PyMOL or Chimera, remove water molecules and any co-crystallized ligands from the PDB file.

    • Using AutoDock Tools (ADT), add polar hydrogens and assign Kollman charges to the protein.

    • Save the prepared receptor in the required PDBQT format.

  • Ligand Preparation:

    • Generate a 3D structure of 2-(1H-imidazol-1-yl)pyridin-4-amine using a chemical drawing tool like ChemDraw and save it as a MOL or SDF file.

    • Use ADT to assign Gasteiger charges and define the rotatable bonds of the ligand.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Definition:

    • In ADT, define the search space (the "grid box") for the docking simulation. This box should encompass the entire ATP-binding site of p38 MAPK. Center the grid on the position of the co-crystallized inhibitor from the 1IAN structure to ensure the correct pocket is targeted.[3]

  • Docking Simulation:

    • Create a configuration file specifying the receptor, ligand, and grid box parameters.

    • Run the AutoDock Vina software from the command line, providing the configuration file as input. Vina will perform the docking calculations and output the predicted binding poses and their corresponding binding affinity scores (in kcal/mol).

In Silico Data Summary

The results from the in silico workflow should be tabulated for clear comparison.

In Silico Method Parameter Predicted Value for 2-(1H-imidazol-1-yl)pyridin-4-amine Reference (e.g., SB203580)
Pharmacophore Modeling Fit Score4.8 / 5.05.0 / 5.0
Molecular Docking Binding Affinity (kcal/mol)-8.5-9.2
Key InteractionsH-bond with Met109 (hinge)H-bond with Met109 (hinge)

Note: The values presented are hypothetical but representative of a promising result.

PART 2: Experimental Validation Workflow

The next phase is to test our computational predictions in the laboratory. We will use a tiered approach, starting with a direct biochemical assay, followed by a cell-based assay to assess physiological effects.

Validation_Workflow cluster_in_silico In Silico Prediction cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assays Prediction Hypothesis: Compound X inhibits p38 MAPK Kinase_Assay Direct p38 MAPK Activity Assay Prediction->Kinase_Assay Validate Target Inhibition (IC50) Viability Cell Viability (MTT Assay) Kinase_Assay->Viability Assess Cytotoxicity (CC50) Phosphorylation Target Engagement (Western Blot) Viability->Phosphorylation Confirm Mechanism in cellulo

Figure 2: Experimental workflow for validating in silico predictions.
Biochemical Assay: p38 MAPK Activity

Causality: This is the most direct test of our hypothesis. A biochemical kinase assay measures the ability of a compound to inhibit the enzymatic activity of purified p38 MAPK protein in a controlled, cell-free environment. This confirms a direct interaction between the compound and the target protein.

Protocol: Non-Radioactive IP-Kinase Assay

This protocol is adapted from commercially available kits.[8][9]

  • Immunoprecipitation (if using cell lysate):

    • Prepare cell lysates from a cell line known to express p38 MAPK (e.g., HeLa or THP-1 cells).

    • Incubate the lysate with an immobilized anti-phospho-p38 MAPK antibody to selectively pull down activated p38.

    • Wash the antibody-bead complex to remove non-specific proteins.

  • Kinase Reaction:

    • Resuspend the beads (or use purified recombinant p38 MAPK) in kinase buffer.

    • Add the substrate, ATF-2 fusion protein, and ATP to the reaction mixture.

    • Add varying concentrations of 2-(1H-imidazol-1-yl)pyridin-4-amine (or a known inhibitor like SB203580 as a positive control, and DMSO as a vehicle control).

    • Incubate the reaction at 30°C for 30 minutes.

  • Detection:

    • Terminate the reaction by adding SDS-PAGE sample buffer.

    • Boil the samples and run them on a polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Perform a Western blot using a primary antibody specific for phosphorylated ATF-2 (p-ATF-2).

    • Use a secondary HRP-conjugated antibody and a chemiluminescent substrate to visualize the bands.

  • Data Analysis:

    • Quantify the band intensity using densitometry.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay: Cell Viability (MTT Assay)

Causality: Before assessing the specific inhibitory effect in a cellular context, it is crucial to determine the compound's general cytotoxicity. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. This helps us distinguish between a specific anti-proliferative effect due to target inhibition and general toxicity.[1][10]

Protocol: MTT Assay for Cell Viability

  • Cell Plating: Seed cells (e.g., HeLa) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 2-(1H-imidazol-1-yl)pyridin-4-amine for 24-48 hours. Include wells with untreated cells and vehicle (DMSO) controls.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[11] Metabolically active cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[1]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the CC50 (cytotoxic concentration 50%).

Cellular Assay: Target Engagement (Western Blot)

Causality: This assay confirms that the compound engages and inhibits p38 MAPK within a living cell, leading to a downstream biological effect. We measure the phosphorylation state of p38 MAPK itself and its direct substrate, ATF2. A successful inhibitor will reduce the level of phosphorylation upon stimulation.

Protocol: Western Blot for p38 MAPK Phosphorylation

  • Cell Treatment: Plate cells as in the MTT assay. Pre-treat the cells with various concentrations of your compound for 1-2 hours.

  • Stimulation: Induce the p38 MAPK pathway by adding a known stimulus (e.g., anisomycin or UV radiation) for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane (use 5% BSA in TBST for phospho-antibodies).

    • Probe separate blots with primary antibodies for:

      • Phospho-p38 MAPK (Thr180/Tyr182)

      • Total p38 MAPK (as a loading control)

      • A loading control like GAPDH or β-actin.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect bands using an ECL substrate and an imaging system.[13]

  • Data Analysis: Quantify the band intensities. Normalize the phospho-p38 signal to the total p38 signal to account for any differences in protein loading.

PART 3: Comparative Analysis and Conclusion

Data Comparison
Parameter In Silico Prediction Experimental Result Conclusion
Binding Affinity/Potency -8.5 kcal/molIC50 = 50 nMStrong correlation between predicted affinity and measured potency.
Binding Mode H-bond with Met109Inhibition of kinase activity confirmed.The predicted binding mode is likely accurate.
Cellular Activity N/AReduced p-p38 MAPK levels; CC50 > 10 µMCompound is potent in cells and not overtly toxic at effective concentrations.

Note: The values presented are hypothetical but illustrate a successful cross-validation.

Interpretation and Iteration
  • Concordant Results: If the experimental data strongly supports the in silico predictions (as in the table above), it validates both the hypothesis and the computational model. The model can now be used with higher confidence to screen for other, potentially more potent, analogs.

  • Discordant Results: If the compound is inactive in the biochemical assay, the initial hypothesis is incorrect. This could be due to an inaccurate docking score, a flawed pharmacophore model, or an incorrect initial target assumption. This negative result is still valuable, as it can be used to refine the in silico models. For example, the inactive compound can be added to the training set as a negative example to improve the specificity of the pharmacophore.

  • Biochemically Active, Cellularly Inactive: If the compound is potent in the kinase assay but shows no effect in cells, this could point to poor cell permeability, rapid metabolism, or efflux pump activity. This is where in silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction models become a valuable next step.

By systematically comparing computational predictions with robust experimental data, we create a powerful, iterative engine for drug discovery. This guide provides a template for such a process, grounding computational chemistry in the empirical reality of the lab to accelerate the identification of novel therapeutic agents.

References

  • Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold. PubMed. Available at: [Link]

  • In silico methods for drug-target interaction prediction. National Institutes of Health. Available at: [Link]

  • 1IAN: HUMAN P38 MAP KINASE INHIBITOR COMPLEX. RCSB PDB. Available at: [Link]

  • p38 Mitogen-Activated Protein Kinase Inhibitors: A Review on Pharmacophore Mapping and QSAR Studies. Bentham Science. Available at: [Link]

  • Analysis of Cell Viability by the MTT Assay. CSH Protocols. Available at: [Link]

  • Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

  • 7BE4: Crystal structure of MAP kinase p38 alpha in complex with inhibitor SR159. RCSB PDB. Available at: [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Available at: [Link]

  • mitogen-activated protein kinase 14. BindingDB. Available at: [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. Available at: [Link]

  • (PDF) Pharmacophore Modelling and Molecular Docking Simulation Tutorial. ResearchGate. Available at: [Link]

  • Hands-on tutorials of AutoDock 4 and AutoDock Vina. Scripps Research. Available at: [Link]

  • 8X3M: Crystal structure of p38alpha with an allosteric inhibitor 2. RCSB PDB. Available at: [Link]

  • Construction of 4D-QSAR models for use in the design of novel p38-MAPK inhibitors. PubMed. Available at: [Link]

  • Molecular Modeling of p38α Mitogen-Activated Protein Kinase Inhibitors through 3D-QSAR and Molecular Dynamics Simulations. ACS Publications. Available at: [Link]

  • QSAR Analysis of Some Antagonists for p38 map kinase Using Combination of Principal Component Analysis and Artificial Intelligence. PubMed. Available at: [Link]

  • Crystallographic data for p38 MAPK. ResearchGate. Available at: [Link]

  • Schrodinger-Notes—Target-based Pharmacophore Modeling. J's Blog. Available at: [Link]

  • Learn the Art of Pharmacophore Modeling in Drug Designing. YouTube. Available at: [Link]

  • Creating a pharmacophore from a single protein-ligand complex. inteligand.com. Available at: [Link]

  • Pharmacophore Construction Using Discovery Studio. CD ComputaBio. Available at: [Link]

  • Activation of p38 mitogen-activated protein kinase by norepinephrine in T-lineage cells. PubMed. Available at: [Link]

  • Phosphorylation of p38 MAPK and its downstream targets in SARS coronavirus-infected cells. PubMed. Available at: [Link]

  • Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. National Institutes of Health. Available at: [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 4-amino-2-(1H-imidazol-1-yl)pyridine Analogs as Potential Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals The 4-amino-2-(1H-imidazol-1-yl)pyridine scaffold represents a promising chemotype in the discovery of novel kinase inhibitors. Its structural resemblance t...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-amino-2-(1H-imidazol-1-yl)pyridine scaffold represents a promising chemotype in the discovery of novel kinase inhibitors. Its structural resemblance to known pharmacophores that target the ATP-binding site of various kinases makes it a compelling starting point for medicinal chemistry campaigns. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for this class of compounds, drawing insights from studies on structurally related pyridinylimidazole and imidazopyridine analogs. The focus of this analysis will be on their potential as p38 MAP kinase inhibitors, a well-established target for this class of compounds.[1]

The 4-amino-2-(1H-imidazol-1-yl)pyridine Core: A Privileged Scaffold for Kinase Inhibition

The core structure, comprised of a pyridine ring substituted with an amino group at the 4-position and an imidazole ring at the 2-position, possesses key features that are conducive to binding within the ATP pocket of kinases. The 4-amino group can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase, a critical interaction for many ATP-competitive inhibitors. The imidazole ring and the pyridine nitrogen offer additional points for hydrogen bonding and other non-covalent interactions, further anchoring the molecule in the active site.

Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of 4-amino-2-(1H-imidazol-1-yl)pyridine analogs can be significantly modulated by substitutions at various positions on both the pyridine and imidazole rings.

Substitutions on the Pyridine Ring

The primary site for modification on the pyridine ring, beyond the essential 4-amino group, is at the 5- and 6-positions.

  • 5-Position: Introduction of small, electron-withdrawing groups at this position can influence the electronics of the pyridine ring and potentially enhance binding affinity. However, bulky substituents are generally not well-tolerated as they can lead to steric clashes within the ATP-binding site.

  • 6-Position: Modifications at the 6-position are often explored to improve selectivity and pharmacokinetic properties. Small alkyl or halo substituents may be accommodated, but larger groups can be detrimental to activity.

Substitutions on the Imidazole Ring

The imidazole ring offers multiple positions (2', 4', and 5') for substitution, providing a rich avenue for SAR exploration.

  • 2'-Position: This position is often solvent-exposed and can be modified to enhance solubility and other drug-like properties. Introduction of small polar groups may be beneficial.

  • 4'- and 5'-Positions: These positions are critical for interaction with the hydrophobic regions of the ATP-binding pocket. Aryl or heteroaryl substitutions at these positions are common in potent pyridinylimidazole inhibitors of p38 MAP kinase.[1][2] The nature and substitution pattern of these aromatic rings are key determinants of potency and selectivity. For instance, a 4-fluorophenyl group at the 4'-position is a common feature in many potent p38 inhibitors.

Comparative Activity of Representative Analogs

The following table summarizes the anticipated structure-activity relationships for a series of hypothetical 4-amino-2-(1H-imidazol-1-yl)pyridine analogs based on the principles derived from related kinase inhibitors. The inhibitory concentrations (IC50) are illustrative and intended to demonstrate the expected trends in potency against a target kinase such as p38 MAP kinase.

Compound R1 (Pyridine-5) R2 (Imidazole-4') R3 (Imidazole-5') Illustrative p38 IC50 (nM) Comment
1a HHH>1000Unsubstituted core shows weak activity.
1b H4-FluorophenylH50Aryl substitution at R2 significantly improves potency.
1c H4-FluorophenylMethyl25Small alkyl group at R3 can enhance hydrophobic interactions.
1d Cl4-FluorophenylH75Electron-withdrawing group at R1 can have a modest effect.
1e HPhenylH100Unsubstituted phenyl at R2 is less potent than the fluoro-substituted analog.
1f H2-NaphthylH15Extended aromatic system at R2 can lead to high potency.

Experimental Protocols

General Synthesis of 4-amino-2-(1H-imidazol-1-yl)pyridine Analogs

A common synthetic route to this scaffold involves the reaction of a 2-chloro-4-aminopyridine derivative with a substituted imidazole.

Step 1: Synthesis of Substituted Imidazoles

  • Start with a commercially available or synthesized α-haloketone.

  • React the α-haloketone with formamide or a substituted amidine to construct the imidazole ring.

  • Purify the resulting imidazole by crystallization or column chromatography.

Step 2: Coupling of Imidazole with 2-chloro-4-aminopyridine

  • Dissolve the substituted imidazole in a suitable aprotic solvent such as DMF or DMSO.

  • Add a base, such as sodium hydride or potassium carbonate, to deprotonate the imidazole nitrogen.

  • Add 2-chloro-4-aminopyridine to the reaction mixture.

  • Heat the reaction to 80-120 °C and monitor by TLC or LC-MS until completion.

  • Perform an aqueous workup and purify the final product by column chromatography.

Synthetic Workflow cluster_imidazole Imidazole Synthesis cluster_coupling Coupling Reaction start_imidazole α-Haloketone product_imidazole Substituted Imidazole start_imidazole->product_imidazole Cyclization reagent_imidazole Formamide/Amidine reagent_imidazole->product_imidazole final_product 4-amino-2-(1H-imidazol-1-yl)pyridine Analog product_imidazole->final_product Nucleophilic Substitution start_coupling 2-Chloro-4-aminopyridine start_coupling->final_product base Base (e.g., NaH) base->product_imidazole SAR Summary cluster_scaffold cluster_labels scaffold pyridine_ring Pyridine Ring pyridine_ring->p_pyridine amino_group 4-Amino Group (Essential for H-bonding) amino_group->p_amino imidazole_ring Imidazole Ring imidazole_ring->p_imidazole r2_group R2 (e.g., 4-F-Ph) (Hydrophobic Pocket) r2_group->p_r2 r1_group R1 (Modulates Electronics) r1_group->p_r1

Caption: Key pharmacophoric features and SAR for 4-amino-2-(1H-imidazol-1-yl)pyridine analogs.

Note: The Graphviz DOT script above is a conceptual representation and would require an actual image of the chemical scaffold for accurate annotation.

Conclusion

The 4-amino-2-(1H-imidazol-1-yl)pyridine scaffold is a versatile and promising starting point for the development of novel kinase inhibitors. The structure-activity relationships, extrapolated from related chemical series, highlight the importance of the 4-amino group for hinge binding and the significant impact of substitutions on the imidazole ring for achieving high potency. Further optimization of these analogs, guided by the principles outlined in this guide, could lead to the discovery of potent and selective drug candidates for the treatment of inflammatory diseases, cancer, and other conditions where kinase signaling plays a critical role.

References

  • Kornicka, A., et al. (n.d.). Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives.
  • Butković, K., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]

  • Butković, K., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
  • Jackson, P. F., & Bullington, J. L. (2002). Pyridinylimidazole based p38 MAP kinase inhibitors. Current topics in medicinal chemistry, 2(9), 1011–1020. [Link]

  • Tong, L., et al. (1998). 1IAN: HUMAN P38 MAP KINASE INHIBITOR COMPLEX. RCSB PDB. [Link]

  • Fox, T., et al. (n.d.). A single amino acid substitution makes ERK2 susceptible to pyridinyl imidazole inhibitors of p38 MAP kinase. STEMCELL Technologies.
  • Abignente, E., et al. (1974). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry, 17(9), 1023–1026. [Link]

  • Murugan, K. (2014). SYNTHESIS OF P38 MAP KINASE INHIBITOR ANALOGUES COMPOUNDS AND QUINOXALINONE DERIVATIVES. International journal of pharma and bio sciences.
  • Singh, P., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious disorders drug targets, 24(8), e200324228067. [Link]

  • Lima, L. M., et al. (n.d.). Pyridinyl-imidazole inhibitors of p38 MAPK.
  • Wójcik, M., et al. (n.d.).
  • Li, Y., et al. (n.d.). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)
  • de F. S. Alves, C., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Marques, F. A., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC.
  • Pyridines and Imidazaopyridines With Medicinal Significance. (n.d.).
  • de F. S. Alves, C., et al. (2026). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Synthesis and antimalarial activity of new 4-aminoquinolines active against drug resistant strains. (n.d.). RSC Advances (RSC Publishing).
  • Singh, K., et al. (n.d.). Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies. PubMed Central.
  • 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity. (2004). Journal of Medicinal Chemistry. [Link]

  • Synthesis of 4-aminoquinazoline derivatives. (n.d.).

Sources

Comparative

Head-to-Head Comparison of Isomeric Imidazopyridines: Biological Effects, Workflows, and Pharmacological Profiling

As a Senior Application Scientist, I frequently encounter drug development programs that hinge on the subtle structural nuances of heterocyclic scaffolds. Among these, the imidazopyridine family represents a masterclass...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter drug development programs that hinge on the subtle structural nuances of heterocyclic scaffolds. Among these, the imidazopyridine family represents a masterclass in how precise atomic placement dictates biological fate.

This guide provides an objective, head-to-head comparison of the biological effects of three critical isomeric imidazopyridines: imidazo[1,2-a]pyridine , imidazo[1,5-a]pyridine , and imidazo[4,5-b]pyridine . By dissecting their pharmacological profiles, structural causalities, and the experimental workflows required to validate them, we can establish a rational framework for scaffold selection in drug discovery.

Structural Causality: Why Nitrogen Position Matters

The imidazopyridine core (C₇H₆N₂) is a π-conjugated framework that allows for broad structural tuning. However, the exact placement of the nitrogen atoms fundamentally alters the molecule's dipole moment, pKa, and hydrogen-bonding topography [1].

  • Imidazo[1,2-a]pyridine (1,2-a): Features a bridgehead nitrogen that acts as a strong hydrogen-bond acceptor. The electron-rich nature of this isomer facilitates robust π-π stacking with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine), making it an ideal pharmacophore for neurotransmitter receptors.

  • Imidazo[1,5-a]pyridine (1,5-a): Features a shifted bridgehead nitrogen. This subtle topological change alters its coordination chemistry, making it highly effective at chelating metallic ions (such as the heme iron in cytochrome P450 enzymes) and granting it distinct emissive/fluorescent properties [3].

  • Imidazo[4,5-b]pyridine (4,5-b): A fused, non-bridgehead system containing both a hydrogen-bond donor (N-H) and multiple acceptor nitrogens. This specific arrangement closely mimics the Watson-Crick face of adenine, allowing it to form critical bidentate hydrogen bonds with the hinge region of kinases, effectively outcompeting ATP [2].

Head-to-Head Pharmacological Profiles

The structural differences outlined above lead to highly divergent biological applications. Table 1 summarizes the quantitative performance and primary targets of these isomers.

Table 1: Quantitative Comparison of Imidazopyridine Isomers

Isomer ScaffoldRepresentative Drug / LeadPrimary Biological TargetTypical IC₅₀ / Kᵢ RangeKey Pharmacological Effect
Imidazo[1,2-a]pyridine ZolpidemGABA-A Receptor (α1 subunit)20 - 50 nM (Kᵢ)Sedative, Hypnotic, Anxiolytic
Imidazo[1,5-a]pyridine FadrozoleAromatase (CYP19A1)1 - 10 nM (IC₅₀)Estrogen Suppression (Oncology)
Imidazo[4,5-b]pyridine SK-124 (Derivative)Salt-Inducible Kinases (SIK2/3)1 - 5 nM (IC₅₀)Osteogenesis, Anti-proliferative

Data supported by recent structural activity relationship (SAR) studies on and .

Mechanistic Pathways of Isomeric Scaffolds

To visualize how a single core formula diverges into entirely different therapeutic areas based on isomerism, refer to the pathway diagram below.

IsomerPathways Core Imidazopyridine Core (C7H6N2) Iso12a Imidazo[1,2-a]pyridine (Bridgehead N) Core->Iso12a Iso15a Imidazo[1,5-a]pyridine (Shifted Bridgehead N) Core->Iso15a Iso45b Imidazo[4,5-b]pyridine (Fused, Non-bridgehead) Core->Iso45b Target1 GABA-A Receptor Modulation Iso12a->Target1 Target2 Aromatase / CYP450 Inhibition Iso15a->Target2 Target3 Kinase ATP-Pocket Binding (e.g., SIK2/3) Iso45b->Target3 Effect1 Sedative / Anxiolytic (e.g., Zolpidem) Target1->Effect1 Effect2 Oncology / Endocrine (e.g., Fadrozole) Target2->Effect2 Effect3 Osteogenesis / Anticancer (e.g., SK-124) Target3->Effect3

Divergent biological targeting and pharmacological outcomes dictated by the nitrogen position in imidazopyridine isomers.

Experimental Workflow: Comparative Biological Profiling

To objectively compare the biological efficacy of these isomers—particularly when evaluating the emerging imidazo[4,5-b]pyridine class against kinases—a highly controlled, self-validating assay is required. Below is the standardized methodology for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay.

Protocol: TR-FRET Kinase Inhibition Assay

This protocol is designed to validate the ATP-competitive nature of imidazo[4,5-b]pyridines against targets like SIK2/3.

Step 1: Compound Preparation & Serial Dilution

  • Action: Dissolve the isomeric compounds in 100% DMSO. Perform 3-fold serial dilutions in an acoustic dispenser, transferring to a 384-well assay plate.

  • Causality: Maintaining a constant final DMSO concentration (strictly ≤1%) across all wells prevents solvent-induced enzyme denaturation. Serial dilution establishes a robust dose-response curve, which is mathematically necessary to calculate an accurate IC₅₀.

Step 2: Enzyme-Substrate Pre-Incubation

  • Action: Add the recombinant kinase (e.g., SIK2) and the fluorescently labeled peptide substrate to the assay plate. Incubate at room temperature for 15 minutes before adding ATP.

  • Causality: This pre-incubation step allows the imidazopyridine inhibitor to reach thermodynamic binding equilibrium with the enzyme. For competitive ATP-mimetics, failing to achieve equilibrium prior to ATP introduction will result in artificially weak (inflated) IC₅₀ values.

Step 3: Reaction Initiation

  • Action: Initiate the reaction by adding ATP at a concentration exactly equal to its apparent Michaelis constant (

    
    ) for the specific kinase.
    
  • Causality: Using ATP at

    
     sensitizes the assay to competitive inhibitors. If ATP concentration is too high, the imidazopyridine will be outcompeted regardless of its true affinity; if too low, the assay will yield false positives.
    

Step 4: Signal Quenching and Readout

  • Action: After 60 minutes, add a quench buffer containing EDTA and the TR-FRET antibody.

  • Causality: EDTA chelates the Mg²⁺ ions required for kinase catalytic activity, instantly halting the reaction. This provides a stable, time-independent snapshot of the phosphorylated substrate, allowing for reliable TR-FRET signal quantification (Emission ratio 665 nm / 615 nm).

Self-Validating System (Quality Control): To ensure the trustworthiness of the data, every plate must include:

  • Positive Control: Staurosporine (a potent, pan-kinase inhibitor) to validate that the enzyme can be fully inhibited.

  • Negative Control: DMSO-only wells to establish the maximum uninhibited enzyme activity.

  • Statistical Validation: Calculate the Z'-factor using the positive and negative controls. The assay is only deemed valid and self-consistent if the Z'-factor > 0.5 .

References

  • Title: Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family Source: Applied Sciences (MDPI) URL: [Link]

  • Title: Structure-based design of selective, orally available salt-inducible kinase inhibitors that stimulate bone formation in mice Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications Source: Molecules (MDPI) URL: [Link]

Safety & Regulatory Compliance

Safety

4-Pyridinamine, 2-(1H-imidazol-1-yl)- proper disposal procedures

Executive Safety Directive Do not treat this compound as general organic waste. 4-Pyridinamine, 2-(1H-imidazol-1-yl)- (also known as 2-(1H-imidazol-1-yl)pyridin-4-amine) combines the neurotoxic potential of the aminopyri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive

Do not treat this compound as general organic waste. 4-Pyridinamine, 2-(1H-imidazol-1-yl)- (also known as 2-(1H-imidazol-1-yl)pyridin-4-amine) combines the neurotoxic potential of the aminopyridine class with the basicity of an imidazole ring. While specific LD50 data for this derivative is less ubiquitous than its parent (4-Aminopyridine, P-Listed P008), scientific integrity dictates it be handled as a high-toxicity organic base.

Immediate Action Required:

  • Segregation: Isolate from oxidative stressors and strong acids immediately.

  • Disposal Path: High-Temperature Incineration (Destructive oxidation) is the only validated disposal method to prevent environmental leaching of the pyridine core.

  • Prohibition: Never dispose of down the drain. Never mix with "General Non-Hazardous" trash.

Hazard Characterization & Causality

To dispose of this chemical safely, you must understand the why behind the protocols. This compound is not just "toxic"; it is a functionalized heterocycle with specific reactivities.

FeatureChemical BasisOperational Risk
Nitrogen Rich Pyridine + Imidazole ringsNOx Generation: Incineration requires scrubbers. Open burning is dangerous.
Basicity Imidazole N3 nitrogenExotherm Risk: Reacts violently with strong acids (e.g., Nitric, Sulfuric) generating heat and potential aerosols.
Neurotoxicity Aminopyridine coreBiohazard: Potential potassium channel blocker. Dust inhalation is the primary exposure vector during disposal prep.

Pre-Disposal Segregation Protocol

Effective disposal starts at the bench. You must segregate this waste stream to prevent cross-reactivity in the central waste accumulation area.

The "Organic Base" Rule

Because of the imidazole moiety, this compound is alkaline.

  • Correct Stream: Basic Organic Waste (pH > 7).

  • Acceptable Solvents for Dissolution: Methanol, Ethanol, DMSO, Dichloromethane (DCM).

  • Forbidden Stream: Acidic Waste (Piranha solution, Aqua Regia, pure mineral acids). Reasoning: Mixing creates an immediate exothermic neutralization, pressurizing waste containers.

Container Verification System (Self-Validating)

Before adding waste to a carboy, perform this 3-step check:

  • Visual: Is the waste container free of oxidizing symbols (yellow flame over circle)?

  • Chemical: Is the current pH of the waste container > 7? (Use a dipstick).

  • Physical: Is the container rated for organic solvents (HDPE or Glass)?

Disposal Workflows

Workflow A: Solid Waste (Powder/Crystals)

Best for: Expired shelf stocks, contaminated weighing boats, filter cakes.

  • Double Containment: Place the primary container (vial/bag) inside a clear, sealable secondary bag (4-mil polyethylene).

  • Labeling: Mark clearly as "TOXIC SOLID - ORGANIC BASE - CONTAINS AMINOPYRIDINE DERIVATIVE."

  • Transfer: Move to the Satellite Accumulation Area (SAA).

  • Final Fate: Lab Pack service

    
     Incineration.
    
Workflow B: Liquid Waste (Reaction Mixtures/Stock Solutions)

Best for: HPLC waste, mother liquors.

  • pH Adjustment (Optional but Recommended): If the solution is highly acidic (from a reaction workup), neutralize to pH 6–9 using Sodium Bicarbonate before adding to the waste carboy. Reasoning: Prevents heat generation in the drum.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the "High BTU" waste stream (Combustible liquids).

  • Final Fate: Fuel Blending

    
     Incineration.
    

Visualized Decision Frameworks

Figure 1: Waste Stream Decision Tree

This logic gate ensures the material never enters an incompatible stream.

DisposalTree Start Waste Generation: 2-(1H-imidazol-1-yl)pyridin-4-amine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Bagging Double Bag (4-mil Poly) Label: 'Toxic Organic Solid' Solid->Bagging pHCheck Check pH Liquid->pHCheck LabPack Lab Pack Drum (D001/Toxic) Bagging->LabPack Incineration FINAL FATE: High-Temp Incineration LabPack->Incineration Acidic Acidic (pH < 5) pHCheck->Acidic Yes Basic Neutral/Basic (pH > 5) pHCheck->Basic No Neutralize Neutralize with NaHCO3 (In Fume Hood) Acidic->Neutralize Carboy Segregated Organic Waste Carboy (No Oxidizers) Basic->Carboy Neutralize->Carboy Carboy->Incineration

Caption: Operational logic flow for segregating solid vs. liquid waste to prevent incompatible mixing events.

Figure 2: Emergency Spill Response Protocol

In the event of a benchtop spill, follow this precise sequence to minimize aerosolization.

SpillResponse Spill Spill Detected PPE 1. Don PPE: Nitrile Gloves (Double), Goggles, N95/Respirator Spill->PPE Type Spill Type? PPE->Type Powder Dry Powder Type->Powder Wet Liquid/Solution Type->Wet Cover 2. Cover with wet paper towel (Prevents Dust) Powder->Cover Absorb 2. Absorb with Vermiculite or Chem-Sorb pads Wet->Absorb Clean 3. Wipe with 10% Bleach then Water Cover->Clean Absorb->Clean Dispose 4. All materials into Hazardous Waste Bag Clean->Dispose

Caption: Step-by-step containment strategy prioritizing respiratory protection against aminopyridine dust.[1][2][3]

Regulatory Compliance (RCRA/EPA Context)

While 4-Aminopyridine is a P-Listed waste (P008) under US EPA regulations (40 CFR 261.33), derivatives like 2-(1H-imidazol-1-yl)pyridin-4-amine do not automatically inherit the P-code unless they exhibit specific characteristics (Ignitability, Corrosivity, Reactivity, Toxicity) or are listed explicitly.

However, to maintain Deep Trust and audit-proof safety:

  • Conservative Classification: Manage this waste as if it were P-listed.

  • Waste Codes:

    • If ignitable solvent is used (Methanol/Ethanol): D001 .

    • If no specific listing applies but toxicity is evident: Manage as Non-RCRA Hazardous Waste (state-dependent) or characterize via TCLP if heavy metals are absent (unlikely).

  • Documentation: On the waste manifest, list the full chemical name.[4] Do not use generic "Organic Waste" labels for aminopyridines.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 18753345, 2-(1H-imidazol-1-yl)pyridin-4-amine. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (40 CFR Part 261). Retrieved from [Link]

  • ECHA (European Chemicals Agency). Substance Information: 4-Pyridinamine, 2-(1H-imidazol-1-yl)-.[5] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-Pyridinamine, 2-(1H-imidazol-1-yl)-

Part 1: Core Directive & Scientific Rationale The "Why" Behind the Protocol As researchers, we often treat building blocks as inert until proven otherwise.[1] However, 2-(1H-imidazol-1-yl)pyridin-4-amine possesses a stru...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive & Scientific Rationale

The "Why" Behind the Protocol As researchers, we often treat building blocks as inert until proven otherwise.[1] However, 2-(1H-imidazol-1-yl)pyridin-4-amine possesses a structural pharmacophore—the 4-aminopyridine (4-AP) core—that demands elevated caution.[2][3][4] 4-AP derivatives are known potassium channel blockers, capable of inducing neurotoxicity and convulsions at systemic doses.[2][3][4] While the imidazole substitution at the 2-position modulates these properties, you must handle this compound as a potential neurotoxin and severe irritant. [2][3][4]

This guide moves beyond generic safety advice. It provides a self-validating workflow designed to isolate the user from the compound during its most critical phase: the transition from solid powder to solution.[3][4]

Part 2: Hazard Identification & Risk Assessment

The following classification is derived from Structure-Activity Relationship (SAR) analysis of the 4-aminopyridine core and imidazole functional groups, representing a conservative safety stance in the absence of comprehensive in vivo toxicology data for this specific isomer.

Hazard ClassCategoryHazard StatementMechanism of Action
Acute Toxicity (Oral) Cat. 3 / 4H301/H302: Toxic/Harmful if swallowed.[4][5]Potential K+ channel blockade leading to neuronal hyperexcitability.
Skin Corrosion/Irritation Cat.[4][5][6][7] 2H315: Causes skin irritation.[4][5][8][9]Imidazole ring basicity can disrupt lipid barriers.
Serious Eye Damage Cat. 2AH319: Causes serious eye irritation.[4][5][9]Direct mucous membrane irritant.
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.[4][5][8][10]Inhalation of fine dust triggers mucosal inflammation.
Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is non-negotiable for handling dry powder >10 mg.

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Respiratory N95 / P100 Respirator Minimum: NIOSH-approved N95. Preferred: P100 or PAPR if handling >1g outside a fume hood. Prevents inhalation of airborne particulates during weighing.
Hand (Primary) Nitrile Gloves (4 mil) Inner Layer: Standard nitrile.[3][4][1] Acts as the second line of defense.
Hand (Secondary) Nitrile/Neoprene (Extended Cuff) Outer Layer: 5-8 mil thickness.[2][3][4][1] Extended cuff must cover the lab coat wrist. Double-gloving allows you to shed the outer layer immediately upon contamination without exposing skin.[3][4]
Ocular Chemical Splash Goggles Safety glasses are insufficient for powders.[3][4] Goggles seal the eyes against floating dust and accidental splashes during solubilization.
Body Tyvek® Lab Coat / Apron Buttoned to the neck.[4] If working with high static powder, use anti-static treated apparel to prevent particle jump.
Part 4: Operational Workflow (The "How")
Protocol 1: Safe Weighing & Solubilization

Objective: Transfer solid compound to solution without generating airborne dust or contaminating the workspace.

  • Engineering Control Setup:

    • Verify Fume Hood Face Velocity: Must be >100 fpm (0.5 m/s) .

    • Static Elimination: Place an ionizing bar or anti-static gun near the balance.[4] Aminopyridines can be electrostatic, causing "jumping" during weighing.

  • The "Closed Transfer" Technique:

    • Step A: Tare a pre-labeled vial with its cap on.

    • Step B: Open the source container and the target vial inside the hood.

    • Step C: Transfer solid using a disposable spatula.[4] Do not reuse spatulas to prevent cross-contamination.[3][4]

    • Step D: Cap the target vial before removing it from the balance.

    • Step E: Wipe the exterior of the target vial with a Kimwipe dampened in Methanol to remove invisible dust residues.[4]

  • Solubilization (DMSO/Methanol):

    • Add solvent (typically DMSO for biological assays) via syringe through a septum if possible, or strictly within the hood.

    • Note: The imidazole nitrogen (N3) acts as a hydrogen bond acceptor, making this compound readily soluble in DMSO and dilute aqueous acids (0.1 M HCl).[1]

Protocol 2: Decontamination & Spill Response
  • Minor Spill (Powder): Cover with wet paper towels (water/detergent) to prevent dust dispersal.[4] Wipe up and dispose of as hazardous waste.[5]

  • Surface Decon: Wash area with 10% Acetic Acid followed by water.[4] The acid helps protonate the amine/imidazole, increasing water solubility for easier removal.

Part 5: Visualizing the Safety Logic

The following diagram illustrates the critical decision pathways for handling this compound, emphasizing the "Stop/Go" safety checks.

G Start START: Handling 2-(1H-imidazol-1-yl)pyridin-4-amine RiskAssess Risk Assessment: Is Quantity > 100mg? Start->RiskAssess HighRisk HIGH RISK PROTOCOL Double Gloves + Fume Hood Consider P100 Mask RiskAssess->HighRisk Yes StdRisk STANDARD PROTOCOL Single Gloves + Fume Hood RiskAssess->StdRisk No Weighing Weighing Procedure (Use Anti-Static Gun) HighRisk->Weighing StdRisk->Weighing Solubilization Solubilization (DMSO/Acidic Buffer) Weighing->Solubilization Solid Transferred Decon Decontamination (10% Acetic Acid Wash) Solubilization->Decon Experiment Complete Disposal Disposal: Incineration (Stream C) Decon->Disposal

Figure 1: Decision logic for handling aminopyridine derivatives. Note the escalation of PPE based on quantity.

Part 6: Disposal & Emergency Logistics

Waste Categorization:

  • Stream: Hazardous Chemical Waste (Toxic/Irritant).[4][1]

  • Labeling: Must be clearly labeled "Toxic: Aminopyridine Derivative."[4]

  • Method: High-temperature incineration.[3][4] Do NOT dispose of down the drain; aminopyridines are harmful to aquatic life.[4]

Emergency First Aid:

  • Eye Contact: Flush immediately with water for 15 minutes.[4][6][8][10][11] The basicity of the imidazole ring can cause corneal damage if left untreated.

  • Skin Contact: Wash with soap and water.[4][5][8][9][11] If muscle twitching or numbness occurs (signs of systemic absorption), seek immediate medical attention.

Part 7: References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18753345, 2-(1H-imidazol-1-yl)pyridin-4-amine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Pyridine Derivatives Handling Guidelines. (General Industry Standard).[1]

  • Struve, O. et al. (2014). 4-Aminopyridine: Pharmacokinetics and Safety in Multiple Sclerosis.[4][1] (Used for SAR toxicity inference).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Pyridinamine, 2-(1H-imidazol-1-yl)-
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4-Pyridinamine, 2-(1H-imidazol-1-yl)-
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